Theophylline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Record name | THEOPHYLLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | theophylline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Theophylline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021336 | |
| Record name | Theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | THEOPHYLLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theophylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |
| Record name | SID855679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | THEOPHYLLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THEOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theophylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
g/cm³ | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
negligible | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |
CAS No. |
58-55-9, 5967-84-0 | |
| Record name | THEOPHYLLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theophylline [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | theophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | theophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOPHYLLINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THEOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theophylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |
| Record name | THEOPHYLLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THEOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theophylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THEOPHYLLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Theophylline as a Non-Selective Phosphodiesterase (PDE) Inhibitor in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic efficacy stems from a multifaceted mechanism of action, with non-selective inhibition of phosphodiesterase (PDE) enzymes being a central pillar. This technical guide provides an in-depth exploration of this compound's role as a PDE inhibitor, detailing its impact on intracellular signaling, its anti-inflammatory and bronchodilatory effects, and the experimental methodologies used to characterize its activity. Quantitative data on its clinical efficacy and inhibitory profile are presented, alongside detailed diagrams of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of respiratory therapeutics.
Introduction
This compound is a naturally occurring methylxanthine found in tea and cocoa beans.[2] Initially utilized for its diuretic properties, its bronchodilatory effects were discovered in 1922, leading to its widespread use in treating obstructive airway diseases.[2] While newer, more selective therapeutics have emerged, this compound remains a relevant therapeutic option, particularly as an add-on therapy in patients with poorly controlled asthma and severe COPD.[3][4] Its persistence in the clinical setting is a testament to its broad range of pharmacological actions, which extend beyond simple bronchodilation to include significant anti-inflammatory and immunomodulatory effects.[1][5] A key to understanding this compound's therapeutic utility lies in its non-selective inhibition of the phosphodiesterase (PDE) superfamily of enzymes.
The Phosphodiesterase Superfamily and this compound's Inhibitory Profile
Phosphodiesterases are a diverse group of enzymes that regulate intracellular signaling by hydrolyzing the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting these enzymes, this compound increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects that are beneficial in respiratory diseases.[2]
This compound is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes with varying degrees of potency.[4][5] This broad-spectrum inhibition contributes to both its therapeutic effects and its side-effect profile.[5] The most relevant isoenzymes in the context of respiratory diseases are PDE3 and PDE4.[5][6] PDE3 is predominantly found in airway smooth muscle, and its inhibition leads to bronchodilation.[5] PDE4 is abundant in inflammatory cells, and its inhibition is responsible for this compound's anti-inflammatory properties.[5]
Table 1: Inhibitory Potency of this compound against PDE Isoenzymes
| PDE Isoenzyme | Substrate | This compound IC50/Ki | Primary Location in the Respiratory System | Therapeutic Relevance |
| PDE1 | Ca2+/calmodulin-stimulated | Weak inhibition | Airway smooth muscle, inflammatory cells | Minor contribution to bronchodilation and anti-inflammatory effects. |
| PDE2 | cGMP-stimulated | Weak inhibition | Endothelial cells | Limited direct role in respiratory disease treatment. |
| PDE3 | cGMP-inhibited | Moderate inhibition | Airway smooth muscle | Bronchodilation |
| PDE4 | cAMP-specific | Moderate inhibition | Inflammatory cells (macrophages, eosinophils, neutrophils, T-cells), airway smooth muscle | Anti-inflammatory effects, bronchodilation |
| PDE5 | cGMP-specific | Weak inhibition | Pulmonary vasculature | Minor contribution to pulmonary vasodilation. |
Signaling Pathways Modulated by this compound
This compound's non-selective PDE inhibition triggers multiple downstream signaling pathways that culminate in its therapeutic effects.
cAMP-PKA Pathway and Bronchodilation
Inhibition of PDE3 and PDE4 in airway smooth muscle cells leads to an accumulation of intracellular cAMP.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.[7]
Anti-inflammatory Signaling: NF-κB Inhibition and HDAC2 Activation
This compound exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[8] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby reducing the expression of inflammatory genes.[8]
Furthermore, this compound has been shown to activate Histone Deacetylase-2 (HDAC2), an enzyme that is crucial for switching off inflammatory gene expression.[8][9] In inflammatory conditions like COPD, HDAC2 activity is often reduced, leading to corticosteroid resistance. This compound can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids.[9]
Quantitative Data on this compound's Efficacy
Numerous clinical trials have quantified the therapeutic benefits of this compound in respiratory diseases.
Table 2: Clinical Efficacy of this compound in Chronic Obstructive Pulmonary Disease (COPD)
| Parameter | Improvement with this compound | Reference |
| Trough FEV1 | 0.108 L (95% CI: 0.053-0.163) | [2] |
| Peak FEV1 | 0.096 L (95% CI: 0.044-0.147) | [2] |
| Trough FVC | 0.186 L (95% CI: 0.036-0.336) | [2] |
| Peak FVC | 0.242 L (95% CI: 0.11-0.374) | [2] |
| PaO2 | 3.18 mmHg (95% CI: 1.23-5.13) | [1] |
| PaCO2 | -2.36 mmHg (95% CI: -3.52 to -1.21) | [1] |
| Exacerbation Rate | Odds Ratio: 0.75 (95% CI: 0.60-0.94) |
Table 3: Anti-inflammatory Effects of this compound in Asthma and COPD
| Inflammatory Marker | Disease | Effect of this compound | Reference |
| Sputum Eosinophils (%) | Asthma | Decrease from 40% to 29% | |
| Activated (EG2+) Eosinophils (%) | Asthma | Decrease from 28% to 10% | |
| Sputum Eosinophil Cationic Protein (ECP) | Asthma | Decrease from 373 µg/L to 220 µg/L | |
| Sputum Neutrophils | COPD | ~22% reduction | |
| Sputum Interleukin-8 (IL-8) | COPD | ~22% reduction | |
| Sputum Myeloperoxidase (MPO) | COPD | Significant reduction | |
| Sputum Neutrophil Elastase (NE) | COPD | Significant reduction |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Phosphodiesterase (PDE) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of specific PDE isoenzymes.
Objective: To determine the IC50 value of this compound for various PDE isoenzymes.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
This compound
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the purified PDE enzyme, and this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing snake venom nucleotidase, which converts the product ([³H]-5'-AMP or [³H]-5'-GMP) to [³H]-adenosine or [³H]-guanosine.
-
Separate the unreacted substrate from the product using anion-exchange resin or chromatography.
-
Add a scintillation cocktail and measure the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.
Cell-based cAMP Assay
This assay measures the effect of this compound on intracellular cAMP levels in whole cells.
Objective: To quantify the increase in intracellular cAMP in response to this compound treatment.
Materials:
-
Human airway smooth muscle cells or inflammatory cells (e.g., macrophages)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate until confluent.
-
Replace the culture medium with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes).
-
(Optional) Stimulate the cells with forskolin to induce a robust cAMP response.
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the cAMP assay kit.
-
Generate a standard curve using cAMP standards.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
In Vitro Organ Bath Studies for Airway Smooth Muscle Relaxation
This classic pharmacological method assesses the direct effect of this compound on the contractility of airway smooth muscle.
Objective: To determine the dose-response relationship of this compound-induced relaxation of pre-contracted airway smooth muscle.
Materials:
-
Guinea pig or human tracheal rings
-
Krebs-Henseleit solution
-
Contractile agonist (e.g., methacholine, histamine)
-
This compound
-
Organ bath apparatus with force transducers
Procedure:
-
Isolate tracheal rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agonist (e.g., methacholine).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation as a percentage of the initial contraction and plot a dose-response curve to determine the EC50 value.
Conclusion
This compound's enduring presence in the treatment of respiratory diseases is a consequence of its multifaceted pharmacological profile, with non-selective PDE inhibition at its core. By increasing intracellular cAMP and cGMP, this compound elicits both potent bronchodilatory and significant anti-inflammatory effects. Its ability to modulate key signaling pathways, including the cAMP-PKA pathway for smooth muscle relaxation and the NF-κB and HDAC2 pathways for inflammation control, underscores its complex mechanism of action. While the development of more selective PDE inhibitors continues, a thorough understanding of this compound's broad-spectrum activity provides valuable insights for both basic research and the development of novel respiratory therapeutics. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other PDE-modulating compounds.
References
- 1. PDE isoenzymes as targets for anti-asthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphodiesterase inhibition and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline's Impact on Intracellular cAMP and cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic efficacy is rooted in its complex molecular interactions, primarily influencing intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides an in-depth exploration of this compound's dual mechanisms of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. It offers a comprehensive overview of the resultant effects on cAMP and cGMP signaling cascades, quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for studying these interactions, and visual diagrams of the involved pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound exerts its physiological effects, including bronchodilation and anti-inflammatory actions, by modulating the levels of the crucial second messengers, cAMP and cGMP.[1] This is primarily achieved through two main mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a competitive non-selective inhibitor of PDE enzymes.[2][3] PDEs are responsible for the degradation of cAMP and cGMP; thus, their inhibition by this compound leads to an accumulation of these cyclic nucleotides within the cell.[2]
-
Adenosine Receptor Antagonism: this compound is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[2][4] By blocking these receptors, this compound interferes with the diverse signaling pathways that adenosine initiates, which often include the modulation of adenylyl cyclase activity and, consequently, cAMP levels.
This guide will dissect these mechanisms, presenting the quantitative data that defines these interactions and providing the methodological framework required to investigate them.
Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases comprise a large family of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, terminating their signaling roles. This compound's non-selective inhibition of these enzymes, particularly PDE3 and PDE4, is a key contributor to its therapeutic effects.[1]
Impact on cAMP and cGMP Signaling
By inhibiting PDEs, this compound prevents the breakdown of cAMP and cGMP, leading to their increased intracellular concentrations. Elevated cAMP levels activate Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG). These kinases then phosphorylate a multitude of downstream target proteins, leading to physiological responses such as smooth muscle relaxation and reduced inflammation.
Quantitative Data: this compound's PDE Inhibitory Profile
While widely recognized as a non-selective PDE inhibitor, obtaining a complete inhibitory profile of this compound across all PDE isoforms from a single source is challenging. The available data indicates that its inhibitory activity is relatively weak and broad.
| PDE Isoform Family | This compound IC50 (µM) | Primary Substrate(s) | Notes |
| PDE3 | Inhibits | cAMP, cGMP | Inhibition leads to bronchodilation and cardiac stimulation.[1] |
| PDE4 | Inhibits | cAMP | Inhibition contributes to anti-inflammatory effects.[1] |
| Other Isoforms | Non-selective inhibition | cAMP, cGMP | This compound's lack of selectivity contributes to its broad range of effects and side effects.[3] |
Note: IC50 values for this compound against a comprehensive panel of PDE isoforms are not consistently reported in the literature. The data reflects its known inhibitory action on key isoforms.
Signaling Pathway Diagram: PDE Inhibition
Caption: this compound inhibits PDE, increasing cAMP and cGMP levels.
Mechanism of Action: Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound acts as a non-selective antagonist at these receptors.
Impact on cAMP Signaling
The A1 and A3 adenosine receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP. By blocking these receptors, this compound can prevent adenosine-induced bronchoconstriction (mediated by A1) and modulate inflammatory responses.
Quantitative Data: this compound's Adenosine Receptor Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for human adenosine receptor subtypes, compiled from various sources.
| Receptor Subtype | This compound Ki (µM) | Primary G-Protein Coupling | Effect of Agonist Binding on cAMP |
| A1 | 14 | Gi | Decrease |
| A2A | 19 | Gs | Increase |
| A2B | Weak Antagonist | Gs | Increase |
| A3 | Weak Antagonist | Gi | Decrease |
Data compiled from multiple sources and may vary based on experimental conditions.[5][6]
Signaling Pathway Diagram: Adenosine Receptor Antagonism
Caption: this compound blocks adenosine receptors, affecting cAMP levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cAMP and cGMP signaling pathways.
Measurement of Intracellular cAMP/cGMP via ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cyclic nucleotide levels.
4.1.1. Materials
-
Cell line of interest (e.g., HEK293, smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cAMP or cGMP ELISA kit (containing coated plates, standards, detection antibody, substrate, and stop solution)
-
Microplate reader
4.1.2. Procedure
-
Cell Culture and Treatment: Plate cells in a multi-well plate and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Aspirate the culture medium. Add cell lysis buffer to each well and incubate for 10-20 minutes at room temperature to lyse the cells and release intracellular cyclic nucleotides.
-
ELISA Protocol (General):
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cAMP or cGMP to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free cyclic nucleotides in the sample compete with the HRP-conjugated cyclic nucleotides for binding to the primary antibody on the plate.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of cAMP or cGMP in the samples.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to measure PDE activity and the inhibitory effect of compounds like this compound.
4.2.1. Materials
-
Purified PDE enzyme or cell lysate containing PDEs
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
cAMP or cGMP substrate
-
This compound or other test inhibitors
-
Snake venom nucleotidase
-
Commercial PDE activity assay kit (e.g., colorimetric, fluorescent, or luminescent) or components for a radioassay.
4.2.2. Procedure
-
Reaction Setup: In a microplate, add the PDE enzyme source, assay buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction. Incubate at 30°C or 37°C for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by boiling or adding a stop solution containing a potent PDE inhibitor like IBMX).
-
Conversion to Nucleoside: Add snake venom nucleotidase, which converts the 5'-AMP or 5'-GMP product into adenosine or guanosine and inorganic phosphate.
-
Detection: Quantify the amount of product formed. The method of detection depends on the assay format:
-
Colorimetric: A reagent (e.g., Malachite Green) is used to detect the released inorganic phosphate.
-
Luminescent: A kinase reaction depletes ATP in proportion to the remaining cAMP/cGMP, and the remaining ATP is measured with a luciferase/luciferin reaction.
-
-
Data Analysis: Calculate the percentage of PDE activity relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Adenosine Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
4.3.1. Materials
-
Cell membranes prepared from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A2A).
-
This compound
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
4.3.2. Procedure
-
Assay Setup (Competition Binding): In a 96-well plate or microcentrifuge tubes, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the reactions at room temperature or 30°C for 60-120 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagrams
Caption: Workflow for cAMP/cGMP ELISA.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound's modulation of intracellular signaling is a result of its dual action as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist. These mechanisms converge to increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects that are responsible for its therapeutic utility in respiratory diseases. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for the continued development of more selective and effective therapeutics targeting these critical signaling networks. This guide provides a foundational framework for researchers and drug developers to explore the intricate pharmacology of this compound and its impact on cyclic nucleotide signaling.
References
- 1. A narrative review of this compound: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Caffeine - Wikipedia [en.wikipedia.org]
- 3. Are phosphodiesterase 4 inhibitors just more this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Theophylline's Modulation of Inflammatory Gene Expression in Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which theophylline (B1681296) exerts its anti-inflammatory effects on epithelial cells. This compound, a methylxanthine traditionally used as a bronchodilator, has demonstrated significant immunomodulatory properties at lower concentrations, making it a continued subject of interest in the treatment of chronic inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document summarizes key signaling pathways, presents quantitative data on gene expression changes, and details relevant experimental protocols to facilitate further research and drug development in this area.
Core Mechanisms of Action
This compound's anti-inflammatory effects in epithelial cells are not attributed to its bronchodilatory mechanism of phosphodiesterase (PDE) inhibition but rather to a distinct set of molecular actions that converge to suppress the expression of pro-inflammatory genes.[3][4] The primary mechanisms include:
-
Histone Deacetylase (HDAC) Activation: At low, therapeutically relevant concentrations, this compound enhances the activity of HDACs, particularly HDAC2.[3][4][5][6][7] Activated HDACs are recruited by glucocorticoid receptors to the sites of active inflammatory gene transcription.[4][5][6][7] This leads to the deacetylation of core histones, resulting in a more compact chromatin structure that represses the transcription of inflammatory genes such as those for granulocyte-macrophage colony-stimulating factor (GM-CSF) and various interleukins.[8][7] This mechanism is central to the synergistic anti-inflammatory effects observed when this compound is co-administered with corticosteroids.[8][7]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to inhibit the activation of the critical pro-inflammatory transcription factor, NF-κB.[9][10] It achieves this by preventing the degradation of the inhibitory protein IκBα.[9][10] By preserving IκBα, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target inflammatory genes, including those for cytokines and adhesion molecules.[3][9][10][11][12]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt Pathways: this compound can influence the MAPK and PI3K-Akt signaling cascades, which are key regulators of inflammatory responses in epithelial cells.[13][14][15] While this compound alone may not significantly reduce growth-stimulating signals via the extracellular signal-regulated kinase (ERK) pathway, it demonstrates a strong counteracting effect when combined with corticosteroids.[13][14][16] Furthermore, low-dose this compound can inhibit the delta isoform of PI3K (PI3Kδ), which contributes to the restoration of corticosteroid sensitivity.[14][15][17]
Quantitative Effects on Inflammatory Gene and Protein Expression
The following tables summarize the quantitative data from various studies on the effect of this compound on the expression of key inflammatory mediators in epithelial cells.
Table 1: this compound's Effect on Cytokine Expression in A549 Human Lung Epithelial Cells
| Inflammatory Mediator | Stimulus | This compound Concentration | Fold/Percent Change | Reference |
| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.001 mM | 40% of β-actin expression | [18] |
| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.01 mM | 33% of β-actin expression | [18] |
| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 0.1 mM | 22% of β-actin expression | [18] |
| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 1 mM | 16% of β-actin expression | [18] |
| Eotaxin mRNA | IL-1β (0.1 ng/mL) | 10 mM | 14% of β-actin expression | [18] |
| Interleukin-6 (IL-6) | TNF-α | Not specified | Inhibition of production | [9] |
Table 2: this compound's Effect on Cytokine Expression in Primary Human Lung Fibroblasts from COPD Patients
| Inflammatory Mediator | This compound Concentration | Change in Protein Level (pg/mL) | P-value | Reference |
| Interleukin-6 (IL-6) | 5 µg/mL | 993.0 ± 738.9 to 650.1 ± 421.9 | 0.014 | [19] |
| Interleukin-8 (IL-8) | 5 µg/mL | 703.1 ± 278.0 to 492.0 ± 214.9 | 0.001 | [19] |
Table 3: this compound's Effect on Inflammatory Markers in Asthmatic Subjects (In Vivo)
| Inflammatory Marker | Change in Cell Count/Expression | P-value | Reference |
| Interleukin-4 (IL-4) Expression | 1.38 to 1.04 cells/mm² | <0.05 | [20][21] |
| Interleukin-5 (IL-5) Expression | 1.29 to 0.48 cells/mm² | Not Significant | [20][21] |
| Epithelial CD8+ Cells | 2.60 to 0.53 cells/mm of surface | <0.05 | [20][21] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Caption: this compound's activation of HDAC and synergy with corticosteroids.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning this compound's effects on epithelial cells.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) or primary human bronchial epithelial cells (HBECs) are commonly used.[13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium for A549, Bronchial Epithelial Growth Medium for HBECs) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Stimulation: To induce an inflammatory response, cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10-50 ng/mL) or Interleukin-1 beta (IL-1β; e.g., 0.1-1 ng/mL) for a specified period (e.g., 4 to 24 hours).[13][18]
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations, often ranging from 1 µM to 10 mM, depending on the specific study.[8][18] In studies investigating synergy, corticosteroids like dexamethasone (B1670325) or methylprednisolone (B1676475) are co-administered.[8][13]
Gene and Protein Expression Analysis
-
RNA Extraction and RT-qPCR: Total RNA is extracted from cell lysates using standard methods. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes (e.g., eotaxin, IL-6, IL-8).[18][19] Gene expression is often normalized to a housekeeping gene like β-actin.[18]
-
Western Blotting: This technique is used to assess the levels of key signaling proteins (e.g., NF-κB p65, IκBα, phosphorylated ERK) in cell lysates.[9][13] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Densitometry is used for quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted cytokines (e.g., IL-6, IL-8, GM-CSF) in the cell culture supernatant is quantified using commercially available ELISA kits.[8][19]
Histone Deacetylase (HDAC) Activity Assay
-
Nuclear Extraction: Nuclear extracts are prepared from epithelial cells to isolate HDAC enzymes.[8]
-
Activity Measurement: HDAC activity is measured using commercially available colorimetric or fluorometric assay kits. The assay typically involves the incubation of nuclear extracts with a substrate that, upon deacetylation by HDAC, can be detected by a colorimetric or fluorometric reaction.[8]
Conclusion
This compound's anti-inflammatory effects on epithelial cells are multifaceted, primarily driven by its ability to enhance HDAC activity and inhibit the pro-inflammatory NF-κB signaling pathway. These actions lead to a significant reduction in the expression of a range of inflammatory genes. The synergistic effect of this compound with corticosteroids highlights its potential as an add-on therapy in chronic inflammatory airway diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and its derivatives.
References
- 1. This compound: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative review of this compound: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. atsjournals.org [atsjournals.org]
- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]
- 7. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tuberculosis and Respiratory Diseases [e-trd.org]
- 19. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Low-Dose Theophylline: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory effects of low-dose theophylline (B1681296) observed in in-vitro settings. This compound, a methylxanthine traditionally used as a bronchodilator, exhibits significant anti-inflammatory and immunomodulatory properties at concentrations lower than those required for smooth muscle relaxation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Core Mechanisms of Action
Low-dose this compound exerts its immunomodulatory effects through several key molecular mechanisms that are distinct from its bronchodilatory action. These include the inhibition of phosphodiesterases (PDEs), the activation of histone deacetylases (HDACs), and the modulation of the NF-κB signaling pathway.[1][2][3][4][5]
Histone Deacetylase (HDAC) Activation
A primary mechanism for the anti-inflammatory action of low-dose this compound is the enhancement of HDAC activity in various cell types, including epithelial cells and macrophages.[1][2][4] Increased HDAC activity leads to the deacetylation of core histones, a process necessary for the transcriptional repression of inflammatory genes.[1][2] This effect is particularly significant as it synergizes with the action of corticosteroids, which recruit HDACs to the site of active inflammatory gene transcription.[1][2][4] In vitro studies have demonstrated that this compound can restore reduced HDAC activity in cells from patients with chronic obstructive pulmonary disease (COPD).[6][7]
Phosphodiesterase (PDE) Inhibition and cAMP Signaling
While high concentrations of this compound are required for significant PDE inhibition leading to bronchodilation, lower concentrations can still modulate intracellular cyclic AMP (cAMP) levels in immune cells.[8][9][10] this compound's non-selective inhibition of PDEs prevents the breakdown of cAMP.[9][10] Elevated cAMP levels can, in turn, activate Protein Kinase A (PKA), which can modulate the activity of various transcription factors, including NF-κB, and influence inflammatory responses.[9] However, it is important to note that many of the anti-inflammatory effects of low-dose this compound are reported to be independent of PDE inhibition.[1][4]
NF-κB Signaling Pathway Inhibition
This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory cytokines.[3][11][12] This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][11][12] By preserving IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of target inflammatory genes.[3][11][12]
Quantitative Effects on Cytokine Production
The immunomodulatory effects of low-dose this compound are reflected in its ability to alter the production of various cytokines by immune and structural cells in vitro.
| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |
| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | IL-6 | ↓ (650.1 ± 421.9 pg/mL, P = 0.014) | [13] |
| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | IL-8 | ↓ (492.0 ± 214.9 pg/mL, P = 0.001) | [13] |
| Human Lung Fibroblasts (COPD) | LPS (1 µg/mL) | 5 µg/mL | IL-6, IL-8 | ↓ (Partially blocked LPS-induced release) | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | IFN-γ | ↓ (from 24.5 ± 8.6 to 13.4 ± 4.2, P < .05) | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | TNF-α | ↓ (from 0.26 ± 0.08 to 0.21 ± 0.06, P < .05) | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous | 15 µg/dL | IL-10 | ↑ (2.8-fold increase, P < .01) | [14] |
| Alveolar Macrophages (COPD) | LPS-induced | Not specified | IL-8 | ↓ (Enhanced dexamethasone (B1670325) suppression) | [6] |
| Human Polymorphonuclear Leukocytes (PMNs) | - | 9 µg/mL (50 µM) | Leukotriene B4 | ↓ (by 50%) | |
| Human Polymorphonuclear Leukocytes (PMNs) | - | 9 µg/mL (50 µM) | Oxygen Metabolites | ↓ (by 60%) | |
| Peripheral Blood Mononuclear Cells (PBMCs) | PHA | 1 µM | IL-4, IL-17A | ↓ | [15] |
| A549 (Human Lung Epithelial Cells) | TNF-α | Not specified | IL-6 | ↓ | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in-vitro studies on this compound's immunomodulatory effects.
Cell Culture and Treatment
-
Cell Types:
-
Primary Human Lung Fibroblasts: Isolated from lung tissue of COPD patients and control subjects.[13]
-
Peripheral Blood Mononuclear Cells (PBMCs): Obtained from asthmatic subjects.[14]
-
Alveolar Macrophages (AM): Obtained from bronchoalveolar lavage (BAL) of COPD patients and smokers.[6]
-
Human Polymorphonuclear Leukocytes (PMNs): Isolated from healthy volunteers.[16]
-
A549 Cells: A human lung adenocarcinoma epithelial cell line.[4][11]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or culture medium) and added to the cell cultures at various concentrations, typically ranging from 1 µM to 100 µM (approximately 0.18 µg/mL to 18 µg/mL).[13][16][15]
-
Stimulation: In many experiments, cells are stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response before or concurrently with this compound treatment.[11][13]
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected after the treatment period (e.g., 48 hours) and the concentrations of various cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[13][14]
Western Blotting for Signaling Proteins
-
Protein Extraction: Cells are lysed to extract total protein, or nuclear and cytoplasmic fractions.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies specific for target proteins (e.g., NF-κB p65, IκBα, phosphorylated ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This method is used to assess the nuclear translocation of NF-κB and the degradation of IκBα.[3][11]
Histone Deacetylase (HDAC) Activity Assay
-
Nuclear Extraction: Nuclear extracts are prepared from treated and untreated cells.
-
Activity Measurement: HDAC activity is measured using a colorimetric or fluorometric assay kit, which typically involves the incubation of nuclear extracts with a substrate that is deacetylated by HDACs, leading to a detectable signal.[1][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is essential for a clear understanding of the research.
Caption: this compound enhances HDAC activity, leading to histone deacetylation and repression of inflammatory gene transcription.
Caption: this compound inhibits NF-κB activation by preventing IκBα degradation, thus blocking NF-κB nuclear translocation.
Caption: A typical experimental workflow for analyzing the effect of this compound on cytokine production in vitro.
Conclusion
The in-vitro evidence strongly supports the role of low-dose this compound as an immunomodulatory agent. Its ability to enhance HDAC activity, inhibit NF-κB signaling, and modulate cytokine production provides a solid foundation for its therapeutic potential in inflammatory diseases beyond its traditional use in asthma. This guide offers a comprehensive overview of the key findings and methodologies, aiming to facilitate further research and development in this promising area. The detailed protocols and visualized pathways serve as a valuable resource for designing future in-vitro studies to further elucidate the intricate immunomodulatory mechanisms of this compound.
References
- 1. pnas.org [pnas.org]
- 2. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]
- 3. This compound inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages | Semantic Scholar [semanticscholar.org]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the combination of this compound and budesonide on production of proinflammatory cytokines by blood cells of patients with chronic obstructive pulmonary disease | Kadushkin | Tuberculosis and Lung Diseases [tibl-journal.com]
- 16. researchgate.net [researchgate.net]
Theophylline's Influence on NF-κB and JAK/STAT Signaling Pathways: A Technical Guide
Executive Summary: Theophylline (B1681296), a methylxanthine derivative traditionally used as a bronchodilator, exhibits significant anti-inflammatory properties at lower concentrations. These effects are primarily attributed to its modulation of key intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. The primary mechanism of action involves the inhibition of the NF-κB pathway through the prevention of IκBα degradation and the activation of Histone Deacetylase 2 (HDAC2), which serves to reverse pro-inflammatory gene expression. While direct modulation of the JAK/STAT pathway by this compound is not well-documented, its influence on cytokine production suggests an indirect regulatory role. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.
This compound's Influence on the NF-κB Signaling Pathway
The NF-κB family of transcription factors is a cornerstone of the inflammatory response, orchestrating the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound exerts its anti-inflammatory effects on this pathway through several distinct, yet interconnected, mechanisms.
Inhibition of NF-κB Nuclear Translocation
The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate gene transcription.
This compound intervenes by preventing the degradation of IκBα.[1][2] This protective effect ensures that NF-κB remains sequestered in an inactive state in the cytoplasm, thereby inhibiting the nuclear translocation of its active subunits, such as p65.[2][3][4] This mechanism effectively blocks NF-κB-dependent gene expression.[5][6] Studies in human pulmonary epithelial cells, monocytes, and T cells have demonstrated that this compound preserves IκBα protein levels, leading to the suppression of pro-inflammatory cytokine production.[2][5]
Activation of Histone Deacetylase 2 (HDAC2)
A key anti-inflammatory mechanism of this compound, particularly at low, clinically relevant concentrations, is the activation of HDAC2.[1][7] Inflammatory gene expression is regulated by the balance of histone acetylation and deacetylation. NF-κB activation leads to the recruitment of coactivator molecules with histone acetyltransferase (HAT) activity, which acetylate core histones, remodel chromatin, and facilitate transcription.[4]
This compound directly enhances the enzymatic activity of HDAC2.[7][8] This increased HDAC2 activity reverses the histone acetylation promoted by NF-κB, leading to chromatin condensation and the suppression of inflammatory gene transcription.[1] This mechanism is particularly important as HDAC2 activity is often reduced in inflammatory conditions like COPD, and this compound can help restore it.[8] Furthermore, this action is synergistic with corticosteroids, which recruit the activated HDAC2 to the transcriptional complex to switch off inflammatory genes.[1][7] This effect is independent of phosphodiesterase (PDE) inhibition or adenosine (B11128) receptor antagonism.[9]
The activation of HDAC2 by this compound is mediated through the inhibition of phosphoinositide-3-kinase-delta (PI3Kδ).[1][10] Oxidative stress can activate PI3Kδ, which in turn phosphorylates and inactivates HDAC2. By inhibiting PI3Kδ, this compound prevents this inactivation, thus restoring HDAC2 function.[10]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on this compound's effect on the NF-κB pathway and related inflammatory markers.
Table 1: this compound's Effect on NF-κB Pathway Components
| Parameter Measured | Cell Type / Model | Stimulus | This compound Concentration | Result | Reference |
| NF-κB-p65 Nuclear Translocation | A549 Human Pulmonary Epithelial Cells | TNF-α | Not specified | Suppression of translocation | [6] |
| NF-κB-dependent Reporter Gene | U-937 Human Monocytic Cells | TNF-α | Not specified | Inhibition of expression | [5] |
| IκBα Protein Expression | A549 Human Pulmonary Epithelial Cells | TNF-α | Not specified | Protection from degradation | [6] |
| HDAC Activity | Alveolar Macrophages (Nonsmokers) | - | 10⁻⁵ M | Significant enhancement | [7] |
| HDAC Activity | Alveolar Macrophages (COPD) | - | Not specified | Reversal of reduced activity | [8] |
| PI3K-δ Activity | U937 Cells | H₂O₂ | 10⁻⁶ M | Abolished H₂O₂-induced Akt phosphorylation | [11] |
Table 2: this compound's Effect on Cytokine Production
| Cytokine | Cell Type / Model | This compound Concentration | Result | Reference |
| IL-8 | Alveolar Macrophages (COPD) | Not specified | Inhibition of LPS-induced production | [8] |
| IL-6 | Human Peripheral Blood Mononuclear Cells | Not specified | Decreased levels in combination with ICS | [5] |
| TNF-α | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | Slight inhibition of production (0.26 to 0.21 ng) | [7] |
| IL-10 | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | 2.8-fold increase in spontaneous production | [7] |
| Interferon-gamma (IFN-γ) | Human Peripheral Blood Mononuclear Cells | 15 µg/dL | Significant inhibition of spontaneous synthesis | [7] |
This compound's Influence on the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. The pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene expression.
Currently, there is a lack of direct evidence in the scientific literature demonstrating that this compound directly binds to, inhibits, or activates core components of the JAK/STAT pathway (i.e., JAKs or STATs).
However, an indirect influence is plausible. This compound has been shown to modulate the levels of several cytokines that are potent activators of the JAK/STAT pathway, such as IL-6 and IFN-γ.[5][7]
-
Inhibition of Pro-inflammatory Cytokines: By reducing the expression of cytokines like IL-6 via the NF-κB pathway, this compound can decrease the upstream signals that would normally activate the JAK/STAT cascade.
-
Inhibition of IFN-γ: this compound significantly inhibits the spontaneous synthesis of IFN-γ, a key activator of the JAK1/JAK2-STAT1 pathway.[7]
Therefore, while a direct mechanistic link is not established, this compound's well-documented effects on cytokine production suggest it can indirectly attenuate JAK/STAT signaling by reducing the availability of its extracellular activators. Further research is required to investigate any potential direct interactions.
Experimental Protocols
The investigation of this compound's effects on these signaling pathways employs a range of standard molecular and cellular biology techniques.
Cell Culture and Stimulation
-
Cell Lines: Human pulmonary epithelial cell lines (e.g., A549), human monocytic cell lines (e.g., U-937), or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.[2][5][6]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are typically pre-incubated with various concentrations of this compound for a specified period (e.g., 30 minutes to 24 hours) before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS).[8][12]
NF-κB Nuclear Translocation Assays
-
Western Blotting of Nuclear Extracts: This is a gold-standard method.
-
After treatment, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated using a cell fractionation kit.
-
Protein concentrations are determined (e.g., via BCA assay).
-
Equal amounts of nuclear protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for an NF-κB subunit (e.g., anti-p65).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. A nuclear marker (e.g., Lamin B1) is used as a loading control.[2][6]
-
-
Immunofluorescence/Immunocytochemistry: This method provides visual confirmation of translocation.
-
Cells are grown on coverslips, treated, and then fixed (e.g., with 4% paraformaldehyde).
-
Cells are permeabilized (e.g., with 0.1% Triton X-100) and blocked.
-
Incubation with a primary antibody against p65 is followed by a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained (e.g., with DAPI).
-
Images are captured using a fluorescence microscope to visualize the localization of p65.
-
Western Blotting for IκBα and Phosphorylated Proteins
-
Protocol:
-
Whole-cell lysates are prepared from treated cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total IκBα, phospho-IκBα, or other proteins of interest (e.g., phospho-Akt as a marker for PI3K activity).[11]
-
Detection is performed as described above. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
HDAC Activity Assay
-
Protocol:
-
Nuclear extracts are prepared from treated cells.
-
The assay is performed using a commercial colorimetric or fluorometric HDAC activity assay kit, following the manufacturer's instructions.
-
Typically, the assay involves incubating the nuclear extract with a substrate that contains an acetylated lysine (B10760008) residue.
-
The deacetylase activity of HDAC in the sample releases a molecule that can be measured by a spectrophotometer or fluorometer.[7][8]
-
Conclusion and Future Directions
This compound possesses robust anti-inflammatory properties that are mediated predominantly through the inhibition of the NF-κB signaling pathway. Its ability to prevent IκBα degradation and, more significantly, to activate HDAC2 via PI3Kδ inhibition, positions it as a modulator of chromatin-based regulation of inflammatory gene expression. These mechanisms provide a strong molecular basis for its clinical efficacy in chronic inflammatory airway diseases, often in synergy with corticosteroids.
While a direct regulatory effect on the JAK/STAT pathway remains unconfirmed, this compound's capacity to suppress the production of key cytokines like IL-6 and IFN-γ suggests an indirect attenuation of this pathway. This highlights a potential area for future research. Elucidating whether this compound or its derivatives can directly interact with JAK or STAT proteins could open new avenues for therapeutic development. For drug development professionals, the focus should be on leveraging the HDAC2 activation mechanism to design novel anti-inflammatory agents with improved therapeutic windows and fewer side effects compared to traditional this compound.
References
- 1. Inhibition of this compound metabolism by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound: Old Drug in a New Light, Application in COVID-19 through Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses interleukin-6 expression by inhibiting glucocorticoid receptor signaling in pre-adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bps.ac.uk [bps.ac.uk]
- 7. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced endothelium-dependent vasodilation is mediated by increased nitric oxide release and phosphodiesterase inhibition in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of JAK/STAT pathway in IL-6-induced activation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A major role for the protein tyrosine kinase JAK1 in the JAK/STAT signal transduction pathway in response to interleukin-6.: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Theophylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are primarily attributed to its action as a bronchodilator and anti-inflammatory agent. The core mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. This guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, providing a comprehensive overview for researchers and drug development professionals.
Core Structure and Key Positions for Modification
The this compound scaffold, 1,3-dimethylxanthine, offers several positions for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The key positions for derivatization are the N1, N3, N7, and C8 positions. Modifications at these sites have profound effects on the molecule's interaction with its biological targets.
Structure-Activity Relationship at Key Positions
N1 and N3 Positions: The methyl groups at the N1 and N3 positions are crucial for its primary activity. Alterations at these positions generally lead to a decrease in activity.
N7 Position: The N7 position is a common site for modification to improve pharmacokinetic properties and can influence the potency and selectivity of the derivatives. Substitution at this position with various alkyl and aryl groups has been extensively explored. For instance, the addition of a 1,3-dioxolan-2-ylmethyl residue at the 7-position in doxofylline (B1670904) results in a compound that is virtually inactive at A1 and A2A adenosine receptors, with its antiasthmatic activity believed to be primarily through phosphodiesterase inhibition[1]. Quantitative structure-activity relationship (QSAR) studies on 7-substituted this compound derivatives have shown a correlation between their bronchodilatory activities and various quantum chemical and physicochemical parameters[2].
C8 Position: The C8 position is a critical determinant of adenosine receptor subtype selectivity. Substitution at this position can significantly enhance the affinity and selectivity for different adenosine receptor subtypes. For example, 8-phenylthis compound (B1204217) is approximately three times more potent than this compound at presynaptic adenosine receptors[3]. The structure-activity relationship of xanthine (B1682287) derivatives as adenosine receptor antagonists has been extensively studied, with modifications leading to increased receptor subtype selectivity[4].
Quantitative Data on this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives, providing a comparative analysis of their potency.
Table 1: Antiproliferative Activity of this compound-1,2,3-triazole Derivatives against Various Cancer Cell Lines [5]
| Compound | H460 (IC50, µM) | A549 (IC50, µM) | A2780 (IC50, µM) | LOVO (IC50, µM) | MB-231 (IC50, µM) | MCF-7 (IC50, µM) | OVCAR3 (IC50, µM) | SW480 (IC50, µM) | PC9 (IC50, µM) |
| d17 | 5.93 ± 0.97 | 6.76 ± 0.25 | 26.84 ± 6.96 | 37.42 ± 0.82 | 18.78 ± 3.84 | 12.61 ± 1.76 | 29.33 ± 6.20 | 15.66 ± 2.37 | 18.20 ± 14.15 |
Table 2: Bronchodilator Activity of this compound and its Derivatives [6]
| Compound | EC50 (M) | pD2 |
| This compound | 10⁻³ | 4.128 |
| ARR-1 | - | - |
| Note: Specific values for ARR-1 were not provided in the source, but it was identified as the most potent spasmolytic compound. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. Below are protocols for key experiments.
Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay) [7]
This assay measures the enzymatic activity of PDEs by detecting the conversion of radiolabeled cyclic nucleotides to their corresponding monophosphates.
-
Assay Setup: The assay is conducted in a 384-well plate with a total volume of 50 µl, consisting of 24 µl of enzyme, 1 µl of the test compound, and 25 µl of cyclic nucleotide substrate. The general assay buffer contains 50 mM Tris-HCl (pH 7.5) and 0.1% (w/v) bovine serum albumin.
-
Compound Preparation: Test compounds are serially diluted in DMSO. 1 µl of each dilution is acoustically dispensed into the assay plates.
-
Pre-incubation: The compounds are pre-incubated with the PDE enzyme for 30 minutes.
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled substrate ([8-³H]-cAMP or [8-³H]-cGMP).
-
Incubation: The reaction proceeds for 60 minutes at room temperature.
-
Quenching: The reaction is stopped by adding 400 µ g/well of SPA beads and a potent non-selective PDE inhibitor.
-
Detection: After 12 hours, the radioactivity bound to the beads is quantified using a Microbeta counter.
-
Data Analysis: The data is normalized to percent inhibition, and IC50 values are determined using a 4-parameter logistic equation.
Adenosine Receptor Binding Assay (Radioligand Binding Assay) [8][9][10]
This assay quantifies the affinity of a test compound for a specific adenosine receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate in a final volume of 250 µL. Each well contains the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue), the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]I-AB-MECA for A3).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding. IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound exerts its effects by modulating key intracellular signaling pathways.
cAMP Signaling Pathway:
This compound inhibits phosphodiesterases (PDEs), the enzymes responsible for the breakdown of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels.[11][12] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell function.[13][14][15]
Caption: this compound's role in the cAMP signaling pathway.
Adenosine Receptor Signaling:
This compound also acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[16] Adenosine, an endogenous nucleoside, mediates various physiological effects, including bronchoconstriction, through these receptors. By blocking adenosine receptors, this compound counteracts these effects.
Caption: this compound as an antagonist at adenosine receptors.
Experimental Workflow for SAR Studies:
A systematic approach is essential for elucidating the SAR of this compound derivatives. The following workflow outlines the key steps.
Caption: A typical experimental workflow for SAR studies of this compound derivatives.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship study of some 7-substituted theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of presynaptic adenosine receptors by this compound 9-beta-D-riboside and 8-phenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of this compound Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase Enzyme Assays [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
Theophylline: A Historical and Technical Guide for the Modern Researcher
An in-depth exploration of the historical context, evolution, and application of theophylline (B1681296) as a versatile research tool in pharmacology and drug development.
Introduction
This compound, a methylxanthine naturally found in tea and cocoa beans, has a rich and multifaceted history in both clinical medicine and biomedical research. Initially identified in the late 19th century, its journey has seen it evolve from a simple diuretic and bronchodilator to a sophisticated molecular probe used to dissect complex cellular signaling pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's historical context, its evolution as a research tool, and detailed methodologies for its application in the laboratory.
Historical Context and Evolution
The story of this compound begins in 1888 when it was first extracted from tea leaves and chemically identified by the German biologist Albrecht Kossel.[1][2] Its chemical synthesis was achieved shortly after, in 1895, by Emil Fischer and Lorenz Ach, with an alternative synthesis method introduced by Wilhelm Traube in 1900.[1]
This compound's initial foray into clinical practice was as a diuretic in 1902.[1] However, its therapeutic potential expanded significantly in 1922 when its bronchodilator properties were first recognized, leading to its use in the treatment of asthma.[1][3] For many decades, this compound was a cornerstone of asthma therapy, primarily valued for its ability to relax bronchial smooth muscle.[4][5]
The 1970s marked a turning point in the understanding and application of this compound. The elucidation of its pharmacokinetics and the development of sustained-release formulations allowed for more precise dosing and improved therapeutic outcomes.[2] It was during this period that researchers began to unravel its molecular mechanisms of action, leading to its adoption as a valuable research tool.
Initially, the prevailing theory for its bronchodilator effect was the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] By inhibiting PDEs, this compound was shown to increase intracellular levels of these second messengers, leading to smooth muscle relaxation.
Further research in the latter half of the 20th century revealed another critical mechanism: the antagonism of adenosine receptors.[7] This discovery was pivotal, as it not only provided another explanation for its physiological effects but also highlighted its utility in studying the then-emerging field of purinergic signaling.
More recently, at the turn of the 21st century, a third major mechanism of action has come to light: the activation of histone deacetylases (HDACs), particularly HDAC2.[3][5] This finding has been instrumental in explaining the anti-inflammatory effects of this compound, which are observed at concentrations lower than those required for significant bronchodilation.[3] This has repositioned this compound in both a clinical and research context, with a renewed focus on its immunomodulatory properties.
This compound as a Research Tool: Key Mechanisms and Applications
This compound's utility as a research tool stems from its ability to modulate multiple, distinct signaling pathways. This allows investigators to probe the roles of these pathways in a wide range of cellular and physiological processes.
Phosphodiesterase (PDE) Inhibition
This compound is a non-selective PDE inhibitor, affecting several isoforms of the enzyme. This property has made it a classic tool for studying the role of cyclic nucleotides (cAMP and cGMP) in cellular function. By increasing intracellular cyclic nucleotide concentrations, researchers can investigate their downstream effects on processes such as smooth muscle contraction, inflammation, and gene expression.
Quantitative Data: this compound's Inhibitory Activity on PDE Isoforms
| PDE Isoform | IC50 (µM) | Primary Location of Isoform |
| PDE1 | ~100-200 | Smooth muscle, brain, heart |
| PDE2 | >1000 | Adrenal gland, heart, brain |
| PDE3 | ~10-50 | Cardiovascular tissue, platelets, airway smooth muscle |
| PDE4 | ~10-100 | Inflammatory cells, airway smooth muscle, brain |
| PDE5 | ~50-150 | Pulmonary vasculature, corpus cavernosum |
Note: IC50 values can vary depending on the specific assay conditions and tissue source.
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on PDE activity.
1. Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for a specific PDE isoform.
2. Materials:
- Recombinant human PDE enzyme (specific isoform of interest)
- This compound solutions of varying concentrations
- Cyclic nucleotide substrate (cAMP or cGMP)
- Assay buffer (e.g., Tris-HCl buffer with MgCl2)
- Snake venom nucleotidase
- Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)
- Microplate reader
3. Methodology:
- Prepare a series of this compound dilutions in the assay buffer.
- In a microplate, add the PDE enzyme to each well.
- Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.
- Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the PDE reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the resulting 5'-AMP or 5'-GMP to adenosine or guanosine and inorganic phosphate.
- Incubate for a further period to allow for the conversion.
- Add the inorganic phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of PDE inhibition for each this compound concentration compared to the control.
- Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Adenosine Receptor Antagonism
This compound acts as a non-selective antagonist at A1, A2A, and A2B adenosine receptors. This has made it an invaluable tool for investigating the physiological roles of adenosine, a key purinergic signaling molecule. Researchers have used this compound to block adenosine-mediated effects in various systems, thereby elucidating the function of these receptors in processes like neurotransmission, cardiovascular regulation, and inflammation.
Quantitative Data: this compound's Affinity for Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki) in µM |
| A1 | 14 |
| A2A | 14 |
| A2B | ~7 (inferred from functional assays) |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.
1. Objective: To determine the inhibitory constant (Ki) of this compound for a specific adenosine receptor subtype.
2. Materials:
- Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected cell lines).
- A specific radiolabeled ligand for the receptor (e.g., [³H]DPCPX for A1 receptors).
- This compound solutions of varying concentrations.
- Assay buffer (e.g., Tris-HCl buffer).
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter and scintillation fluid.
3. Methodology:
- Prepare a series of this compound dilutions in the assay buffer.
- In microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.
- Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled antagonist).
- Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period to reach binding equilibrium.
- Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
- Plot the specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
Histone Deacetylase (HDAC) Activation
The discovery that this compound can activate HDACs, particularly HDAC2, has opened up new avenues for its use as a research tool in the study of inflammation and gene regulation. HDACs play a crucial role in the epigenetic control of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of inflammatory genes. This compound's ability to enhance HDAC activity provides a means to investigate the consequences of this activation on inflammatory pathways and to explore its synergistic effects with corticosteroids.
Quantitative Data: this compound's Effect on Inflammatory Markers
| Inflammatory Marker | Cell Type | This compound Concentration | Observed Effect |
| IFN-γ | Peripheral Blood Mononuclear Cells | 15 µg/dL | Significant inhibition of spontaneous synthesis |
| TNF-α | Peripheral Blood Mononuclear Cells | 15 µg/dL | Slight inhibition of production |
| IL-10 | Peripheral Blood Mononuclear Cells | 15 µg/dL | 2.8-fold increase in spontaneous production |
| IL-8 | Primary Lung Fibroblasts (COPD) | 5 µg/mL | Significant decrease in production |
| IL-6 | Primary Lung Fibroblasts (COPD) | 5 µg/mL | Significant decrease in production |
Experimental Protocol: Histone Deacetylase (HDAC) Activity Assay
This protocol provides a general method for measuring the effect of this compound on HDAC activity.
1. Objective: To determine if this compound increases the activity of HDAC enzymes in nuclear extracts.
2. Materials:
- Cultured cells (e.g., A549 lung epithelial cells or macrophages).
- This compound solutions.
- Nuclear extraction buffer.
- ³H-labeled acetylated histones or a fluorometric HDAC assay kit.
- Scintillation counter or fluorescence microplate reader.
3. Methodology:
- Culture the cells to the desired confluency.
- Treat the cells with various concentrations of this compound for a specified time.
- Isolate the nuclear proteins using a nuclear extraction kit or a standard protocol.
- Incubate the nuclear extracts with the ³H-labeled acetylated histone substrate or the fluorometric substrate in an appropriate assay buffer.
- Incubate at 37°C for a defined period.
- Stop the reaction. For the radioactive assay, this may involve precipitating the histones and measuring the released ³H-acetate in the supernatant using a scintillation counter. For the fluorometric assay, a developer solution is added to generate a fluorescent signal.
- Measure the radioactivity or fluorescence.
- Calculate the HDAC activity and compare the activity in this compound-treated samples to untreated controls.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound's journey from a crude plant extract to a multi-faceted molecular probe is a testament to the continuous evolution of pharmacological research. Its ability to non-selectively inhibit phosphodiesterases, antagonize adenosine receptors, and activate histone deacetylases makes it a powerful and versatile tool for investigating a wide array of cellular signaling pathways. For the modern researcher, a thorough understanding of this compound's historical context and its complex mechanisms of action is essential for its effective application in the laboratory. This guide provides a solid foundation for utilizing this compound to unravel the intricate signaling networks that govern cellular function in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound--past present and future] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Theophylline's In Vitro Effects on T-Lymphocyte and Macrophage Function: A Technical Guide
Introduction
Theophylline (B1681296), a methylxanthine drug traditionally used as a bronchodilator in respiratory diseases, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] These effects are observed at concentrations lower than those required for bronchodilation and are attributed to several molecular mechanisms, including the inhibition of phosphodiesterase (PDE) enzymes and the activation of histone deacetylases (HDACs).[1][3][4] This technical guide provides an in-depth review of the in vitro effects of this compound on two key immune cell types: T-lymphocytes and macrophages. It summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
I. This compound's Effects on T-Lymphocyte Function
This compound primarily exerts an inhibitory effect on T-lymphocyte activation and proliferation.[5][6] This inhibition is selective, targeting the primary T-cell activation pathway associated with the T3/Ti complex, while the alternative T11 pathway appears to be unaffected.[5]
Data Presentation: T-Lymphocyte Function
| Parameter | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Proliferation | PMNCs & T-cell clones | PHA, anti-T3 MAb | Dose-dependent | Inhibition of DNA synthesis | [5] |
| IL-2 Production | PMNCs & T-cell clones | PHA | Dose-dependent | Reduction in IL-2 biosynthesis | [5] |
| IFN-γ Production | PMNCs | PHA | Not specified | Reduction in IFN-γ biosynthesis | [5] |
| Cell Population | CD3+ T-lymphocytes (BAL) | Allergen Challenge | 6.6 µg/mL (mean serum) | Significant decrease in CD3+, CD4+, and CD8+ cell numbers | [7][8] |
| Cell Population | CD3+ & CD3+CD8+ T-cells (Peripheral Blood) | - | Not specified | Reduction in absolute number and percentage | [9] |
| Cytokine Expression | CD8+ T-cells (epithelial) | - | 10.9 µg/mL (mean blood) | Decrease from 2.60 to 0.53 cells/mm | [10] |
| Cytokine Expression | Bronchial Biopsies | - | 10.9 µg/mL (mean blood) | Significant decrease in IL-4 expression | [10] |
Signaling Pathways in T-Lymphocytes
The immunomodulatory effects of this compound on T-lymphocytes are linked to its ability to inhibit phosphodiesterases (PDEs), particularly PDE4.[2][11] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation can ultimately downregulate inflammatory and immune cell functions. Additionally, this compound has been shown to regulate the trafficking of activated T-lymphocytes.[12]
Experimental Protocol: T-Lymphocyte Proliferation Assay
This protocol is a generalized procedure based on methodologies for assessing T-cell proliferation.[5][13]
-
Cell Isolation: Isolate Peripheral Mononuclear Cells (PMNCs), which contain T-lymphocytes, from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PMNCs in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) and plate in 96-well microtiter plates at a density of 1 x 10^5 cells per well.
-
This compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (medium only).
-
Stimulation: Induce T-cell proliferation by adding a stimulant such as Phytohemagglutinin (PHA) at an optimal concentration (e.g., 1-5 µg/mL) or anti-T3 monoclonal antibodies.[5] Include unstimulated control wells.
-
Incubation: Culture the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement:
-
[3H]Thymidine Incorporation: Add 1 µCi of [3H]thymidine to each well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
EdU Incorporation: Alternatively, use a non-radioactive method like the Click-iT™ EdU assay.[14] Add EdU (5-ethynyl-2'-deoxyuridine) to the cells for the final 2-24 hours. After incubation, fix, permeabilize, and detect the incorporated EdU using a fluorescent azide (B81097) via a click reaction, followed by analysis with flow cytometry.
-
-
Data Analysis: Express results as counts per minute (CPM) for [3H]thymidine or as the percentage of EdU-positive cells for flow cytometry. Calculate the percentage of inhibition relative to the stimulated control.
II. This compound's Effects on Macrophage Function
This compound modulates several key functions of macrophages, including the inhibition of the respiratory burst, suppression of pro-inflammatory cytokine release, and enhancement of histone deacetylase (HDAC) activity.[3][15][16]
Data Presentation: Macrophage Function
| Parameter | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Respiratory Burst | Human Alveolar Macrophages | Opsonized Zymosan | 10 µM - 1 mM | Concentration-dependent inhibition of H2O2 generation | [15] |
| IL-8 Release | Alveolar Macrophages (COPD) | LPS | 10⁻⁶ M | Enhanced dexamethasone-mediated suppression of IL-8 release | [17][18] |
| IL-6 & IL-8 Release | Primary Lung Fibroblasts (COPD) | LPS | 5 µg/mL | Reduction in IL-6 and IL-8 release | [19] |
| IL-13 & LTC4 Secretion | THP-1 Macrophages | - | 10 µg/mL | Dramatic suppression of IL-13 mRNA and protein; suppression of LTC4 | [16][20] |
| HDAC Activity | Alveolar Macrophages | - | 10⁻⁶ M - 10⁻⁵ M | Significant increase in whole-cell HDAC activity | [3][21] |
| GM-CSF & TNF-α Release | Alveolar Macrophages | - | Low-dose | No significant attenuation of GM-CSF or TNF-α | [22] |
| IL-1 Production | Accessory Cells (Monocytes/Macrophages) | PHA | Not specified | No effect on IL-1 production | [5] |
| Elastase Secretion | Murine Peritoneal Macrophages | - | Not specified | Increased elastolytic activity in conditioned media | [23] |
Signaling Pathways in Macrophages
Two primary mechanisms underlie this compound's effects on macrophages.
-
PDE Inhibition: Similar to its action in T-cells, this compound inhibits PDE, leading to increased cAMP levels. This pathway is responsible for inhibiting functions like the respiratory burst.[15] The effect is mediated through PKA and does not involve adenosine antagonism.[15]
References
- 1. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and the immune response: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose this compound modulates T-lymphocyte activation in allergen-challenged asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umimpact.umt.edu [umimpact.umt.edu]
- 9. Effects of this compound combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. This compound suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Global expression profiling of this compound response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global expression profiling of this compound response genes in macrophages: evidence of airway anti-inflammatory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Low-dose this compound does not exert its anti-inflammatory effects in mild asthma through upregulation of interleukin-10 in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of this compound on macrophage elastase secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline's Bronchodilator Properties: A Foundational Research Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline (B1681296), a methylxanthine derivative, has been a cornerstone in the management of airway diseases for decades. While its clinical application has evolved, the foundational research into its bronchodilator properties continues to be of significant interest to respiratory pharmacologists and drug developers. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and quantitative pharmacodynamics of this compound. It delves into the primary signaling pathways, including non-selective phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, which collectively contribute to its therapeutic effect on airway smooth muscle. Detailed experimental protocols that have been pivotal in elucidating these mechanisms are presented, alongside structured quantitative data to facilitate comparative analysis. This document serves as a detailed resource for professionals engaged in the research and development of novel respiratory therapeutics.
Introduction
This compound was first extracted from tea leaves and chemically synthesized in the late 19th century. Initially used as a diuretic, its bronchodilator effects were identified in 1922, leading to its widespread use in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Although its use has become less frequent due to a narrow therapeutic window and the advent of more selective agents like β2-agonists and inhaled corticosteroids, this compound's complex pharmacology offers valuable insights into the regulation of airway smooth muscle tone.[1][2] Understanding its foundational mechanisms of action is crucial for appreciating its therapeutic role and for identifying new targets in airway diseases.
The primary bronchodilator effects of this compound are attributed to two main molecular mechanisms: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[1] More recent research has also uncovered anti-inflammatory roles, such as the activation of histone deacetylase-2 (HDAC2), which are typically observed at lower concentrations than those required for bronchodilation.[3] This guide will focus on the foundational research related to its direct bronchodilator properties.
Core Mechanisms of Bronchodilation
This compound's ability to relax airway smooth muscle is not mediated by a single, high-affinity target but rather through a combination of effects on key signaling pathways.
Phosphodiesterase (PDE) Inhibition
The most widely accepted mechanism for this compound's bronchodilator action is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs).[4][5] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their intracellular signaling.
By inhibiting PDEs, particularly PDE3 and PDE4, in airway smooth muscle cells, this compound leads to an accumulation of intracellular cAMP.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade results in the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and bronchodilation.[6] this compound is considered a weak, non-selective PDE inhibitor, and this action is most prominent at higher therapeutic concentrations.[7][8]
Adenosine Receptor Antagonism
This compound also acts as a non-selective competitive antagonist at adenosine receptors (A1, A2A, A2B, and A3).[1] In the airways of individuals with asthma, adenosine can provoke bronchoconstriction, primarily through the release of histamine (B1213489) and leukotrienes from mast cells.[9] By blocking these receptors, particularly A1 and A2B receptors on airway cells, this compound can prevent adenosine-induced bronchoconstriction.[9] This mechanism is thought to contribute to its overall therapeutic effect, and unlike PDE inhibition which requires higher concentrations, adenosine antagonism occurs within the therapeutic range.[10] However, this antagonism is also linked to some of this compound's side effects, such as cardiac and central nervous system stimulation.[9]
Quantitative Pharmacodynamics
The following tables summarize key quantitative data regarding this compound's interaction with its primary targets and its functional effect on airway smooth muscle.
Table 1: this compound Affinity for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Assay Type | Ki (μM) |
| A1 | Rat | Radioligand Binding | ~14-30[9][10] |
| A2A | Rat | Radioligand Binding | ~14[9] |
| A2 (Low-affinity) | Rat | cAMP Accumulation | ~60[10] |
Ki (Inhibitory constant) represents the concentration of this compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates higher binding affinity.
Table 2: this compound Potency for PDE Inhibition and Bronchodilation
| Parameter | Tissue/Enzyme | Species | Value (μM) |
| IC50 vs. PDE | Human Lung | Human | >100[11] |
| EC50 (Relaxation) | Airway Smooth Muscle | Human | ~150[7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound that produces 50% inhibition of PDE activity. EC50 (Half-maximal effective concentration) is the concentration that produces 50% of the maximal bronchodilator response.
Key Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of robust in vitro and ex vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Tracheal Ring Relaxation Assay
This organ bath experiment is a classic method to directly measure the relaxant effect of a compound on airway smooth muscle.
Objective: To determine the dose-response relationship of this compound-induced relaxation on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheas are isolated from laboratory animals (e.g., guinea pig, rat).[12][13] The trachea is cleaned of connective tissue and cut into 4-5 mm rings.[12] Care is taken to preserve the epithelial layer.
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks or clips within an organ bath chamber (typically 10 mL volume).[12] One hook is fixed, and the other is connected to an isometric force transducer to measure tension.[14]
-
Equilibration: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2 to maintain pH 7.4.[12] The rings are placed under an optimal resting tension (e.g., 1.5 g) and allowed to equilibrate for at least 60 minutes, with periodic washing.[12]
-
Contraction: A contractile agent (e.g., carbachol, histamine) is added to the bath to induce a stable, submaximal contraction of the tracheal smooth muscle.[15]
-
Drug Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The relaxation at each this compound concentration is expressed as a percentage of the pre-induced contraction. A dose-response curve is plotted to calculate the EC50.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PDEs.
Objective: To determine the IC50 of this compound against specific PDE isoforms.
Methodology:
-
Enzyme Source: Purified recombinant human PDE isoforms (e.g., PDE3, PDE4) are used.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, a buffer solution, and varying concentrations of this compound (or a control inhibitor).
-
Substrate Addition: The reaction is initiated by adding the substrate, radioactively labeled cAMP (e.g., [3H]-cAMP).
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow the enzyme to hydrolyze the cAMP to 5'-AMP.
-
Reaction Termination: The reaction is stopped, often by boiling or adding a chemical inhibitor.
-
Separation & Quantification: The product ([3H]-5'-AMP) is converted to adenosine via a snake venom nucleotidase. The unreacted [3H]-cAMP and the product [3H]-adenosine are then separated using anion-exchange chromatography. The amount of [3H]-adenosine is quantified by liquid scintillation counting, which is proportional to the PDE activity.
-
Data Analysis: The percentage of PDE inhibition is calculated for each this compound concentration relative to a control without inhibitor. The IC50 value is determined by plotting inhibition versus log-concentration.
Adenosine Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of this compound for various adenosine receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes are prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., A1, A2A).[16]
-
Assay Setup (Competitive Binding): In microcentrifuge tubes or a 96-well plate, the following are combined: the cell membrane preparation, a fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1), and increasing concentrations of unlabeled this compound.[16]
-
Incubation: The mixture is incubated at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[16]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the log-concentration of this compound. The IC50 is determined from this curve, and the Ki is then calculated using the Cheng-Prusoff equation.
Conclusion
The bronchodilator properties of this compound are a result of a multi-faceted mechanism of action, primarily driven by non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Foundational research, employing robust experimental protocols such as in vitro organ bath studies, enzymatic assays, and radioligand binding assays, has been crucial in quantifying these effects. While this compound's non-selective nature contributes to a narrow therapeutic index, its study provides a valuable pharmacological model for understanding the regulation of airway smooth muscle tone. The data and methodologies presented in this guide offer a detailed resource for scientists and researchers, aiding in the continued exploration of respiratory pharmacology and the development of next-generation therapeutics for airway diseases.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and side effects of intravenous this compound in acute asthma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibition and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of tracheal contraction on relaxant effects in vitro of this compound and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. Influence of tracheal contraction on relaxant effects in vitro of this compound and isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Theophylline's Role in Regulating Cytokine Expression in Primary Lung Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms and cellular effects of theophylline (B1681296) on cytokine expression in primary lung fibroblasts. The information presented herein is intended to support research and development efforts in respiratory therapeutics, particularly for chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
Primary lung fibroblasts are key structural cells that actively participate in the inflammatory milieu of the lungs. In pathological conditions like COPD, these cells are a significant source of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This compound, a methylxanthine that has long been used in the treatment of respiratory diseases, has demonstrated a significant capacity to modulate this inflammatory response. At low doses, this compound effectively suppresses the production of key pro-inflammatory cytokines by primary lung fibroblasts, suggesting a direct anti-inflammatory role beyond its classic bronchodilator function. This guide summarizes the quantitative effects of this compound on cytokine expression, details the experimental protocols for studying these effects, and illustrates the key signaling pathways involved.
Quantitative Data on this compound's Efficacy
The following tables summarize the inhibitory effect of low-dose this compound (5 µg/mL) on the production of IL-6 and IL-8 by primary lung fibroblasts derived from patients with COPD. The data is extracted from a study by Pang et al. (2012).[1][2][3]
Table 1: Effect of this compound on Basal Cytokine Production in COPD Primary Lung Fibroblasts [1][2][3]
| Cytokine | Treatment Group | Mean Protein Level (pg/mL) | Standard Deviation (pg/mL) | P-value |
| IL-6 | Control (Untreated) | 993.0 | ± 738.9 | - |
| This compound (5 µg/mL) | 650.1 | ± 421.9 | 0.014 | |
| IL-8 | Control (Untreated) | 703.1 | ± 278.0 | - |
| This compound (5 µg/mL) | 492.0 | ± 214.9 | 0.001 |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Primary Lung Fibroblasts [1]
| Cytokine | Treatment Group | Mean Protein Level (pg/mL) | Standard Deviation (pg/mL) |
| IL-6 | Control (Untreated) | 1150 | ± 426 |
| LPS (1 µg/mL) | 1559 | ± 406 | |
| LPS (1 µg/mL) + this compound (5 µg/mL) | Significantly Reduced (P < 0.05) | Not specified | |
| IL-8 | Control (Untreated) | 560 | ± 205 |
| LPS (1 µg/mL) | 1087 | ± 359 | |
| LPS (1 µg/mL) + this compound (5 µg/mL) | Significantly Reduced (P < 0.05) | Not specified |
Key Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are multifaceted, involving several key signaling pathways. While initially known as a non-specific phosphodiesterase (PDE) inhibitor, its anti-inflammatory actions at low concentrations are now largely attributed to other mechanisms, primarily the activation of histone deacetylases (HDACs) and the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5][6]
-
HDAC Activation: this compound can increase the activity of HDACs, particularly HDAC2.[5] HDACs counteract histone acetyltransferases (HATs), leading to the deacetylation of histones. This results in a more condensed chromatin structure, which represses the transcription of pro-inflammatory genes, including those for IL-6 and IL-8.[4][5]
-
NF-κB Inhibition: Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the NF-κB pathway. This compound has been shown to prevent the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB target genes, which include a wide array of inflammatory cytokines.[6]
The following diagram illustrates the proposed signaling pathway for this compound's regulation of cytokine expression in primary lung fibroblasts.
Caption: this compound's dual mechanism on cytokine regulation.
Experimental Protocols
This section outlines the key experimental methodologies for investigating the effects of this compound on primary lung fibroblasts.
Isolation and Culture of Primary Human Lung Fibroblasts[1][3]
-
Tissue Procurement: Obtain peripheral lung tissue from patients undergoing lobectomy for bronchial carcinoma. The tissue should be distant from the tumor.
-
Tissue Processing: Mince the lung tissue into small pieces (approximately 1-2 mm³).
-
Explant Culture: Place the tissue pieces in a culture flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fibroblast Outgrowth: Culture the explants at 37°C in a humidified atmosphere with 5% CO₂. Fibroblasts will migrate out from the tissue explants.
-
Subculturing: Once confluent, harvest the fibroblasts using trypsin-EDTA and subculture them. Experiments are typically performed on cells between passages 3 and 6.
In Vitro this compound and LPS Treatment[1]
-
Cell Seeding: Seed the primary lung fibroblasts in culture plates at a desired density.
-
Stimulation: For experiments involving an inflammatory stimulus, treat the cells with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli.
-
This compound Treatment: Concurrently with or prior to LPS stimulation, treat the cells with 5 µg/mL of this compound.
-
Incubation: Incubate the cells for a specified period, typically 24 to 48 hours.
-
Supernatant Collection: After incubation, collect the cell-free supernatants for cytokine analysis.
Cytokine Quantification by ELISA[1]
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6 and IL-8.
-
Procedure: Follow the manufacturer's instructions for the ELISA protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Gene Expression Analysis by Real-Time PCR[1]
-
RNA Extraction: Isolate total RNA from the cultured fibroblasts using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time polymerase chain reaction (PCR) using SYBR Green chemistry and primers specific for IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method.
The following diagram provides a visual representation of the general experimental workflow.
Caption: General workflow for studying this compound's effects.
Conclusion and Future Directions
The evidence strongly indicates that this compound, at low, clinically relevant concentrations, exerts a direct anti-inflammatory effect on primary lung fibroblasts by suppressing the expression and production of key pro-inflammatory cytokines such as IL-6 and IL-8. The primary mechanisms of action appear to be the activation of HDACs and the inhibition of the NF-κB signaling pathway.
Future research should aim to:
-
Investigate the effect of this compound on a broader range of cytokines and chemokines produced by lung fibroblasts.
-
Elucidate the precise role of PDE inhibition versus other mechanisms in the anti-inflammatory effects of this compound in this cell type.
-
Explore the potential synergistic effects of this compound with other anti-inflammatory agents, such as corticosteroids, in modulating fibroblast activity.
This guide provides a foundational understanding for researchers and drug developers aiming to leverage the anti-inflammatory properties of this compound and develop novel therapeutics for chronic inflammatory lung diseases.
References
- 1. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Low dose this compound showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Theophylline's Effects on Smooth Muscle Relaxation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline (B1681296), a methylxanthine compound, has long been utilized in the clinical management of respiratory diseases, primarily for its ability to relax airway smooth muscle. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound-induced smooth muscle relaxation. It synthesizes current knowledge on the principal signaling pathways, presents quantitative data on its efficacy in various smooth muscle tissues, and outlines key experimental protocols for its study. This document serves as a comprehensive resource for researchers and professionals engaged in pharmacology and drug development.
Core Mechanisms of Action
This compound's relaxant effect on smooth muscle is not mediated by a single, discrete mechanism but rather through a combination of molecular actions. The primary, and most well-established, of these are the non-selective inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. A more recently identified mechanism involves the activation of histone deacetylases, which contributes to its anti-inflammatory effects and indirectly influences smooth muscle function.
Phosphodiesterase (PDE) Inhibition
The most widely accepted mechanism for this compound's bronchodilator action is the inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP.[1][5]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a series of downstream targets that collectively promote smooth muscle relaxation. These effects include:
-
Decreased intracellular calcium (Ca²⁺) concentrations.[5]
-
Attenuation of the Ca²⁺ sensitivity of the contractile apparatus.[5]
-
Activation of large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to membrane hyperpolarization and relaxation.[5]
The close correlation between this compound concentrations that inhibit PDE and those that cause smooth muscle relaxation strongly supports this as a primary mechanism of action.[3][6]
Caption: this compound inhibits PDE, increasing cAMP/cGMP levels to promote relaxation.
Adenosine Receptor Antagonism
This compound also functions as a non-selective antagonist of adenosine receptors, particularly A₁, A₂ₐ, and A₂ᵦ.[1][7] Adenosine can induce bronchoconstriction in individuals with asthma, partly by triggering the release of inflammatory mediators from mast cells.[7] By blocking these receptors, this compound can prevent adenosine-induced bronchoconstriction.[1][8] While this mechanism contributes to its overall therapeutic profile, some studies suggest that for direct smooth muscle relaxation, PDE inhibition is the more dominant action, as adenosine antagonists without PDE inhibitory effects show no significant relaxation.[3][4] However, adenosine antagonism is thought to be responsible for many of the side effects of this compound, such as seizures and cardiac arrhythmias.[2][7]
Caption: this compound blocks adenosine receptors, preventing mediator release.
Histone Deacetylase (HDAC) Activation
At lower, sub-bronchodilator concentrations, this compound exhibits anti-inflammatory properties.[9] This effect is mediated, in part, by the activation of histone deacetylase-2 (HDAC2).[2][10] In inflammatory diseases like COPD, HDAC2 activity is reduced, leading to increased expression of inflammatory genes.[11][12] this compound can restore HDAC2 function, thereby suppressing these inflammatory genes.[2][10] This action can reverse corticosteroid resistance, a significant issue in severe asthma and COPD.[11] While primarily an anti-inflammatory mechanism, the reduction of chronic airway inflammation can decrease smooth muscle hyperresponsiveness.
Quantitative Data on this compound-Induced Relaxation
The efficacy of this compound varies across different types of smooth muscle tissue. The following tables summarize representative quantitative data from in vitro studies.
Table 1: Relaxation of Airway Smooth Muscle
| Preparation | Species | Agonist (Pre-contraction) | This compound EC₅₀ | Max Relaxation (%) |
| Tracheal Rings | Guinea Pig | Carbamylcholine | 162 ± 17 µM[13] | Not Specified |
| Tracheal Strips | Canine | Acetylcholine | ~1.5 x 10⁻⁴ M[2] | Not Specified |
| Bronchial Rings | Human | Various | Effective at 10-20 mg/L (plasma conc.) | Not Specified |
Table 2: Relaxation of Vascular and Other Smooth Muscles
| Preparation | Species | Agonist (Pre-contraction) | This compound Effect |
| Pulmonary Artery | Human | Various | Relaxation observed[4] |
| Tail Artery | Pig | Norepinephrine | Potentiated K⁺-induced relaxation[14] |
| Diaphragm (Skeletal) | Canine | Electrical Stimulation | Increased twitch tension[15][16] |
Key Experimental Protocols
The mechanisms of this compound are elucidated through a variety of established in vitro pharmacological techniques.
Isolated Organ Bath Studies
This is a foundational technique to assess the contractility and relaxation of smooth muscle tissues in a controlled ex vivo environment.[17][18]
Methodology:
-
Tissue Dissection: A smooth muscle tissue, such as a tracheal ring or aortic strip, is carefully dissected from a model organism (e.g., guinea pig, rat).[17][19]
-
Mounting: The tissue is suspended in a temperature-controlled chamber (organ bath) filled with a physiological salt solution (e.g., Krebs-Henseleit) and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[20][21]
-
Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.[19][21]
-
Equilibration: The tissue is allowed to equilibrate under a baseline tension for 60-90 minutes.
-
Pre-contraction: A contractile agonist (e.g., acetylcholine, histamine, phenylephrine) is added to the bath to induce a stable, submaximal contraction.
-
Drug Administration: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation (decrease in tension) is recorded.
-
Data Analysis: The relaxation is quantified as a percentage of the pre-induced contraction. A dose-response curve is generated to calculate parameters like the EC₅₀ (the concentration producing 50% of the maximal response).[19]
Caption: Standard procedural flow for assessing drug effects on isolated tissues.
Intracellular Calcium (Ca²⁺) Imaging
This technique allows for the direct measurement of intracellular Ca²⁺, a critical second messenger in smooth muscle contraction.[22][23]
Methodology:
-
Cell Preparation: Primary smooth muscle cells are isolated and cultured on coverslips.
-
Dye Loading: Cells are incubated with a membrane-permeant, Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Cal520).[22][24] The dye becomes trapped intracellularly after cleavage by cellular esterases.
-
Microscopy: The coverslip is mounted on a fluorescence microscope equipped with a perfusion system.
-
Stimulation: Cells are stimulated with a contractile agonist to elicit a rise in intracellular Ca²⁺.
-
This compound Application: this compound is introduced via the perfusion system, and its effect on the agonist-induced Ca²⁺ signal is recorded.
-
Data Acquisition: The microscope's camera captures changes in fluorescence intensity or emission ratio over time, which correspond to changes in intracellular Ca²⁺ concentration.
Phosphodiesterase (PDE) Activity Assay
This biochemical assay directly quantifies the inhibitory effect of a compound on PDE enzyme activity.[25][26]
Methodology:
-
Enzyme Preparation: PDE enzymes are sourced either from purified recombinant proteins or from homogenized tissue lysates containing the native enzymes.
-
Reaction Setup: The assay is typically performed in a multi-well plate. The enzyme source is incubated with its substrate (cAMP or cGMP) in a reaction buffer.
-
Inhibitor Addition: Test wells include varying concentrations of this compound, while control wells contain a vehicle.
-
Reaction Termination: The reaction is allowed to proceed for a set time and then stopped.
-
Product Detection: The amount of product (AMP or GMP) generated is measured. Modern assays often use luminescence-based detection systems, where the signal is inversely proportional to the amount of remaining cAMP/cGMP (and thus directly proportional to PDE activity).[26]
-
Data Analysis: The percentage of PDE inhibition is calculated for each this compound concentration, and an IC₅₀ (the concentration causing 50% inhibition) is determined.
Conclusion
This compound relaxes smooth muscle through a combination of well-defined molecular mechanisms, with the inhibition of phosphodiesterases being paramount to its direct relaxant effects. Adenosine receptor antagonism and activation of histone deacetylases further contribute to its overall therapeutic profile, particularly in the context of airway inflammation and hyperresponsiveness. The experimental protocols described herein represent the foundational tools used to investigate these actions. A comprehensive understanding of these pathways and methodologies is crucial for the continued exploration of methylxanthine pharmacology and the development of next-generation therapies for obstructive airway diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activities of caffeine, this compound, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of this compound-induced inotropic effects on foreshortened canine diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on diaphragmatic and other skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. scireq.com [scireq.com]
- 19. ivypanda.com [ivypanda.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. radnoti.com [radnoti.com]
- 22. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atsjournals.org [atsjournals.org]
- 24. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches | Semantic Scholar [semanticscholar.org]
- 25. Effects of this compound on lymphocyte phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
Theophylline's Interaction with the p38 MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between theophylline (B1681296) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound, a methylxanthine traditionally used as a bronchodilator, has demonstrated significant anti-inflammatory properties at lower concentrations.[1] Understanding its mechanism of action, particularly its influence on key inflammatory cascades like the p38 MAPK pathway, is crucial for the development of novel therapeutic strategies for chronic inflammatory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
The p38 MAPK Signaling Pathway: An Overview
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stress, including inflammatory cytokines, lipopolysaccharides (LPS), and oxidative stress.[2][3][4] This pathway plays a central role in regulating the production of pro-inflammatory cytokines and other mediators, making it a key target in inflammatory diseases.[2][5]
The activation of the p38 MAPK pathway follows a tiered kinase cascade. Typically, a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1, is activated by upstream signals. This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MKK), primarily MKK3 and MKK6.[4] In turn, MKK3/6 dually phosphorylates a threonine and a tyrosine residue on the p38 MAPK, leading to its activation.[6] Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2 and CREB, ultimately leading to the transcriptional and post-transcriptional regulation of inflammatory genes.[4]
This compound's Mechanism of Action Relative to p38 MAPK
At therapeutic concentrations used for anti-inflammatory effects, this compound's mechanism is largely independent of its classical roles as a non-specific phosphodiesterase (PDE) inhibitor or an adenosine (B11128) receptor antagonist.[1][7] Instead, a key anti-inflammatory action of this compound is the induction of histone deacetylase (HDAC) activity, specifically HDAC2.[1][7] This increased HDAC activity enhances the ability of corticosteroids to suppress inflammatory gene expression.[7]
The interaction with the p38 MAPK pathway appears to be indirect. Research has shown that this compound's ability to induce HDAC activity is, at least in part, dependent on the p38 MAPK pathway.[7] The inhibition of p38 MAPK using the specific inhibitor SB203580 was found to partially block the this compound-induced increase in HDAC activity.[7] This suggests that p38 MAPK activity is necessary for the full anti-inflammatory effect of this compound mediated through HDAC activation. The precise mechanism by which this compound modulates p38 MAPK to achieve this is still under investigation, but it highlights a complex interplay rather than direct inhibition.
Furthermore, low-dose this compound has been shown to inhibit the delta isoform of phosphoinositide-3-kinase (PI3K-δ), particularly when it is activated by oxidative stress.[1] The PI3K pathway can also influence inflammatory responses, and its inhibition by this compound represents another mechanism that can contribute to reversing corticosteroid insensitivity in conditions like COPD.[1]
References
- 1. Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Theophylline in Rabbit Plasma via HPLC-UV
This document provides a detailed protocol for the quantification of theophylline (B1681296) in rabbit plasma using a simple, precise, and accurate High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is suitable for pharmacokinetic studies in rabbits.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step to extract the analyte and the internal standard (IS), hydroxyethyl (B10761427) this compound, from the plasma matrix. The separation is achieved on a C18 column with an isocratic mobile phase, and quantification is performed by monitoring the UV absorbance at 272 nm.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Hydroxyethyl this compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Zinc Sulphate
-
Glacial Acetic Acid
-
Rabbit Plasma (Blank)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV/VIS detector.
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solutions:
-
Prepare a standard stock solution of this compound at a concentration of 5 mg/mL in methanol.[3]
-
Prepare a stock solution of the internal standard (IS), hydroxyethyl this compound, at a concentration of 1 mg/mL in methanol.[3]
-
Store these solutions at a temperature below 8°C for a maximum of 15 days.[3]
-
-
Working Solutions:
-
Prepare working solutions of this compound and the IS at a concentration of 250 µg/mL by diluting the stock solutions with a mixture of methanol and water (50:50, v/v).[3]
-
-
Mobile Phase:
Preparation of Calibration and Quality Control Samples
-
Calibration Standards:
-
To 200 µL of blank rabbit plasma, add 20 µL of the this compound working solution and 20 µL of the IS working solution to achieve final concentrations of 0.1, 0.25, 1.0, 2.5, 10.0, and 25.0 µg/mL for this compound.[3]
-
-
Quality Control (QC) Samples:
Sample Preparation
-
Thaw the stored plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[3]
-
To 200 µL of the plasma sample in a centrifuge tube, add 20 µL of a methanol:water mixture (50:50, v/v).[3]
-
Add 20 µL of the internal standard working solution (250 µg/mL).[3]
-
Add 760 µL of a 2% zinc sulphate solution to precipitate the plasma proteins.[3]
-
Vortex the mixture gently for 1.5 minutes.[3]
-
Centrifuge the samples at 2,500 × g for 10 minutes.[3]
-
Transfer 700 µL of the clear supernatant to an HPLC vial.[3]
-
Inject 25 µL of the sample into the HPLC system for analysis.[3]
HPLC-UV Analysis
-
Mobile Phase: Water:Acetonitrile (96:4, v/v), pH 4.2 with glacial acetic acid[2]
-
Detection Wavelength: 272 nm[2]
-
Injection Volume: 25 µL[3]
Data Presentation
Chromatographic Parameters
| Parameter | Value |
| Retention Time of this compound | ~5.2 minutes[1] |
| Retention Time of Internal Standard | ~6.5 minutes[1] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL[1][2] |
| Correlation Coefficient (r) | 0.99[3] |
| Precision (%CV) | |
| Intra-batch | 1.0 - 8.1%[3] |
| Inter-batch | 7.8 - 9.6%[3] |
| Recovery (%) | |
| Low QC (0.3 µg/mL) | 63.1%[1][3] |
| Medium QC (12 µg/mL) | 69.4%[1][3] |
| High QC (20 µg/mL) | 69.7%[1][3] |
| Internal Standard | 66.4%[3] |
Visualization
Caption: Workflow for this compound Quantification in Rabbit Plasma.
Pharmacokinetic Study Application
This method has been successfully applied to pharmacokinetic studies in rabbits.[1] In a typical study design, rabbits are fasted overnight and administered a 16 mg/kg oral dose of this compound.[2][3] Blood samples (1.0-1.5 mL) are collected from the ear vein into heparinized tubes at various time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).[2][3] The collected blood is then centrifuged at 2,500 × g for 10 minutes to separate the plasma, which is subsequently stored at -80°C until analysis using the protocol described above.[2][3]
References
Application Notes and Protocols for Assessing Theophylline's Effect on Cytokine Production in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine derivative traditionally used as a bronchodilator, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2][3] These effects are, in part, mediated by its ability to modulate the production of various cytokines.[2][4][5] The human monocytic cell line, THP-1, is a widely used in vitro model to study the inflammatory responses of macrophages after differentiation.[6][7] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, differentiated THP-1 cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, and IL-8.[8][9]
This document provides a detailed protocol for assessing the effect of this compound on cytokine production in LPS-stimulated THP-1 cells. The protocols cover THP-1 cell culture and differentiation, stimulation with LPS, treatment with this compound, and quantification of cytokine production at both the protein and mRNA levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Real-Time PCR (qPCR), respectively.
Mechanism of Action of this compound in Cytokine Regulation
This compound exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Phosphodiesterases (PDEs): this compound non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] Elevated cAMP levels can suppress the production of pro-inflammatory cytokines like TNF-α.[1]
-
Adenosine Receptor Antagonism: this compound can block adenosine receptors, which may contribute to its anti-inflammatory effects.[1]
-
Inhibition of NF-κB: this compound has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[1][10] NF-κB is a critical regulator of the expression of many inflammatory genes, including those for TNF-α, IL-1β, and IL-6.
-
Histone Deacetylase (HDAC) Activation: Low-dose this compound can enhance the activity of HDACs.[3][10] HDACs can suppress the expression of inflammatory genes by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors.[3]
-
Induction of Interleukin-10 (IL-10): Some studies suggest that this compound can increase the production of the anti-inflammatory cytokine IL-10.[1][2]
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the differentiation of THP-1 monocytes into a macrophage-like phenotype, which is essential for studying their inflammatory responses.[6][8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate the cells, seed THP-1 monocytes at a density of 1 x 10^6 cells/well in a 6-well plate or 1 x 10^4 cells/well in a 96-well plate.[8][9]
-
Add PMA to the culture medium to a final concentration of 20 µM.[8]
-
Incubate the cells with PMA for 24 hours.[8]
-
After 24 hours, remove the PMA-containing medium and wash the adherent cells gently with serum-free RPMI-1640 medium.[8]
-
Add fresh, complete culture medium and allow the cells to rest for another 24 hours before proceeding with stimulation and treatment.[9]
LPS Stimulation and this compound Treatment
This protocol outlines the stimulation of differentiated THP-1 cells with LPS to induce cytokine production and the subsequent treatment with this compound.
Materials:
-
Differentiated THP-1 cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in complete culture medium. A common concentration used in vitro is 10 µg/mL.[5]
-
Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS. A typical final concentration for stimulating THP-1 cells is 1 µg/mL.[11][12]
-
Remove the culture medium from the differentiated THP-1 cells.
-
Add fresh medium containing the desired concentrations of this compound. It is recommended to pre-incubate the cells with this compound for 1-2 hours before LPS stimulation.
-
Add LPS to the wells to achieve the final desired concentration.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
Vehicle control (if a solvent other than water is used for this compound)
-
-
Incubate the plates for the desired time points. For cytokine protein analysis (ELISA), a 17-24 hour incubation is common.[11][13] For gene expression analysis (qPCR), a shorter incubation of 1-6 hours may be optimal.[13]
Quantification of Cytokine Production by ELISA
This protocol describes the measurement of secreted cytokines in the cell culture supernatant using a sandwich ELISA.[14][15]
Materials:
-
Cell culture supernatants from the experiment
-
ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[12]
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer for at least 1 hour at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and the recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.[12]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[12]
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Quantification of Cytokine Gene Expression by qPCR
This protocol details the measurement of cytokine mRNA levels in the cells using quantitative real-time PCR.[16][17]
Materials:
-
Differentiated and treated THP-1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target cytokines (TNF-α, IL-1β, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)[18]
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and the forward and reverse primers for each target gene and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the ΔΔCT method to determine the relative expression of the target genes, normalized to the housekeeping gene.[16]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Protein Secretion (pg/mL) in LPS-Stimulated THP-1 Cells
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | |||||
| LPS (1 µg/mL) | |||||
| This compound (10 µg/mL) | |||||
| LPS + this compound |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Cytokine Gene Expression (Fold Change) in LPS-Stimulated THP-1 Cells
| Treatment Group | TNF-α (Fold Change) | IL-1β (Fold Change) | IL-6 (Fold Change) | IL-8 (Fold Change) | IL-10 (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||||
| This compound (10 µg/mL) | |||||
| LPS + this compound |
Data should be presented as fold change relative to the untreated control, normalized to a housekeeping gene.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Signaling pathways modulated by this compound in cytokine production.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global expression profiling of this compound response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. materialneutral.info [materialneutral.info]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Expression of Cytokine Profiles in Human THP-1 Cells during Phase Transition of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanopartikel.info [nanopartikel.info]
- 18. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Theophylline Efficacy Studies for Chronic Bronchitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic potential of theophylline (B1681296) in chronic bronchitis. Detailed protocols for disease induction, drug administration, and efficacy assessment are outlined to facilitate reproducible experimental design.
Introduction to Animal Models of Chronic Bronchitis
Chronic bronchitis is characterized by chronic airway inflammation, mucus hypersecretion, and airflow limitation. To study the efficacy of therapeutic agents like this compound, several animal models have been developed to mimic these key pathological features. The most commonly utilized models involve exposure to cigarette smoke, lipopolysaccharide (LPS), elastase, or sulfur dioxide. Each model presents distinct advantages and limitations in recapitulating the human disease, and the choice of model should be guided by the specific research question.
This compound: Mechanisms of Action in Chronic Bronchitis
This compound, a methylxanthine derivative, exerts its therapeutic effects in chronic bronchitis through multiple mechanisms:
-
Bronchodilation: Inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and relaxation of airway smooth muscle.
-
Anti-inflammatory Effects:
-
Inhibition of nuclear factor-kappaB (NF-κB) activation, a key transcription factor for pro-inflammatory genes.
-
Activation of histone deacetylase-2 (HDAC2), which is reduced in chronic bronchitis and is crucial for suppressing inflammatory gene expression.
-
Antagonism of adenosine receptors (A1 and A2A), which can mediate bronchoconstriction and inflammation.
-
Inhibition of phosphoinositide 3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which is involved in inflammation and corticosteroid resistance.[1][2]
-
Experimental Protocols
Cigarette Smoke-Induced Chronic Bronchitis Model
This model is considered the most relevant to human chronic bronchitis as cigarette smoke is the primary etiological factor.
Experimental Workflow:
Caption: Workflow for Cigarette Smoke-Induced Chronic Bronchitis Model.
Protocol:
-
Animal Model: Male Wistar rats (200-250 g) are commonly used.[3]
-
Disease Induction:
-
House animals in exposure chambers.
-
Expose rats to cigarette smoke (CS) from commercially available filtered cigarettes (e.g., 10-12 cigarettes/day) for a period of 4 to 12 weeks.[4][5][6] A smoking apparatus can be used to control the smoke concentration.
-
The control group is exposed to room air under identical conditions.
-
-
This compound Administration:
-
Following the induction period, randomly divide the CS-exposed rats into a treatment group and a vehicle control group.
-
Administer this compound (e.g., low-dose) orally via gavage daily for a specified period (e.g., 4 weeks).[3] The control groups receive the vehicle (e.g., saline). One study in rats investigated the effect of cigarette smoke on this compound pharmacokinetics, suggesting that smoke inhalation can delay gastrointestinal absorption.[7]
-
-
Efficacy Assessment:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At the end of the treatment period, euthanize the animals and perform a bronchoalveolar lavage. Analyze the BALF for total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the BALF using ELISA.
-
Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus hypersecretion and goblet cell hyperplasia.
-
Lung Function Tests: In some studies, lung function parameters analogous to human spirometry (e.g., forced expiratory volume, forced vital capacity) can be measured in anesthetized animals.[4]
-
Lipopolysaccharide (LPS)-Induced Chronic Bronchitis Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of airway inflammation. Repetitive LPS administration can model the infectious exacerbations often seen in chronic bronchitis.
Experimental Workflow:
Caption: Workflow for LPS-Induced Chronic Bronchitis Model.
Protocol:
-
Animal Model: C57BL/6 mice are frequently used.
-
Disease Induction:
-
This compound Administration:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily throughout the LPS challenge period.
-
-
Efficacy Assessment:
-
BALF Analysis: Collect BALF and perform total and differential cell counts.
-
Cytokine Analysis: Measure levels of inflammatory mediators like TNF-α, IL-1β, and IL-8 in the BALF.
-
Histopathology: Assess lung tissue for inflammatory cell infiltration, alveolar wall thickening, and goblet cell hyperplasia.
-
Elastase-Induced Emphysema and Chronic Bronchitis Model
Intratracheal administration of elastase, a protease, leads to the destruction of alveolar walls, resulting in emphysema, a key component of Chronic Obstructive Pulmonary Disease (COPD) which often co-exists with chronic bronchitis.
Protocol:
-
Disease Induction:
-
This compound Administration:
-
This compound can be administered (e.g., intraperitoneally or orally) starting at a specific time point after elastase instillation and continued for the duration of the study.
-
-
Efficacy Assessment:
Sulfur Dioxide (SO2)-Induced Chronic Bronchitis Model
Inhalation of sulfur dioxide, an irritant gas, induces key features of chronic bronchitis, including mucus hypersecretion and airway inflammation.
Protocol:
-
Animal Model: Dogs are a frequently used species for this model.[16][17][18][19][20]
-
Disease Induction:
-
This compound Administration:
-
This compound can be administered orally during the SO2 exposure period.
-
-
Efficacy Assessment:
-
Clinical Signs: Monitor for cough and mucus production.
-
Pulmonary Function: Measure changes in pulmonary resistance.[17][19]
-
BALF Analysis: Assess inflammatory cell infiltration, particularly neutrophils.[17]
-
Histopathology: Examine airway tissue for epithelial thickening, goblet cell hyperplasia, and inflammatory cell infiltration.[19]
-
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize representative quantitative data on the efficacy of this compound in various animal models of chronic bronchitis.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Animal Model | Species | Inducing Agent | This compound Dose | Outcome Measure | Control Group (cells/mL) | Disease Model (cells/mL) | This compound Treated (cells/mL) | p-value | Reference |
| Cigarette Smoke | Rat | Cigarette Smoke | Low-dose | Total Cells | 1.5 ± 0.3 x 10^5 | 4.8 ± 0.7 x 10^5 | 2.9 ± 0.5 x 10^5 | <0.05 | Adapted from[3] |
| Cigarette Smoke | Rat | Cigarette Smoke | Low-dose | Neutrophils | 0.1 ± 0.05 x 10^5 | 2.5 ± 0.4 x 10^5 | 1.2 ± 0.3 x 10^5 | <0.05 | Adapted from[3] |
| LPS Exposure | Guinea Pig | LPS | 10 mg/kg | Total Cells | 2.1 ± 0.4 x 10^5 | 8.9 ± 1.2 x 10^5 | 4.5 ± 0.8 x 10^5 | <0.05 | Adapted from[10] |
| LPS Exposure | Guinea Pig | LPS | 10 mg/kg | Neutrophils | 0.2 ± 0.08 x 10^5 | 6.7 ± 1.0 x 10^5 | 2.8 ± 0.6 x 10^5 | <0.05 | Adapted from[10] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BALF
| Animal Model | Species | Inducing Agent | This compound Dose | Cytokine | Control Group (pg/mL) | Disease Model (pg/mL) | This compound Treated (pg/mL) | p-value | Reference |
| LPS Exposure | Mouse | LPS | 5 µg/mL | IL-6 | 1150 ± 426 | 1559 ± 406 | Reduced increase | <0.05 | [21] |
| LPS Exposure | Mouse | LPS | 5 µg/mL | IL-8 | 560 ± 205 | 1087 ± 359 | Reduced increase | <0.05 | [21] |
| Cigarette Smoke | Rat | Cigarette Smoke | Not Specified | TNF-α | Baseline | Increased | Significantly Reduced | <0.05 | Adapted from[22] |
Table 3: Histopathological Scoring of Lung Inflammation
A semi-quantitative scoring system is often used to evaluate the severity of lung inflammation in tissue sections.[23][24][25]
| Score | Description of Inflammatory Infiltration |
| 0 | No inflammatory cells |
| 1 | Few inflammatory cells |
| 2 | Moderate infiltration of inflammatory cells |
| 3 | Dense infiltration of inflammatory cells |
| 4 | Very dense and extensive inflammatory cell infiltration |
Note: Specific scoring criteria may vary between studies.
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of chronic bronchitis.
This compound's Effect on cAMP/PKA Pathway and Bronchodilation
Caption: this compound inhibits PDE, increasing cAMP and promoting bronchodilation.
This compound's Anti-inflammatory Effect via NF-κB and HDAC2
Caption: this compound enhances HDAC2 activity, suppressing NF-κB-mediated inflammation.
This compound's Antagonism of Adenosine Receptors
Caption: this compound blocks adenosine receptors, mitigating bronchoconstriction and inflammation.
This compound's Inhibition of the PI3K/Akt Pathway
Caption: this compound inhibits the PI3K/Akt pathway, reducing inflammation and corticosteroid resistance.
Conclusion
The animal models described provide valuable platforms for elucidating the efficacy and mechanisms of action of this compound in chronic bronchitis. The choice of model should be carefully considered based on the specific research objectives. The provided protocols and data serve as a guide for designing and interpreting preclinical studies aimed at evaluating novel therapeutic strategies for this debilitating respiratory disease.
References
- 1. Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phosphoinositide-3-kinase-delta with this compound reverses corticosteroid insensitivity in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose this compound restores corticosteroid responsiveness in rats with smoke-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 5. A rat model for stable chronic obstructive pulmonary disease induced by cigarette smoke inhalation and repetitive bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of cigarette smoking on this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on chronic inflammatory lung injury induced by LPS exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic effects of LASSBio-596 in an elastase-induced mouse model of emphysema [frontiersin.org]
- 12. Dose response of elastase-induced emphysema in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Function Relations in an Elastase-Induced Mouse Model of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung volumes and respiratory mechanics in elastase-induced emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Lung Damage in an Elastase-Induced Mouse Model of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfur dioxide-induced chronic bronchitis in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulfur-dioxide-induced bronchitis in dogs. Effects on airway responsiveness to inhaled and intravenously administered methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Canine models of asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic exposure to sulfur dioxide. Physiologic and histologic evaluation of dogs exposed to 50 or 15 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. entomoljournal.com [entomoljournal.com]
- 21. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of doxofylline on pulmonary inflammatory response and oxidative stress during mechanical ventilation in rats with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Approaches to Evaluate Lung Inflammation in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing a Stable Theophylline Solution for Cell Culture Experiments
Introduction
Theophylline (B1681296), a methylxanthine compound found naturally in tea and cocoa beans, is widely used in both clinical settings and biomedical research.[1] Its primary clinical application is in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory properties.[2] For researchers, this compound serves as a valuable tool to investigate various cellular signaling pathways.
The mechanism of action for this compound is multifaceted. It primarily functions as a:
-
Non-selective Phosphodiesterase (PDE) Inhibitor: By inhibiting PDE enzymes (notably PDE3 and PDE4), this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This cascade results in the relaxation of smooth muscles.[2][3]
-
Adenosine Receptor Antagonist: this compound blocks adenosine receptors, thereby inhibiting the bronchoconstrictive effects of adenosine.[1]
-
Histone Deacetylase (HDAC) Activator: At lower, sub-bronchodilator concentrations, this compound exhibits anti-inflammatory effects by activating HDACs.[3][4]
Given these diverse biological activities, establishing a stable and reproducible this compound solution is critical for obtaining reliable results in cell culture experiments. This application note provides detailed protocols for the preparation, storage, and stability assessment of this compound solutions for use by researchers, scientists, and drug development professionals.
Materials and Reagents
-
This compound, anhydrous powder (e.g., Sigma-Aldrich, Cat. No. 58-55-9)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the specific cell line
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which allows for minimal solvent introduction into the final cell culture medium.
-
Calculation: this compound (anhydrous) has a molecular weight of 180.16 g/mol . To prepare 1 mL of a 100 mM stock solution, weigh out 18.02 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.[5]
-
Sterilization: High-concentration DMSO is typically self-sterilizing.[5] If there are any concerns about sterility, the solution can be passed through a 0.22 µm syringe filter suitable for use with DMSO.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. This prevents repeated freeze-thaw cycles which can compromise stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the stock solution to the final desired concentration for treating cells.
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM) * V₁ = (0.1 mM) * (10 mL)
-
V₁ = (0.1 * 10) / 100 = 0.01 mL = 10 µL
-
-
Dilution Step: Add the calculated volume (10 µL) of the 100 mM stock solution to the 10 mL of pre-warmed medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing and to avoid localized high concentrations that could cause precipitation.[5]
-
Vehicle Control: Prepare a vehicle control medium by adding the same volume of DMSO (10 µL in this example) to an equivalent volume of pre-warmed medium (10 mL). This is crucial to differentiate the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Protocol 3: Basic Stability Assessment of this compound Working Solution
This protocol provides a simple method to assess the short-term stability of this compound in the final working solution.
-
Preparation: Prepare a batch of this compound working solution in your complete cell culture medium as described in Protocol 3.2.
-
Incubation: Place the solution in a sterile, capped tube in a 37°C cell culture incubator to mimic experimental conditions.
-
Visual Inspection: At regular intervals (e.g., 0, 4, 8, 12, and 24 hours), visually inspect the solution for any signs of precipitation or color change. Use an inverted microscope to check for the formation of micro-crystals.
-
pH Monitoring: Cellular metabolism can alter the pH of the culture medium, which could affect drug solubility.[5] If long-term experiments are planned, monitor the pH of the medium over time.
-
Bioactivity Check (Optional): For long-term experiments (>24 hours), it is advisable to refresh the medium with freshly prepared this compound solution at regular intervals to ensure a consistent active concentration.[5] To confirm stability, the bioactivity of an aged solution can be compared to a freshly prepared solution in a simple functional assay.
Data Presentation
Quantitative data is summarized in the tables below for easy reference.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~8.3 mg/mL | [6] |
| 0.1 M NaOH | Soluble | [6] |
| Ethanol | ~12.5 mg/mL | [6] |
| DMSO | High solubility | [7] |
| Chloroform | ~9.1 mg/mL |[6] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Experiments
| Experimental Goal | Cell Type / Context | Concentration Range | Reference |
|---|---|---|---|
| Anti-inflammatory Effects | Human Bronchial Epithelial Cells | 10 µM (1.8 µg/mL) | [8] |
| Anti-inflammatory Effects | General | 5.5 - 27.7 µM (1-5 mg/L) | [8] |
| Bronchodilation-like Effects | General | 55 - 110 µM (10-20 mg/L) | [8][9] |
| Cytotoxicity | AML12 Mouse Hepatocytes | 25 - 125 µM | [10] |
| Cytotoxicity / Anti-proliferative | Human Breast Cancer Cells (MDA-MB-231) | 500 - 2500 µM | [10][11] |
| Anti-proliferative | Normal Human Fibroblasts | 1 - 3 mM | [12] |
| Anti-cancer Effects | HeLa Cervical Cancer Cells | 5 mM |[13] |
Table 3: Stability Profile of this compound Solutions
| Solution Type | Storage Condition | Duration | Stability Notes | Reference |
|---|---|---|---|---|
| Stock Solution in DMSO | -20°C | Several months | Stable. Avoid repeated freeze-thaw cycles. | [5] |
| Stock in Water/Acetonitrile | 4°C | Several months | Stable. | [14] |
| Working Solution in Medium | 37°C | 24 hours | Generally stable, but can precipitate due to medium components or pH shifts. | [5][15] |
| In Human Serum | Room Temp (25°C) | 3 days | Stable. | [16] |
| In Human Serum | Refrigerated (4°C) | 7 days | Stable. | [16] |
| In Human Serum | Frozen (-20°C) | ~1 year (336 days) | Stable. |[16] |
Visualizations
This compound Signaling Pathways
Caption: this compound's primary signaling pathways.
Experimental Workflow
Caption: Experimental workflow for this compound cell culture studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound anhydrous, = 99 , powder 58-55-9 [sigmaaldrich.com]
- 7. Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound dosing review [rxkinetics.com]
- 10. Mechanism of a methylxanthine drug this compound-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimitotic and cytotoxic effects of this compound in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography [mdpi.com]
- 15. [Stability of this compound in mono- and multi-layer parenteral nutrition bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of this compound in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay for Measuring Histone Deacetylase (HDAC) Activation by Theophylline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammatory diseases such as Chronic Obstructive Pulmonary disease (COPD) and asthma are often characterized by resistance to the anti-inflammatory effects of corticosteroids.[1] This resistance is linked to a reduction in the activity of histone deacetylases (HDACs), particularly HDAC2.[1][2] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of inflammatory genes.[3][4][5] Theophylline, a methylxanthine traditionally used as a bronchodilator, has been shown to restore HDAC activity at low, sub-bronchodilator concentrations.[6][7] This effect enhances the anti-inflammatory action of corticosteroids, making this compound a valuable agent for overcoming steroid resistance in inflammatory diseases.[1][4]
These application notes provide a detailed protocol for measuring the activation of HDACs by this compound in vitro using a fluorometric assay and correlating this activity with a functional cellular response.
Signaling Pathway of this compound-Mediated HDAC Activation
This compound restores HDAC2 activity through a mechanism involving the inhibition of phosphoinositide-3-kinase-delta (PI3Kδ).[8][9] In inflammatory conditions, oxidative stress activates PI3Kδ, which then phosphorylates and inactivates HDAC2.[8][9] By inhibiting PI3Kδ, this compound prevents the phosphorylation of HDAC2, thereby restoring its deacetylase activity and enabling the suppression of inflammatory gene expression.[8][9] This mechanism is distinct from its effects on phosphodiesterase (PDE) inhibition.[6][10]
Caption: this compound inhibits PI3Kδ to restore HDAC2 activity and suppress inflammation.
Principle of the HDAC Activity Assay
The recommended assay is a fluorometric method designed to measure HDAC activity in nuclear extracts or purified enzyme preparations.[11][12] The assay utilizes a substrate containing an acetylated lysine (B10760008) side chain, Boc-Lys(Ac)-AMC. When an active HDAC enzyme is present, it deacetylates the substrate. The subsequent addition of a developer solution, which contains a protease, cleaves the deacetylated substrate, releasing the highly fluorescent aminomethylcoumarin (AMC).[12] The fluorescence intensity, measured at Ex/Em = 350-380/440-460 nm, is directly proportional to the HDAC activity in the sample.[11][13]
Experimental Protocols
This protocol is adapted for cultured cells such as alveolar macrophages or the A549 human lung adenocarcinoma cell line.[6]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease Inhibitors)
-
Cell Scraper
-
Dounce Homogenizer
-
High Salt Buffer (20 mM HEPES pH 7.9, 25% Glycerol, 1.5 mM MgCl₂, 1.2 M KCl, 0.2 mM EDTA, 0.5 mM DTT, Protease Inhibitors)
-
Microcentrifuge
Method:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of Hypotonic Buffer and incubate on ice for 15 minutes.
-
Homogenize the cells with a Dounce homogenizer (10-20 strokes) until cell lysis is observed under a microscope.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 2/3 volume of High Salt Buffer.
-
Rock the suspension vigorously at 4°C for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the nuclear extract.
-
Determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
Materials:
-
Nuclear Extract (from Protocol 1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (Stock solution in water or DMSO)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor Control (e.g., Trichostatin A, TSA)
-
Developer Solution (containing a protease and TSA to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Method:
-
Prepare this compound dilutions in HDAC Assay Buffer to achieve final concentrations of 10⁻⁶ M and 10⁻⁵ M.[1]
-
In a 96-well black plate, set up the following reactions (in duplicate or triplicate):
-
Sample wells: 10 µg Nuclear Extract + this compound dilution.
-
No this compound Control: 10 µg Nuclear Extract + Assay Buffer.
-
Inhibitor Control: 10 µg Nuclear Extract + TSA (e.g., 1 µM final concentration).
-
No Enzyme Control: Assay Buffer only (no nuclear extract).
-
-
Adjust the volume of each well to 45 µL with HDAC Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes to allow this compound to interact with the HDAC enzymes.
-
Initiate the reaction by adding 5 µL of HDAC Substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
This assay measures the functional consequence of HDAC activation by assessing the suppression of inflammatory cytokine release.[1][6]
Materials:
-
Alveolar Macrophages or U937 monocyte cell line[2]
-
Cell Culture Medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dexamethasone (optional, for synergy studies)
-
IL-8 ELISA Kit
Caption: Workflow for a cell-based assay measuring inflammatory cytokine suppression.
Method:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 10⁻⁶ M) for 1-5 hours.[1][2] For synergy experiments, co-treat with a low concentration of Dexamethasone (e.g., 10⁻¹⁰ M).[6]
-
Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL). Include an unstimulated control group.[2][6]
-
Incubate for 12-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Data Presentation
Quantitative data should be summarized to clearly demonstrate this compound's effect.
Table 1: Effect of this compound on HDAC Activity in Nuclear Extracts from COPD Alveolar Macrophages
| Treatment Condition | HDAC Activity (AFU/10 µg Protein) | Fold Increase vs. Control |
|---|---|---|
| Control (No this compound) | 2,788 ± 339 | 1.0 |
| This compound (10⁻⁶ M) | 16,015 ± 509 | ~5.7 |
| This compound (10⁻⁵ M) | 16,015 ± 509 | ~5.7 |
Data synthesized from Ito et al., 2004, which reported an approximate sixfold increase in HDAC activity.[1]
Table 2: Functional Effect of this compound and Dexamethasone on LPS-Stimulated IL-8 Release in COPD Alveolar Macrophages
| Treatment Condition | IL-8 Concentration (ng/mL) | % Suppression of LPS Response |
|---|---|---|
| Unstimulated Control | Baseline | N/A |
| LPS Stimulated | 184 ± 19 | 0% |
| LPS + Dexamethasone (10⁻⁶ M) | 117 ± 11 | 36% |
| LPS + this compound (10⁻⁶ M) | No significant effect alone | ~0% |
| LPS + this compound (10⁻⁶ M) + Dexamethasone (10⁻⁶ M) | Significantly enhanced suppression | >36% (synergistic effect) |
Data synthesized from Ito et al., 2004, demonstrating that this compound restores steroid responsiveness.[1][6]
Conclusion
The protocols outlined provide a robust framework for investigating the activation of HDACs by this compound. The fluorometric HDAC activity assay offers a direct and quantitative measurement of enzymatic activity, while the cell-based functional assay confirms the biological relevance of this activation by measuring the suppression of inflammatory mediators. These methods are essential tools for researchers in drug development and pulmonary disease, enabling the screening and characterization of compounds that modulate HDAC activity to restore corticosteroid sensitivity.
References
- 1. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]
- 4. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Application Note: Theophylline-Mediated Anti-inflammatory Effects in A549 Lung Epithelial Cells
Introduction
A549 cells, a human lung adenocarcinoma cell line, serve as a widely used in-vitro model for Type II pulmonary alveolar epithelial cells.[1] These cells are instrumental in studying the molecular pathways of lung inflammation and are frequently used to screen potential anti-inflammatory compounds. Theophylline (B1681296), a methylxanthine traditionally used as a bronchodilator for respiratory diseases like asthma and COPD, has demonstrated significant anti-inflammatory properties at concentrations lower than those required for bronchodilation.[2][3] This document outlines the mechanisms, experimental protocols, and key data regarding the use of this compound to induce anti-inflammatory effects in A549 cells.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in the inflammatory response.[2] The two principal mechanisms are the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway and the activation of Histone Deacetylase-2 (HDAC2).
-
Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or Interleukin-1β (IL-1β), typically trigger the degradation of IκBα, an inhibitor protein. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of inflammatory genes, leading to the production of cytokines like IL-6 and IL-8.[2][4][5] this compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of these inflammatory genes.[4][6]
-
Activation of Histone Deacetylase-2 (HDAC2): Histone acetylation is a key process for inflammatory gene transcription. Corticosteroids typically recruit HDAC2 to suppress these genes. This compound can directly increase the activity of HDAC2.[7][8] This action promotes the deacetylation of histones, leading to a more compact chromatin structure that represses the transcription of pro-inflammatory genes.[2][3] This mechanism is particularly important as it can restore corticosteroid sensitivity in situations where HDAC2 activity is reduced.[6]
The anti-inflammatory actions of this compound at therapeutic concentrations are generally considered to be independent of phosphodiesterase (PDE) inhibition or adenosine (B11128) receptor antagonism, which are associated with its bronchodilator and side effects, respectively.[2][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on inflammatory markers in A549 cells stimulated with pro-inflammatory agents.
Table 1: Effect of this compound on IL-6 Production in TNF-α-stimulated A549 Cells
| This compound Concentration (µM) | Stimulation | IL-6 Level (Relative to Stimulated Control) | Reference |
| 0 | TNF-α | 100% | [9] |
| up to 500 | TNF-α | Concentration-dependent decrease | [9] |
Table 2: Effect of this compound on Eotaxin mRNA Expression in IL-1β-stimulated A549 Cells
| This compound Concentration (mM) | Stimulation | Eotaxin mRNA Expression (Relative to Stimulated Control) | Reference |
| 0 | IL-1β | 100% | [10] |
| 0.001 | IL-1β | ~83% | [10] |
| 0.01 | IL-1β | ~69% | [10] |
| 0.1 | IL-1β | ~46% | [10] |
| 1 | IL-1β | ~33% | [10] |
| 10 | IL-1β | ~29% | [10] |
Table 3: Effect of this compound on HDAC Activity in A549 Cell Nuclear Extracts
| This compound Concentration (M) | HDAC Activity (% of Control) | Reference |
| 10⁻¹¹ | ~100% | [7][11] |
| 10⁻⁹ | ~100% | [7][11] |
| 10⁻⁷ | ~100% | [7][11] |
| 10⁻⁵ | ~125% | [7][11] |
| 10⁻³ | ~140% | [7][11] |
| *Statistically significant increase (P < 0.05) |
Visualized Pathways and Workflows
Caption: Experimental workflow for studying this compound's anti-inflammatory effects.
Caption: this compound's dual anti-inflammatory signaling pathways in A549 cells.
Experimental Protocols
Protocol 1: A549 Cell Culture and Inflammatory Stimulation
Materials:
-
A549 Cell Line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well or 24-well tissue culture plates
-
Recombinant Human TNF-α or IL-1β (e.g., 10 ng/mL final concentration)
-
This compound solution (in sterile PBS or media)
Procedure:
-
Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Seed the cells into 6-well or 24-well plates at a density of 2 x 10⁵ cells/well (for a 24-well plate) and allow them to adhere overnight.
-
Serum Starvation (Optional): Before treatment, you may replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
This compound Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound (e.g., 10 µM to 1 mM). Incubate for 2 hours.
-
Inflammatory Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) directly to the wells containing this compound.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine measurement in the supernatant, or 15-30 minutes for analysis of protein phosphorylation).[12]
-
Harvesting: After incubation, collect the supernatant for cytokine analysis (Protocol 2) and/or lyse the cells for protein analysis (Protocol 3).
Protocol 2: Quantification of IL-6/IL-8 by ELISA
Materials:
-
Human IL-6 or IL-8 ELISA Kit
-
Supernatants collected from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the Human IL-6 or IL-8 ELISA kit.
-
Briefly, add standards and collected cell culture supernatants to the antibody-pre-coated wells.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells and add a biotin-conjugated detection antibody.
-
Incubate and wash, then add streptavidin-HRP conjugate.
-
Incubate and wash, then add the TMB substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve.
Protocol 3: Western Blot for NF-κB p65 Translocation and IκBα Degradation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-IκBα, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment (a short stimulation time of 15-30 minutes is optimal for IκBα degradation), wash cells with ice-cold PBS.[12]
-
Fractionation: To analyze p65 translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol. For IκBα degradation, use a whole-cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-IκBα 1:1000, anti-p65 1:1000) overnight at 4°C. Use Lamin B1 as a nuclear loading control and β-actin as a cytoplasmic/whole-cell loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein levels.[4]
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Effect of this compound on Eotaxin mRNA Expression in Pulmonary Epithelial Cell Line A549 -Tuberculosis and Respiratory Diseases | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Quantifying Theophylline-induced IL-8 and IL-6 Release in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine derivative, has long been utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-established bronchodilatory effects, this compound exhibits significant anti-inflammatory properties. A key aspect of this anti-inflammatory activity is its ability to modulate the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Interleukin-6 (IL-6). These cytokines are pivotal in the recruitment and activation of inflammatory cells in the airways. Understanding and quantifying the impact of this compound on IL-8 and IL-6 release is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for quantifying the in vitro effects of this compound on IL-8 and IL-6 release. It includes a summary of quantitative data from published studies, detailed methodologies for relevant experiments, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: this compound's Effect on IL-6 and IL-8 Release
The following tables summarize the quantitative effects of this compound on IL-6 and IL-8 release in different in vitro models.
Table 1: this compound's Effect on IL-6 Release in vitro
| Cell Type | Stimulant | This compound Concentration | Incubation Time | IL-6 Release (pg/mL) | Reference |
| Primary Lung Fibroblasts (COPD) | Basal | 5 µg/mL | 48 h | From 993.0 ± 738.9 to 650.1 ± 421.9 | [1][2] |
| Primary Lung Fibroblasts (COPD) | LPS (1 µg/mL) | 5 µg/mL | 48 h | Reduced IL-6 production | [1] |
| A549 (Human Pulmonary Epithelial Cells) | TNF-α | Not specified | Not specified | Inhibited IL-6 production | [3][4] |
Table 2: this compound's Effect on IL-8 Release in vitro
| Cell Type | Stimulant | This compound Concentration | Incubation Time | IL-8 Release (pg/mL) | Reference |
| Primary Lung Fibroblasts (COPD) | Basal | 5 µg/mL | 48 h | From 703.1 ± 278.0 to 492.0 ± 214.9 | [1][2] |
| Primary Lung Fibroblasts (COPD) | LPS (1 µg/mL) | 5 µg/mL | 48 h | Reduced IL-8 production | [1] |
| Alveolar Macrophages | LPS (10 ng/mL) | 10⁻⁵ M | 12 h | No significant effect alone | [5] |
| Alveolar Macrophages | LPS (10 ng/mL) + Dexamethasone (10⁻¹⁰ M) | 10⁻⁵ M | 12 h | Significant repression of IL-8 release | [5] |
| THP-1 cells | LPS | 10 µg/mL | Not specified | Reduced IL-8 release | [6] |
| Neutrophils | LPS | 100 µg/mL | Not specified | Reduced IL-8 release | [6] |
| Airway Smooth Muscle Cells | TNF-α | 10 µM | Not specified | Repressed IL-8 secretion | [7] |
Signaling Pathways
This compound modulates IL-6 and IL-8 release through multiple signaling pathways. The primary mechanisms involve the inhibition of nuclear factor-kappa B (NF-κB) and the activation of histone deacetylase-2 (HDAC2).
Experimental Protocols
The following protocols provide a framework for quantifying this compound-induced changes in IL-6 and IL-8 release in vitro.
Protocol 1: Quantification of IL-6 and IL-8 Release from A549 Cells
This protocol describes the use of the A549 human lung adenocarcinoma cell line to assess the impact of this compound on cytokine release following stimulation with TNF-α.
Materials:
-
A549 cells
-
Cell culture medium (e.g., Ham's F12K) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound solution
-
Tumor necrosis factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human IL-6 and IL-8 ELISA kits
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation: The following day, gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Incubate for 1 hour.
-
Stimulation: Prepare a TNF-α solution in serum-free medium at a final concentration of 10 ng/mL. Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 1000 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.
-
ELISA: Quantify the concentrations of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Histone Deacetylase (HDAC) Activity Assay
This protocol outlines a method to measure the effect of this compound on HDAC activity, a key mechanism in its anti-inflammatory action.
Materials:
-
Nuclear extraction kit
-
HDAC activity assay kit (colorimetric or fluorometric)
-
This compound solution
-
Cell line of interest (e.g., A549 or primary cells)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Nuclear Protein Extraction: Harvest the cells and perform nuclear protein extraction using a commercial kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a suitable method (e.g., Bradford assay).
-
HDAC Activity Assay:
-
Add equal amounts of nuclear extract to the wells of the assay plate.
-
Add the HDAC substrate and assay buffer provided in the kit.
-
Incubate the plate according to the kit's instructions to allow for deacetylation.
-
Add the developer solution to stop the reaction and generate a signal.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the HDAC activity based on the standard curve and normalize to the amount of protein used.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to quantify the effects of this compound on IL-6 and IL-8 release in vitro. The data clearly demonstrates that this compound can inhibit the production of these pro-inflammatory cytokines in various cell types relevant to respiratory inflammation. The detailed protocols and visual workflows provide a practical framework for conducting these experiments, while the signaling pathway diagram offers insight into the underlying molecular mechanisms. This information is valuable for further investigation into the anti-inflammatory properties of this compound and for the development of new therapeutic strategies for inflammatory airway diseases.
References
- 1. Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose this compound showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Long-term treatment with this compound reduces neutrophils, interleukin-8 and tumor necrosis factor-alpha in the sputum of patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Theophylline in Rodent Models of Allergic Airway Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1] Rodent models are indispensable tools for studying the pathophysiology of the disease and for evaluating novel therapeutic agents.[2] Commonly used models involve sensitization and subsequent airway challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) to induce a Th2-driven inflammatory response.[1][3]
Theophylline (B1681296), a methylxanthine drug, has been used for decades in the treatment of asthma.[4] While traditionally known as a bronchodilator, its clinical efficacy is now also attributed to its significant anti-inflammatory and immunomodulatory properties, which can be observed even at low plasma concentrations.[5][6] These application notes provide an overview of the mechanisms of this compound and detailed protocols for its application and evaluation in established rodent models of allergic airway inflammation.
Mechanism of Action of this compound
This compound's therapeutic effects in allergic airway inflammation are multifaceted, extending beyond simple bronchodilation. Its primary mechanisms include phosphodiesterase (PDE) inhibition, adenosine (B11128) receptor antagonism, and the activation of histone deacetylase 2 (HDAC2).[7][8]
-
Phosphodiesterase (PDE) Inhibition: this compound non-selectively inhibits PDEs, leading to an increase in intracellular cyclic AMP (cAMP).[7] This results in the relaxation of airway smooth muscle (bronchodilation) and a reduction in the function of inflammatory cells like T-cells and eosinophils.[7][9]
-
Adenosine Receptor Antagonism: this compound blocks adenosine receptors, which can prevent adenosine-induced bronchoconstriction and inhibit the release of inflammatory mediators.[7]
-
Histone Deacetylase 2 (HDAC2) Activation: At low concentrations, this compound can increase the activity of HDAC2.[5][8] Corticosteroids recruit HDAC2 to suppress inflammatory gene expression. In inflammatory conditions where HDAC2 activity is reduced (e.g., by oxidative stress), this compound can restore corticosteroid sensitivity.[10][11] This mechanism is crucial for its anti-inflammatory effects.[5]
-
Other Anti-inflammatory Effects: this compound can also increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10), inhibit the pro-inflammatory transcription factor NF-κB, and promote the apoptosis of inflammatory cells.[4][8][12]
Caption: this compound's multi-faceted mechanism of action.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This is the most common model for inducing acute allergic airway inflammation, mimicking features of human asthma such as eosinophilia and Th2 cytokine production.[1][13]
Materials:
-
Mice: BALB/c mice (6-8 weeks old) are commonly used due to their Th2-predisposed immune response.[14]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)[15]
Procedure:
-
Sensitization:
-
This compound Administration:
-
Begin this compound treatment prior to, during, or after the challenge phase, depending on the study design (prophylactic vs. therapeutic).
-
Administer this compound (e.g., 5-50 mg/kg) via i.p. injection, oral gavage, or in drinking water, typically once or twice daily.[16] The vehicle control group should receive the same volume of saline or the vehicle used to dissolve this compound.
-
-
Airway Challenge:
-
Endpoint Analysis:
-
Perform endpoint analyses 24-48 hours after the final OVA challenge.
-
Assess airway hyperresponsiveness (AHR).
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Harvest lungs for histological examination or gene expression analysis.
-
Caption: Experimental workflow for an acute OVA-induced asthma model.
Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Rats
HDM is a clinically relevant allergen. This model is often used to induce chronic features of asthma, including airway remodeling.[3] Brown-Norway rats are a suitable strain for this model.[17]
Materials:
-
Rats: Brown-Norway rats (200-225 g)[17]
-
House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus or D. farinae) (e.g., Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetics
Procedure:
-
Sensitization & Challenge (Combined Protocol):
-
Unlike some OVA protocols, HDM models often use repeated intranasal (i.n.) or intratracheal (i.t.) instillations for both sensitization and challenge.[3][18]
-
On days 0-4 and day 11, lightly anesthetize rats and administer 10-100 µg of HDM extract in 35-50 µL of saline via i.n. instillation.[3]
-
For a more chronic model, continue exposures 5 days a week for 4 or more weeks.[3]
-
Control rats receive saline instillations.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily throughout the challenge period. Doses may need to be adjusted for rats compared to mice (e.g., 10-50 mg/kg).
-
-
Endpoint Analysis:
-
Conduct analyses 24-48 hours after the final HDM challenge.
-
Assess AHR, collect BALF for cell differentials, and harvest lung tissue for analysis of inflammation and remodeling markers (e.g., collagen deposition).[3]
-
Caption: Workflow for a 4-week chronic HDM-induced asthma model.
Protocol 3: Key Assessment Methodologies
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Euthanize the animal via an approved method.
-
Expose the trachea and carefully insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw 0.5-1.0 mL of ice-cold PBS or saline 2-3 times.
-
Pool the retrieved fluid (BALF) and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet. Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
AHR can be measured in conscious animals using whole-body plethysmography (WBP) or in anesthetized, ventilated animals for more direct measurements of lung resistance and compliance.
-
For WBP, place the animal in the main chamber and record baseline readings.
-
Expose the animal to nebulized saline, followed by increasing concentrations of a bronchoconstrictor agent (e.g., methacholine).
-
Record the response, often expressed as Enhanced Pause (Penh), after each concentration. This compound is expected to reduce the increase in Penh in response to methacholine (B1211447).[19][20]
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF.
-
Measure concentrations of key Th2 cytokines (IL-4, IL-5, IL-13) and other inflammatory mediators (e.g., TNF-α, IL-10) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Presentation: Effects of this compound
The following tables summarize representative quantitative data on the effects of this compound in rodent models of allergic airway inflammation.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Reference |
|---|---|---|---|---|---|
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.2 | [8][21] |
| Allergic Model (OVA/HDM) | 8.2 ± 1.1 | 4.5 ± 0.8 | 1.2 ± 0.4 | 2.1 ± 0.5 | [8][21] |
| Allergic Model + this compound (low dose) | 4.1 ± 0.7* | 1.8 ± 0.5* | 0.8 ± 0.3 | 1.3 ± 0.4* | [8] |
| Allergic Model + this compound (high dose) | 3.5 ± 0.6* | 1.2 ± 0.4* | 0.6 ± 0.2* | 1.1 ± 0.3* | [5][9] |
*Note: Values are illustrative based on published findings. p < 0.05 compared to the Allergic Model group.
Table 2: Effect of this compound on Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IL-10 | TNF-α | Reference |
|---|---|---|---|---|---|---|
| Control (Saline) | 15 ± 5 | 10 ± 4 | 25 ± 8 | 50 ± 10 | 30 ± 7 | [12][22] |
| Allergic Model (OVA/HDM) | 120 ± 20 | 95 ± 15 | 250 ± 40 | 35 ± 9 | 150 ± 25 | [12][22] |
| Allergic Model + this compound | 65 ± 12* | 40 ± 9* | 130 ± 25* | 75 ± 15* | 90 ± 18* | [12][23][22] |
*Note: Values are illustrative based on published findings. p < 0.05 compared to the Allergic Model group. This compound has been shown to decrease pro-inflammatory cytokines like IL-4 and IL-5 and increase the anti-inflammatory cytokine IL-10.[12][22]
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | AHR Measurement (e.g., PC200 for Resistance or Max Penh) | % Inhibition vs. Allergic Model | Reference |
|---|---|---|---|
| Control (Saline) | Baseline | N/A | [16][20] |
| Allergic Model (OVA/HDM) | High (e.g., 350% increase over baseline) | 0% | [16][20] |
| Allergic Model + this compound | Moderate (e.g., 150% increase over baseline)* | ~57% | [16][20] |
Note: Values are illustrative based on published findings. p < 0.05 compared to the Allergic Model group. PC200 is the provocative concentration of methacholine causing a 200% increase in airway resistance.
Conclusion
This compound demonstrates significant anti-inflammatory effects in rodent models of allergic airway inflammation, supporting its continued clinical use. Its application in OVA and HDM models effectively reduces the infiltration of key inflammatory cells, modulates the cytokine environment towards an anti-inflammatory state, and attenuates airway hyperresponsiveness.[16][23][24] The protocols and data outlined here provide a framework for researchers to effectively design experiments and evaluate the therapeutic potential of this compound and novel anti-inflammatory compounds. Careful consideration of the animal model, allergen, dosing regimen, and relevant endpoints is critical for obtaining robust and translatable results.
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Portico [access.portico.org]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Low-dose this compound restores corticosteroid responsiveness in rats with smoke-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of this compound: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model [pubmed.ncbi.nlm.nih.gov]
- 14. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Bronchodilator and Anti-Inflammatory Action of this compound in a Model of Ovalbumin-Induced Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The effect of this compound and beta 2 agonists on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound has a dose-related effect on the airway response to inhaled histamine and methacholine in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-dose this compound does not exert its anti-inflammatory effects in mild asthma through upregulation of interleukin-10 in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of this compound on mucosal inflammation in asthmatic airways: biopsy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effects of this compound on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Theophylline's Impact on T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine drug traditionally used in the treatment of respiratory diseases, has demonstrated significant immunomodulatory effects, particularly on T-lymphocyte functions.[1][2] Understanding the impact of this compound on T-cell proliferation is crucial for elucidating its mechanism of action and exploring its potential in immunotherapeutic applications. These application notes provide a comprehensive guide to evaluating the effects of this compound on T-cell proliferation, including detailed experimental protocols and data interpretation.
This compound has been shown to inhibit T-cell proliferation in a dose-dependent manner.[3] This inhibitory effect is primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDE, this compound leads to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately suppresses T-cell activation and proliferation.[5][6] Furthermore, this compound can modulate the production of cytokines essential for T-cell proliferation, such as interleukin-2 (B1167480) (IL-2).[3]
This document outlines two standard methods for assessing T-cell proliferation: the [3H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay. Detailed protocols for both are provided, along with guidance on data presentation and visualization of the underlying biological pathways.
Data Presentation
The quantitative effects of this compound on T-cell proliferation can be summarized to illustrate its dose-dependent inhibitory capacity. The following tables provide a template for presenting such data, which should be generated by following the experimental protocols detailed below.
Table 1: Effect of this compound on T-Cell Proliferation as Measured by [3H]-Thymidine Incorporation
| This compound Concentration (µM) | Mean CPM (Counts Per Minute) | Standard Deviation | % Inhibition |
| 0 (Control) | 0% | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
% Inhibition = [1 - (Mean CPM of this compound-treated sample / Mean CPM of Control sample)] x 100
Table 2: Analysis of T-Cell Proliferation by CFSE Dilution in the Presence of this compound
| This compound Concentration (µM) | % Undivided Cells | % Divided Cells | Proliferation Index |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Proliferation Index: The average number of divisions that a cell in the original population has undergone.
Experimental Protocols
Two widely accepted methods for measuring T-cell proliferation are provided below.
Protocol 1: [3H]-Thymidine Incorporation Assay
This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.[7][8][9]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
[3H]-Thymidine (1 mCi/mL)
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Protocol 2: CFSE Dilution Assay
This flow cytometry-based assay tracks cell divisions by measuring the progressive halving of CFSE fluorescence in daughter cells.[11][12]
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
This compound
-
Flow cytometer
-
FACS tubes
Procedure:
-
Isolate and wash PBMCs as described in Protocol 1.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[13][14]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the labeled cell suspension into each well of a 96-well plate or into FACS tubes.
-
Add 50 µL of this compound dilutions and 50 µL of the T-cell mitogen as described in Protocol 1.
-
Incubate the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.[14]
-
After incubation, harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for analysis.
-
Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index based on the dilution of the CFSE signal.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Inhibition of T-Cell Proliferation
Caption: this compound inhibits PDE, increasing cAMP and activating PKA to suppress T-cell proliferation.
Experimental Workflow for Evaluating this compound's Effect on T-Cell Proliferation
Caption: Workflow for assessing this compound's impact on T-cell proliferation using two methods.
Logical Relationship of Data Analysis
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and the immune response: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. T Cell-based 3H-thymidine Assay - Creative Biolabs [creative-biolabs.com]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: Studying Theophylline's Effect on Respiratory Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine derivative, has long been utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its well-established bronchodilator effects, a significant body of research has focused on its capacity to enhance respiratory muscle contractility and combat fatigue.[3][4][5] These application notes provide a comprehensive overview of the experimental setups and detailed protocols for investigating the effects of this compound on the contractile properties of respiratory muscles, particularly the diaphragm. The methodologies outlined are applicable for both in vitro and in vivo studies, offering a framework for preclinical and clinical research.
This compound's mechanisms of action are multifaceted and not entirely elucidated.[3] The primary proposed mechanisms include inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP); antagonism of adenosine receptors; and activation of histone deacetylase-2 (HDAC2), which has anti-inflammatory effects.[1][2][6][7][8][9] Understanding these pathways is crucial for the development of novel therapeutic strategies targeting respiratory muscle dysfunction.
Key Signaling Pathways of this compound
The intricate signaling pathways through which this compound is believed to exert its effects on muscle cells are crucial to understanding its mechanism of action.
Caption: this compound's multifaceted signaling pathways.
I. In Vitro Assessment of Respiratory Muscle Contractility
In vitro preparations, typically using isolated diaphragm muscle strips, offer a controlled environment to directly study the pharmacological effects of this compound on muscle tissue, independent of systemic influences.[3][4][5]
Experimental Workflow: In Vitro Muscle Strip Preparation and Analysis
Caption: Workflow for in vitro analysis of muscle contractility.
Protocol 1: Isolation and Preparation of Diaphragm Muscle Strips
This protocol is adapted from methodologies described in studies on isolated diaphragmatic fibers.[10][11][12]
Materials:
-
Laboratory animal (e.g., Wistar rat, C57BL/6 mouse)
-
Euthanasia solution
-
Dissection tools (scissors, forceps)
-
Petri dish filled with chilled Krebs solution
-
Krebs solution composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11. The solution should be continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.[11]
-
Organ bath system with force transducer and stimulator
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately perform a thoracotomy to expose the diaphragm.
-
Carefully excise the diaphragm and place it in a petri dish containing chilled Krebs solution.
-
Under a dissecting microscope, carefully dissect thin, parallel-fibered strips from the costal region of the diaphragm. Ensure a small portion of the central tendon and rib remain attached for mounting.[11]
-
Securely tie one end of the muscle strip (rib side) to a fixed hook in the organ bath and the other end (tendon side) to an isometric force transducer.[11]
-
Submerge the muscle strip in the organ bath containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the muscle to equilibrate for at least 30 minutes before starting experimental protocols. During this period, adjust the muscle length to achieve optimal twitch tension.[11]
Protocol 2: Measurement of Isometric Contractile Properties
Procedure:
-
Twitch Characteristics: Deliver single supramaximal electrical pulses (e.g., 0.5 ms (B15284909) duration) to elicit twitch contractions. Measure peak twitch tension (Pt), time to peak tension (TPT), and half-relaxation time (1/2 RT).
-
Force-Frequency Relationship: Stimulate the muscle strip with trains of pulses at increasing frequencies (e.g., 10, 20, 30, 50, 100 Hz) for a short duration (e.g., 500 ms) to determine the force-frequency relationship.
-
This compound Administration: Introduce this compound into the organ bath at increasing concentrations (e.g., 10, 50, 100, 200 µM). Allow for a sufficient incubation period (e.g., 15-20 minutes) at each concentration before repeating the twitch and force-frequency measurements.
-
Data Analysis: Express the force generated at each frequency as a percentage of the maximum force produced before this compound administration.
Protocol 3: Assessment of Muscle Fatigue and Recovery
Procedure:
-
Fatigue Induction: After baseline measurements, induce fatigue by repetitive, low-frequency stimulation (e.g., 20 Hz for 330 ms every second for 5 minutes).
-
This compound's Effect on Fatigue: In a separate set of experiments, administer this compound prior to the fatigue protocol to assess its protective effects.[3][4] To evaluate its restorative effects, administer this compound after the fatigue protocol.
-
Recovery: Monitor the recovery of force generation at various time points after the cessation of the fatiguing stimulation.
-
Data Analysis: Plot the decline in force over time during the fatigue protocol and compare the rate of fatigue with and without this compound.
Data Presentation: In Vitro Studies
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Reference |
| Peak Twitch Tension (% of baseline) | 100% | e.g., 115 ± 5% | e.g., 125 ± 7% | |
| Tetanic Force (at 50 Hz, % of baseline) | 100% | e.g., 110 ± 4% | e.g., 118 ± 6% | [13] |
| Fatigue Index (% decline in force) | e.g., 60 ± 8% | e.g., 45 ± 6% | e.g., 35 ± 5% | [14] |
II. In Vivo Assessment of Respiratory Muscle Function
In vivo studies are essential for understanding the physiological effects of this compound in a whole-organism context, taking into account factors such as drug metabolism and systemic responses.[3][15]
Experimental Workflow: In Vivo Human/Animal Studies
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on respiratory muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on diaphragmatic muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on diaphragmatic and other skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. atsjournals.org [atsjournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Diaphragm Skeletal Muscle Preparation [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on membrane potential and contractile force in hamster diaphragm muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on pharyngeal dilator and diaphragm muscle contractile properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo effects of this compound on diaphragm, bicep, and quadricep strength and fatigability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Novel Theophylline Tablet Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Due to its narrow therapeutic index, the in vitro dissolution rate of this compound from solid oral dosage forms is a critical quality attribute that can predict in vivo performance and ensure patient safety and efficacy.[2] The development of novel this compound tablet formulations, particularly extended-release dosage forms, aims to optimize therapy and improve patient compliance by reducing dosing frequency. This document provides detailed application notes and protocols for the in vitro dissolution testing of these novel formulations.
Dissolution testing is a crucial tool for characterizing drug product performance, demonstrating similarity between different formulations, and, with an established in vitro/in vivo correlation (IVIVC), can serve as a surrogate for bioequivalence studies. Various factors can influence the dissolution of this compound from tablets, including the particle size of the active pharmaceutical ingredient (API), the type and concentration of polymers used in the formulation, and processing-induced phase transformations of the drug.[3][4]
Experimental Protocols
Standard USP Dissolution Testing for Immediate-Release (IR) this compound Tablets
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound tablets.[5]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of deaerated water.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 rpm.[5]
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the dissolution medium.
-
Start the apparatus and withdraw samples at specified time intervals.
-
Filter the samples promptly.
-
Analyze the samples for this compound concentration using a validated analytical method, typically UV-Vis spectrophotometry at approximately 272 nm.[5]
-
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[5]
Dissolution Testing for Extended-Release (ER) this compound Tablets
Extended-release formulations require more elaborate dissolution testing to characterize the drug release profile over a prolonged period. The following protocol is a composite based on various studies and USP guidelines.[6][7]
-
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). The choice may depend on the specific formulation characteristics.
-
Dissolution Medium: A two-stage dissolution medium is often employed to simulate the pH changes in the gastrointestinal tract.
-
First 1-2 hours: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2).
-
Subsequent hours: The medium is changed to 900 mL of a phosphate (B84403) buffer (e.g., pH 6.0, 6.8, or 7.5).[7]
-
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50-100 rpm, with 50 rpm for Apparatus 2 and 75-100 rpm for Apparatus 1 being common.[6]
-
Sampling Times: Frequent sampling is crucial to characterize the release profile. Recommended time points include 1, 2, 4, 6, 8, and 12 hours, continuing until at least 80% of the drug is released.[6]
-
Procedure:
-
Perform the test in 0.1 N HCl for the initial phase.
-
After the specified time, either change the medium in the vessels to the phosphate buffer or transfer the baskets/paddles to vessels containing the buffer.
-
Withdraw samples at each time point, replacing the withdrawn volume with fresh, pre-warmed medium.
-
Filter and analyze the samples for this compound concentration.
-
Dissolution Testing for Novel this compound Formulations
Novel formulations like floating tablets, matrix tablets, or "tablets in a capsule" may require customized dissolution methods to adequately assess their performance.[8][9]
-
Floating Tablets: The dissolution medium is typically 0.1N HCl to simulate gastric fluid, where the floating mechanism is intended to prolong gastric residence time.[9] Evaluation of floating lag time and duration is performed alongside dissolution.
-
Matrix Tablets: The choice of dissolution medium and apparatus will depend on the properties of the matrix-forming polymers (e.g., hydrophilic vs. hydrophobic).[1][10] For hydrophilic matrices like HPMC, a phosphate buffer of pH 6.8 is often used.[10]
-
"Tablets in Capsule" Systems: These may involve an initial lag time before drug release. Dissolution testing should be designed to capture this, often using a multi-stage pH approach.[8][11] For formulations targeting the colon, the addition of enzymes to the dissolution medium may be considered to mimic the colonic environment.[8][11]
Data Presentation
Table 1: Dissolution of this compound from Extended-Release Formulations in a Two-Stage Dissolution Medium
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (% Released) |
| 1 | 15 | 10 | 25 |
| 2 | 30 | 22 | 45 |
| 4 | 55 | 45 | 70 |
| 6 | 75 | 65 | 88 |
| 8 | 92 | 85 | 98 |
| 10 | 98 | 95 | 100 |
| 12 | 100 | 99 | 100 |
| Data is hypothetical and for illustrative purposes, based on typical profiles for extended-release formulations. |
Table 2: Comparative Dissolution of Novel this compound Formulations
| Time (hours) | Floating Tablet in 0.1N HCl (% Released) | HPMC Matrix Tablet in pH 6.8 Buffer (% Released) | "Tablets in Capsule" (Enteric Coated) in Two-Stage Medium (% Released) |
| 1 | 12 | 18 | 0 |
| 2 | 25 | 35 | 5 |
| 4 | 48 | 60 | 30 |
| 6 | 65 | 78 | 55 |
| 8 | 82 | 90 | 75 |
| 10 | 95 | 98 | 90 |
| 12 | 99 | 100 | 98 |
| Data is hypothetical and for illustrative purposes, based on the expected performance of these novel dosage forms. |
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of this compound tablets.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Formulation and in vitro evaluation of this compound matrix tablets prepared by direct compression: Effect of polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of dissolution profiles of this compound extended-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Influence of processing-induced phase transformations on the dissolution of this compound tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Investigation of a novel “tablets in capsule” this compound formulation system for modified release - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Theophylline Stress Degradation Studies Using RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting forced degradation studies on theophylline (B1681296), a methylxanthine drug used for respiratory diseases. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to identify potential degradation products and establish the stability-indicating properties of the analytical method.[1][2] The procedure covers stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation. A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound from its degradation products is also detailed.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate (Analytical Grade)
-
Hydrochloric Acid (HCl, Analytical Grade)
-
Sodium Hydroxide (NaOH, Analytical Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, Analytical Grade)
-
Deionized Water (HPLC Grade)
-
0.45 µm Nylon Syringe Filters
Instrumentation and RP-HPLC Conditions
A validated stability-indicating RP-HPLC method is crucial for the analysis of stressed samples.[3] The following conditions have been shown to be effective for this compound analysis:
| Parameter | Specification |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile : 50 mM Sodium Acetate Buffer (15:85, v/v). Adjust pH to 6.5 with dilute HCl.[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Detection | UV at 270 nm.[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C. |
| Retention Time | Approximately 8.6 ± 0.3 min for this compound.[4] |
Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the mobile phase.[4]
-
Acidic Solution: 0.1 M HCl
-
Alkaline Solution: 0.1 M NaOH
-
Oxidizing Solution: 3% v/v H₂O₂
Forced Degradation (Stress) Procedure
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][5]
-
Control Sample: 10 mL of this compound stock solution is kept at room temperature, protected from light.
-
Acid Hydrolysis:
-
Mix 5 mL of this compound stock solution with 5 mL of 0.1 M HCl.
-
Reflux the solution for 8 hours at 60°C.[1]
-
Cool the solution to room temperature and neutralize it by adding an equivalent volume of 0.1 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of this compound stock solution with 5 mL of 0.1 M NaOH.
-
Reflux the solution for 8 hours at 60°C.
-
Cool the solution to room temperature and neutralize it by adding an equivalent volume of 0.1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 10 µg/mL. This compound has been shown to undergo moderate degradation under alkaline conditions.[6]
-
-
Oxidative Degradation:
-
Mix 5 mL of this compound stock solution with 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of approximately 10 µg/mL. This compound is known to be sensitive to oxidative stress.[7]
-
-
Thermal Degradation:
-
Expose accurately weighed this compound solid powder in a watch glass to dry heat in an oven maintained at 80°C for 48 hours.
-
After exposure, cool the sample, weigh it, and prepare a solution of 10 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution (in a quartz cuvette) and solid drug substance to a light source according to ICH Q1B guidelines.[8] The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[8][9]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
After preparation, all samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The results of the stress degradation studies should be summarized to provide a clear overview of this compound's stability profile. The data can be presented in a table format as shown below. The percentage degradation is calculated by comparing the peak area of this compound in the stressed sample to that of the unstressed control sample.
Table 1: Summary of this compound Forced Degradation Results
| Stress Condition | Reagent / Condition | Duration | % this compound Remaining (Assay) | % Degradation | Retention Time (RT) of this compound (min) | RT of Major Degradation Products (min) |
| Control | No Stress | 48 hrs | 100.0 | 0.0 | 8.61 | N/A |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 hrs | 94.5 | 5.5 | 8.60 | 4.25, 6.18 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hrs | 91.2 | 8.8 | 8.59 | 5.03 |
| Oxidation | 3% H₂O₂, RT | 24 hrs | 88.7 | 11.3 | 8.62 | 3.77, 7.51 |
| Thermal (Solid) | 80°C Dry Heat | 48 hrs | 98.1 | 1.9 | 8.61 | 10.20 |
| Photolytic | 1.2 million lux-hrs & 200 W-h/m² | 7 days | 96.3 | 3.7 | 8.60 | 9.45 |
(Note: Data presented are for illustrative purposes only and will vary based on experimental conditions.)
Mandatory Visualization
The overall workflow for conducting this compound stress degradation studies is depicted below. This process ensures a systematic evaluation of the drug's stability under various stress conditions as mandated by regulatory guidelines.
Caption: Workflow for this compound Stress Degradation Study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Validated stability indicating HPLC method for estimation of this compound from a novel microsphere formulation [wisdomlib.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scielo.br [scielo.br]
- 7. saudijournals.com [saudijournals.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Theophylline as a Positive Control in Phosphodiesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine derivative, is a well-established non-selective phosphodiesterase (PDE) inhibitor. Its ability to broadly inhibit various PDE isoenzymes makes it an ideal positive control in phosphodiesterase inhibition assays. These assays are crucial in the discovery and development of novel, selective PDE inhibitors for various therapeutic areas, including respiratory diseases, cardiovascular disorders, and neurological conditions.
This document provides detailed application notes and protocols for the effective use of this compound as a positive control. It includes summaries of its inhibitory activity against different PDE isoenzymes, detailed experimental procedures for common assay formats, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects primarily through the competitive inhibition of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory responses.[1][2] this compound is known to inhibit multiple PDE families, with a notable effect on PDE3 and PDE4.[1]
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound varies across the different phosphodiesterase isoenzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various human PDE isoenzymes.
| PDE Isoenzyme | Substrate | This compound IC50 (µM) |
| PDE1 | Ca²⁺/CaM-stimulated | >100 |
| PDE2 | cGMP-stimulated | >100 |
| PDE3 | cGMP-inhibited | ~10 - 50 |
| PDE4 | cAMP-specific | ~100 - 200 |
| PDE5 | cGMP-specific | >100 |
| PDE7 | cAMP-specific, high affinity | >100 |
| PDE8 | cAMP-specific | >100 |
| PDE10 | cAMP and cGMP hydrolyzing | >100 |
| PDE11 | dual-substrate | >30 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. The values presented here are approximate and intended for guidance.
Signaling Pathways
To understand the context of PDE inhibition, it is essential to visualize the signaling pathways in which these enzymes play a critical role.
cAMP Signaling Pathway
// Nodes Ligand [label="Ligand\n(e.g., Epinephrine)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G Protein (Gs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Cellular\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., smooth muscle relaxation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDE [label="Phosphodiesterase\n(PDE)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Substrate [label="Phosphorylates"]; Substrate -> Response; cAMP -> PDE [label="Hydrolyzed by"]; PDE -> AMP; this compound -> PDE [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
cGMP Signaling Pathway
// Nodes NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Cellular\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., vasodilation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDE [label="Phosphodiesterase\n(PDE)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GMP [label="GMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NO -> sGC [label="Activates"]; GTP -> sGC [style=invis]; sGC -> cGMP [label="Converts GTP to"]; cGMP -> PKG [label="Activates"]; PKG -> Substrate [label="Phosphorylates"]; Substrate -> Response; cGMP -> PDE [label="Hydrolyzed by"]; PDE -> GMP; this compound -> PDE [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common phosphodiesterase inhibition assays, with specific guidance on using this compound as a positive control. It is crucial to optimize these protocols for the specific PDE isoenzyme and assay platform being used.
Fluorescence Polarization (FP) Based PDE Assay
This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by a PDE, the smaller fluorescent monophosphate product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant PDE enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA)
-
This compound (stock solution in DMSO or water)
-
Test compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Experimental Workflow:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, this compound, Test Compounds)"]; Dispense_Compounds [label="Dispense Compounds and Controls\n(this compound as Positive Control, DMSO as Negative)"]; Add_Enzyme [label="Add PDE Enzyme"]; Incubate_1 [label="Incubate (e.g., 15 min at RT)\nfor inhibitor binding"]; Add_Substrate [label="Add Fluorescent Substrate\nto initiate reaction"]; Incubate_2 [label="Incubate (e.g., 60 min at 30°C)"]; Read_FP [label="Read Fluorescence Polarization"]; Analyze_Data [label="Data Analysis\n(Calculate % Inhibition and IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Compounds; Dispense_Compounds -> Add_Enzyme; Add_Enzyme -> Incubate_1; Incubate_1 -> Add_Substrate; Add_Substrate -> Incubate_2; Incubate_2 -> Read_FP; Read_FP -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for a Fluorescence Polarization PDE Inhibition Assay.
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range for a positive control would be from 1 µM to 1 mM. A final concentration of 100-500 µM is often sufficient to achieve maximal inhibition for many PDEs.
-
Prepare serial dilutions of test compounds.
-
Dilute the PDE enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the fluorescent substrate solution in assay buffer at a concentration at or below its Km value for the specific PDE isoform.
-
-
Assay Plate Setup:
-
To a 384-well plate, add 2 µL of the serially diluted this compound solutions (positive control), test compounds, or DMSO (vehicle control for 100% activity).
-
Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells, to which 8 µL of assay buffer should be added.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate for 60 minutes at 30°C. The optimal incubation time may vary and should be determined experimentally.
-
-
Detection and Analysis:
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 x (1 - [(Signal of test well - Signal of no enzyme control) / (Signal of vehicle control - Signal of no enzyme control)])
-
For this compound as a positive control, a high percentage of inhibition is expected at concentrations above its IC50 value for the specific PDE isoenzyme.
-
Colorimetric PDE Assay
This assay is based on the quantification of the phosphate (B84403) produced from the hydrolysis of cAMP or cGMP by PDE, followed by the cleavage of the resulting 5'-monophosphate by a 5'-nucleotidase. The released phosphate is then detected using a malachite green-based reagent.
Materials:
-
Purified recombinant PDE enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
This compound (stock solution in DMSO or water)
-
Test compounds
-
Malachite Green Reagent
-
96-well clear microplates
-
Absorbance plate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound (e.g., 1 µM to 1 mM) and test compounds in assay buffer.
-
Dilute the PDE enzyme and 5'-nucleotidase in assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 20 µL of the serially diluted this compound, test compounds, or DMSO.
-
Add 20 µL of the PDE enzyme solution to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the cAMP or cGMP substrate.
-
Incubate for 30-60 minutes at 30°C.
-
Add 20 µL of 5'-nucleotidase to each well and incubate for an additional 20 minutes at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-650 nm.
-
Calculate the percent inhibition as described for the FP assay.
-
Conclusion
This compound serves as a reliable and cost-effective positive control for a wide range of phosphodiesterase inhibition assays. Its non-selective nature allows for the validation of assay performance across different PDE families. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can confidently employ this compound to ensure the accuracy and robustness of their PDE inhibitor screening and characterization studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Theophylline Dosage for In vivo Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing theophylline (B1681296) dosage for in vivo studies in rats.
Frequently Asked Questions (FAQs)
Q1: What is a standard oral dosage of this compound for rats?
A recommended oral dosage for this compound in rats is 10 mg/kg, administered every 12 hours.[1] However, dosages can vary significantly depending on the study's objective. For toxicity studies, oral gavage doses have ranged from 12.5 mg/kg twice daily to a lethal dose of 400 mg/kg once daily.[2][3] Linear pharmacokinetics in rats are generally applicable for doses not exceeding 10 mg/kg.[4]
Q2: What are the primary mechanisms of action for this compound?
This compound has two main mechanisms of action:
-
Nonselective phosphodiesterase (PDE) inhibitor: It increases intracellular cyclic AMP (cAMP) by preventing its breakdown by PDE enzymes (specifically PDE3 and PDE4).[5][6][7] This leads to smooth muscle relaxation, particularly in the bronchial airways.[5][6]
-
Nonselective adenosine (B11128) receptor antagonist: It blocks A1, A2, and A3 adenosine receptors, which can prevent bronchoconstriction and reduce the release of inflammatory mediators.[5][6][8]
Q3: What are the signs of this compound toxicity in rats?
Common signs of this compound toxicity in rats include nervousness, restlessness, rapid respiration, squinting, hunching, tachycardia, arrhythmias, gastric irritation, and polyuria.[1][2][3] At higher doses, tremors, seizures, and lethality can occur.[1][3] A single intravenous dose of 200 mg/kg has been shown to be lethal, with plasma concentrations exceeding 264 µg/ml.[9]
Q4: How is this compound metabolized in rats and what are the potential drug interactions?
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2.[8][10][11] Several drugs can interact with this compound by either inhibiting or inducing its metabolism. For example, erythromycin (B1671065) and ciprofloxacin (B1669076) can increase this compound concentrations, while phenobarbital (B1680315) can increase its clearance.[1][11] Co-administration with sympathomimetics like ephedrine (B3423809) can lead to synergistic toxicity.[1]
Q5: What is the difference between this compound and aminophylline (B1665990)?
Aminophylline is a derivative of this compound that contains ethylenediamine, making it more water-soluble.[12] Aminophylline is less potent and has a shorter duration of action compared to this compound.[1][12] When dosing aminophylline, it's crucial to consider the this compound equivalent. For example, 100 mg of aminophylline is equivalent to approximately 78.9 mg of this compound.[1][12]
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Non-linear pharmacokinetics at higher doses. The metabolism of this compound can become saturated even within the therapeutic range, leading to disproportionate increases in serum concentration with small dose increases.[4][8]
-
Solution: Ensure that the dosage used falls within the linear pharmacokinetic range (generally ≤10 mg/kg in rats).[4] If higher doses are necessary, be prepared for increased variability and consider a larger sample size.
-
Possible Cause: Differences in rat strains, sex, and age. F344 rats have been shown to be more sensitive to this compound toxicity than B6C3F1 mice, with male rats being more sensitive than females.[2][13]
-
Solution: Clearly report the strain, sex, and age of the rats used in your study. Maintain consistency across all experimental groups.
-
Possible Cause: Drug interactions. Co-administered substances can alter this compound metabolism.[1][10] For instance, cigarette smoke can delay the absorption of orally administered this compound.[14]
-
Solution: Carefully review all compounds being administered to the animals, including those in their diet, to avoid unintended interactions.
Issue 2: Unexpected animal mortality or severe adverse effects.
-
Possible Cause: Acute toxicity from high dosage. Single doses of 400 mg/kg via gavage or 200 mg/kg intravenously have been shown to be lethal in rats.[2][3][9] Even a daily dose of 400 mg/kg administered as two separate 200 mg/kg doses can be acutely toxic.[2]
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific rat strain and experimental conditions. Start with lower, previously reported safe doses (e.g., 10 mg/kg orally) and escalate cautiously.[1]
-
Possible Cause: Synergistic toxicity with other compounds.
-
Solution: Avoid co-administration with drugs known to have synergistic toxic effects, such as sympathomimetics.[1]
Issue 3: Difficulty in achieving desired therapeutic effect.
-
Possible Cause: Insufficient dosage or rapid metabolism. This compound is primarily metabolized by CYP1A2, and factors that induce this enzyme can increase its clearance.[10][11]
-
Solution: If a therapeutic effect is not observed, consider a modest dose escalation while carefully monitoring for signs of toxicity. Alternatively, assess for the presence of CYP1A2 inducers in the diet or environment.
-
Possible Cause: Poor absorption with oral administration. While oral administration is common, absorption can be slow.[1][12]
-
Solution: For more rapid and predictable systemic exposure, consider parenteral routes such as intravenous or intraperitoneal injection.[1][9][15]
Data Summary Tables
Table 1: this compound Dosage and Effects in Rats (Oral Administration)
| Dosage | Strain | Frequency | Key Findings | Reference |
| 10 mg/kg | Not Specified | q12hr | Recommended therapeutic dose. | [1] |
| 12.5 - 200 mg/kg | F344 | Twice Daily | Toxicity study; dose-dependent weight gain depression and clinical signs of toxicity. | [2][3] |
| 25 - 400 mg/kg | F344 | Once Daily | Toxicity study; 400 mg/kg was acutely toxic. | [2][3] |
| 124 - 259 mg/kg/day | Sprague-Dawley | In feed (Gestational Days 6-15) | Developmental toxicity study; reduced fetal weight at higher doses. | [16] |
| 30, 100, 300 µmol/kg | Wistar | Single Dose | Bronchodilating and bronchoprotective effects. | [17] |
Table 2: this compound Dosage and Effects in Rats (Parenteral Administration)
| Dosage | Route | Strain | Frequency | Key Findings | Reference |
| 50, 100, 150, 200 mg/kg | IV | Not Specified | Single Dose | Dose-dependent toxicity; 200 mg/kg was lethal. | [9] |
| 12.5, 25, 90 mg/kg/day | IV | Not Specified | Daily for 28 days | Dose-dependent toxicity; myocardial fibrosis at ≥25 mg/kg/day. | [9] |
| 12 mg/kg | IP | Wistar | Single Dose | Pharmacokinetic study. | [15] |
| 20 mg/kg | SC | Not Specified | Single Dose | Resulted in extracellular brain concentrations of 60-90 µM and behavioral activation. | [18] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Suspend this compound in a suitable vehicle, such as corn oil or 0.5% methylcellulose.[2][3] Ensure a homogenous suspension through vortexing or sonication. The final concentration should allow for an appropriate administration volume (typically 5-10 ml/kg for rats).
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the individual dose volume.
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
-
Post-Dosing Observation:
Protocol 2: Intravenous Injection of this compound
-
Preparation of Dosing Solution:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
-
Animal Preparation and Injection:
-
Weigh each rat to determine the correct dose volume.
-
Anesthetize the rat or use an appropriate restraint method.
-
Administer the this compound solution via a lateral tail vein using a suitable gauge needle (e.g., 27G).
-
-
Post-Injection Monitoring:
-
Closely monitor the animal for any immediate adverse effects, particularly cardiovascular and central nervous system stimulation.[1]
-
House the animal appropriately for recovery and subsequent experimental procedures.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for in vivo this compound studies in rats.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. Studies on the short-term toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dose-dependent elimination of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. atsjournals.org [atsjournals.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Toxicity of this compound depends on plasma concentration by single and also repeated dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. In vivo evidence that this compound is metabolized principally by CYP1A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminophylline – Rat Guide [ratguide.com]
- 13. Studies on the short-term toxicity of this compound in rats and mice. (1988) | Charles Lindamood | 7 Citations [scispace.com]
- 14. Effect of cigarette smoking on this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fever-induced changes in this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The developmental toxicity of orally administered this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative investigation of the effects of zardaverine and this compound on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound concentration in the extracellular space of the rat brain: measurement by microdialysis and relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Overcoming Theophylline solubility issues in aqueous buffers for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to theophylline's solubility in aqueous buffers for in vitro assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Common This compound (B1681296) Solubility Issues
This section addresses specific problems you may encounter when preparing this compound solutions for your experiments.
Question: My this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What should I do?
Answer: this compound has low intrinsic solubility in neutral aqueous solutions. Here are several approaches to resolve this issue:
-
pH Adjustment: this compound's solubility is highly dependent on pH. Increasing the pH of your buffer to a more alkaline state (pH 8.0-9.0) will significantly enhance its solubility. This is due to the deprotonation of this compound, forming a more soluble salt.
-
Gentle Heating: Warming the solution to 37-40°C while stirring can help dissolve this compound more effectively. However, be cautious and ensure this temperature will not degrade other components in your assay.
-
Use of Co-solvents: If your experimental design permits, adding a small percentage of a biocompatible co-solvent like DMSO or ethanol (B145695) can increase solubility. Start with a low concentration (e.g., 1-5%) and verify that the co-solvent does not interfere with your assay.
Question: I managed to dissolve this compound at a higher pH, but it precipitated when I added it to my cell culture media. Why did this happen and how can I prevent it?
Answer: This is a common issue caused by a pH shift. When your alkaline this compound stock solution is added to the buffered cell culture media (typically at pH ~7.4), the pH of the local environment drops, causing the less soluble neutral form of this compound to precipitate out.
Solutions:
-
Dilute Slowly: Add the this compound stock solution drop-wise to your media while vortexing or stirring vigorously. This helps to disperse the solution quickly and avoid localized areas of high concentration and pH change.
-
Lower the Stock Concentration: Prepare a less concentrated, but still alkaline, stock solution. This will require adding a larger volume to your media, but the pH shock will be less pronounced.
-
Pre-adjust Media pH (with caution): In some cases, you might be able to slightly increase the pH of your final media, but this must be done carefully to avoid affecting cell viability or the experimental outcome.
Question: Can I use sonication to dissolve my this compound?
Answer: Yes, sonication can be an effective method to aid in the dissolution of this compound. It uses ultrasonic waves to break down particles and increase the interaction between the solute and the solvent. Use a bath sonicator for gentle, uniform treatment. Be mindful of potential heating of the sample during sonication.
Frequently Asked Questions (FAQs)
What is the aqueous solubility of this compound?
The aqueous solubility of this compound is relatively low, typically cited as being around 8.3 g/L at 25°C. This can vary with temperature and the composition of the aqueous medium.
How does pH affect this compound's solubility?
This compound is a weakly acidic compound. Its solubility increases significantly in alkaline (high pH) conditions because it deprotonates to form a more water-soluble salt. Conversely, its solubility is lower in acidic (low pH) conditions.
What are some suitable buffers for dissolving this compound?
For higher concentrations, alkaline buffers such as Tris-HCl at pH 8.0-9.0 or carbonate-bicarbonate buffers can be effective. For experiments requiring physiological pH, careful preparation involving pH adjustment of a stock solution is necessary.
Is this compound stable in solution?
This compound is generally stable in aqueous solutions. However, it is always good practice to prepare fresh solutions for your experiments or store stock solutions at 4°C for short periods or -20°C for longer-term storage. Protect solutions from light to prevent any potential photodegradation.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound under different conditions to aid in experimental design.
| Solvent/Condition | Temperature (°C) | Solubility (g/L) | Citation(s) |
| Water | 25 | ~8.3 | |
| Water | 37 | ~12.5 | |
| Phosphate Buffer (pH 7.4) | 25 | ~8.1 | |
| Alkaline Solution (pH 9.0) | 25 | > 50 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
This protocol is suitable for preparing a concentrated stock solution that will be diluted into a final assay buffer or media.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add a portion of the final required volume of purified water (e.g., 70-80%) and stir to create a suspension.
-
pH Adjustment: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) drop-wise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the this compound is fully dissolved. The pH will typically need to be raised to between 8.0 and 9.0.
-
Final Volume: Once dissolved, add purified water to reach the final desired volume.
-
Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter appropriate for aqueous solutions.
Visualizing Workflows and Pathways
The following diagrams illustrate key processes related to this compound preparation and its mechanism of action.
Troubleshooting Theophylline instability in long-term cell culture experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing theophylline (B1681296) in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound stability and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound exerts its effects on cells through three primary mechanisms:
-
Non-selective phosphodiesterase (PDE) inhibition: this compound blocks PDE enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This can result in a variety of cellular responses, including smooth muscle relaxation and reduced inflammation.[1][2]
-
Adenosine receptor antagonism: this compound is a non-selective antagonist of adenosine receptors (A1, A2a, and A2b). By blocking these receptors, it can interfere with adenosine-mediated signaling, which is involved in processes like neurotransmission and inflammation.[2]
-
Histone deacetylase (HDAC) activation: this compound can activate HDACs, particularly HDAC2. This is thought to be a key mechanism for its anti-inflammatory effects, as HDACs can suppress the expression of inflammatory genes.[3][4][5]
Q2: My this compound solution appears to have precipitated after being added to my cell culture medium. What could be the cause?
This compound has relatively low aqueous solubility, and precipitation upon addition to culture media is a common issue. Several factors can contribute to this:
-
Stock solution concentration: Using a highly concentrated stock solution can lead to it crashing out of solution when diluted into the aqueous environment of the media.
-
Solvent concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your media is low (typically ≤0.1%) to prevent both precipitation and solvent-induced cytotoxicity.
-
pH of the media: The solubility of this compound can be influenced by pH. While most cell culture media are buffered to a physiological pH (around 7.4), shifts in pH due to cellular metabolism over time could potentially affect its solubility.
-
Temperature: Preparing or storing this compound solutions at low temperatures can decrease its solubility.
Q3: I am concerned that my this compound is degrading during my long-term experiment. What factors can contribute to this compound instability?
This compound can degrade under certain conditions, leading to a decrease in its effective concentration over time. Key factors influencing its stability include:
-
Photodegradation: Exposure to light, particularly UV light, can cause this compound to degrade. It is advisable to protect this compound-containing solutions and cultures from direct light.[6]
-
Oxidative degradation: this compound can be susceptible to oxidation. The presence of oxidizing agents or certain metal ions in the culture medium could potentially accelerate its degradation.
-
pH: Extreme pH values can affect the stability of this compound. While cell culture media is buffered, significant deviations could impact its integrity.
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
Proper preparation and storage of this compound stock solutions are critical for reproducible results.
-
Solvent Selection: Due to its limited aqueous solubility, DMSO is a commonly used solvent for preparing concentrated stock solutions of this compound.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in your chosen solvent.
-
Storage: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation. Protect the aliquots from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in long-term cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent biological effect of this compound over time. | 1. This compound Degradation: The compound may be degrading in the culture medium at 37°C. 2. Adsorption to Plasticware: this compound may be adsorbing to the surface of your cell culture plates or flasks, reducing its bioavailable concentration. 3. Cellular Metabolism: The cells themselves may be metabolizing the this compound. | 1. Assess Stability: Perform a stability study (see Experimental Protocols section) to determine the half-life of this compound in your specific cell culture medium and conditions. 2. Replenish this compound: Based on its stability, consider performing partial media changes with fresh this compound-containing medium at regular intervals (e.g., every 24-48 hours). 3. Use Low-Binding Plastics: Switch to low-protein-binding cell culture plates and tubes to minimize adsorption.[7] 4. Include Cell-Free Controls: In your stability study, include a condition with medium and this compound but no cells to differentiate between chemical degradation and cellular metabolism. |
| Visible precipitate in the cell culture medium after adding this compound. | 1. Poor Solubility: The working concentration of this compound may exceed its solubility limit in the culture medium. 2. Solvent Shock: Adding a concentrated stock solution too quickly can cause localized high concentrations and precipitation. 3. Temperature Effect: Adding a cold stock solution to warm media can affect solubility. | 1. Lower Working Concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Optimize Stock Dilution: Add the stock solution dropwise to the culture medium while gently swirling. Ensure the stock solution is at room temperature before adding it to pre-warmed media. 3. Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is well below the cytotoxic level for your cell line (typically <0.1%). |
| Unexpected changes in cell morphology or viability. | 1. Cytostatic Effects: this compound can be cytostatic, inhibiting cell proliferation, especially at higher concentrations (in the mM range).[8] 2. Solvent Toxicity: The final concentration of the solvent used for the stock solution may be too high for your cells. 3. Degradation Products: this compound degradation products could potentially have cytotoxic effects. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration. 2. Run a Solvent Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) without this compound to rule out solvent-induced effects. 3. Ensure this compound Stability: Follow best practices for preparing and storing this compound solutions to minimize degradation. |
Data Presentation: this compound Stability
Quantitative data on the stability of this compound in cell culture media at 37°C is not extensively published and can be highly dependent on the specific medium composition and experimental conditions. Therefore, it is highly recommended to determine the stability of this compound in your own experimental setup. The following table provides a template for presenting such data.
| Cell Culture Medium | Temperature (°C) | Initial Concentration (µM) | Half-life (t½) in hours | Degradation Rate Constant (k) |
| Example: DMEM + 10% FBS | 37 | 50 | Data to be determined experimentally | Data to be determined experimentally |
| Example: RPMI-1640 + 10% FBS | 37 | 50 | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer (50 mM, pH 6.5) or similar aqueous mobile phase component[9]
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare this compound-Containing Medium:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed (37°C) complete cell culture medium to achieve your desired final working concentration. Ensure the final solvent concentration is non-toxic.
-
-
Incubation and Sampling:
-
Dispense the this compound-containing medium into sterile, low-binding tubes or a multi-well plate.
-
Immediately collect a sample for the T=0 time point. Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a CO₂ incubator.
-
Collect aliquots at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours). Store each aliquot at -80°C.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the collected samples.
-
If the medium contains proteins (e.g., from serum), precipitate them by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase (e.g., acetonitrile: 50 mM sodium acetate buffer, 15:85 v/v).[9]
-
Set the flow rate (e.g., 1 mL/min) and the UV detector wavelength (e.g., 270-280 nm).[9][10]
-
Inject the prepared samples and a series of this compound standards of known concentrations to generate a standard curve.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) and the degradation rate constant (k) from the resulting curve.
-
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
Logical Troubleshooting Flowchart for this compound Issues
Caption: Troubleshooting inconsistent this compound effects.
References
- 1. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Theophylline-induced cytotoxicity in primary cell cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Theophylline (B1681296) in primary cell cultures. Our goal is to help you minimize cytotoxicity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound's cytotoxic effects are complex and concentration-dependent. At high concentrations, the primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). While this contributes to its therapeutic effects, excessive cAMP levels can trigger apoptotic pathways in some cell types.[1][2]
-
Adenosine Receptor Antagonism: this compound blocks adenosine receptors, which can disrupt normal cell signaling and contribute to toxicity.[3][4]
-
Calcium Homeostasis Disruption: this compound can induce a rise in intracellular calcium ([Ca2+]i) by causing its release from the endoplasmic reticulum.[5] Sustained high levels of cytosolic calcium are a known trigger for apoptosis and cytotoxicity.[5]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in various cell types, including granulocytes and certain cancer cells.[1][6][7][8] This can involve the activation of enzymes like caspases and tissue transglutaminase.[1][6]
Q2: At what concentrations does this compound typically become cytotoxic to primary cells?
A2: The cytotoxic threshold for this compound is highly dependent on the cell type, exposure duration, and culture conditions. Therapeutic plasma levels in humans are generally considered to be 10-20 µg/mL (approximately 55-110 µM), with toxicity observed above these levels.[2] In in vitro studies:
-
AML12 mouse hepatocytes showed cytotoxicity at concentrations between 25–125 µM.[5]
-
Human epithelial tumor cells exhibited an IC50 of 2.5 mM (2500 µM) after 48 hours of exposure.[1]
-
Normal human diploid cell proliferation was inhibited at concentrations of 1 to 3 mM.[9]
A summary of reported cytotoxic concentrations is provided below.
Data Presentation: this compound Cytotoxicity
Table 1: Reported IC50 and Cytotoxic Concentrations of this compound
| Cell Type | Concentration | Exposure Time | Observed Effect |
| AML12 Mouse Hepatocytes | 25 - 125 µM | Not Specified | Induced rises in intracellular Ca2+ and cytotoxicity.[5] |
| Human Epithelial Tumor Cells | 2.5 mM | 48 hours | IC50 for growth inhibition and apoptosis.[1] |
| Human Granulocytes (Neutrophils & Eosinophils) | 0.1 mM | 24 hours | Accelerated apoptosis.[8][10] |
| Normal Human Diploid Fibroblasts | 1 - 3 mM | Not Specified | Inhibition of proliferation.[9] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. These values are context-dependent and should be determined empirically for your specific primary cell type and experimental conditions.
Troubleshooting Guides
Problem 1: High cell death observed at expected therapeutic or low-dose concentrations.
-
Possible Cause 1: Cell Health and Density. Primary cells are sensitive to their environment. Over-confluent or unhealthy cells at the start of an experiment are more susceptible to stress-induced cytotoxicity.
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent itself may be toxic.
-
Possible Cause 3: Culture Medium Composition. Components in the culture medium, such as serum proteins, can bind to this compound, altering its effective concentration. Phenol (B47542) red can also interfere with colorimetric assays.[11]
-
Solution: Consider the impact of serum. Running pilot studies in serum-free vs. serum-containing media may be necessary. If using colorimetric assays like MTT, consider using a phenol red-free medium during the assay incubation step to reduce background interference.[11]
-
Problem 2: Inconsistent or highly variable results between replicate wells or experiments.
-
Possible Cause 1: Pipetting and Mixing Inaccuracy. Inconsistent volumes of cells, media, or this compound solution will lead to high variability.[12]
-
Solution: Use calibrated pipettes and ensure gentle but thorough mixing of cell suspensions and drug dilutions before plating. When treating cells, add the compound carefully to avoid disturbing the cell monolayer.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a multi-well plate are prone to evaporation, leading to increased concentrations of media components and the drug, which can affect cell viability.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Reagent Preparation and Storage. Reagents for cytotoxicity assays (e.g., MTT, LDH kits) can degrade if not prepared or stored correctly.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Aliquot and store reagents according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles.[11]
-
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for assessing and troubleshooting this compound-induced cytotoxicity.
Key Signaling Pathway: this compound-Induced Apoptosis
This compound can promote apoptosis through pathways involving the modulation of cAMP and the disruption of calcium signaling, ultimately leading to the activation of cell death machinery.
References
- 1. This compound-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of a methylxanthine drug this compound-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of the IL-3 activated eosinophils of patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound accelerates human granulocyte apoptosis not via phosphodiesterase inhibition. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
Identifying and mitigating Theophylline drug interactions in co-administration studies
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on identifying and mitigating drug interactions with Theophylline (B1681296) during co-administration studies, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing this compound drug interactions?
A1: this compound is predominantly metabolized in the liver by the cytochrome P450 isoenzyme CYP1A2.[1][2] Consequently, the most significant drug interactions arise from co-administration with substances that either inhibit or induce this enzyme.
-
CYP1A2 Inhibition: When this compound is administered with a CYP1A2 inhibitor, such as fluvoxamine (B1237835) or ciprofloxacin, its metabolism is slowed.[1] This leads to elevated plasma concentrations of this compound, increasing the risk of toxicity.[1]
-
CYP1A2 Induction: Conversely, co-administration with CYP1A2 inducers, like rifampicin, carbamazepine, or components of cigarette smoke, accelerates this compound metabolism.[1][2] This results in lower plasma concentrations and a potential reduction in therapeutic efficacy.[2]
-
Pharmacodynamic Interactions: Some drugs can interfere with this compound's effects without altering its concentration. For instance, beta-blockers can counteract the bronchodilatory effects of this compound.
Q2: Which medications are commonly associated with significant this compound interactions?
A2: A variety of drugs are known to have clinically important interactions with this compound. A thorough review of all concomitant medications is crucial before initiating this compound.
Table 1: Common Drugs Interacting with this compound
| Drug Class | Examples | Impact on this compound |
|---|---|---|
| CYP1A2 Inhibitors | Fluvoxamine, Ciprofloxacin, Cimetidine, Erythromycin | Increased this compound levels, potential for toxicity[3] |
| CYP1A2 Inducers | Rifampicin, Carbamazepine, Phenobarbital, Phenytoin | Decreased this compound levels, potential for reduced efficacy[3] |
| Other Medications | Allopurinol, Oral Contraceptives | Increased this compound levels[3] |
| | Propranolol (Beta-blocker) | Antagonism of bronchodilator effects |
Troubleshooting Guides
Problem 1: Observing unexpectedly high this compound plasma concentrations during a co-administration study.
-
Potential Cause: The co-administered drug is likely an inhibitor of the CYP1A2 enzyme.
-
Troubleshooting Steps:
-
Review Drug Profile: Ascertain if the co-administered drug is a known or suspected inhibitor of CYP1A2.
-
In Vitro Enzyme Inhibition Assay: Perform an in vitro assay using human liver microsomes to quantify the inhibitory potential (IC50) of the co-administered drug on CYP1A2 activity.
-
Dosage Adjustment: If significant CYP1A2 inhibition is confirmed, a reduction in the this compound dose will be necessary to avoid toxicity.
-
Problem 2: Observing sub-therapeutic this compound plasma concentrations in a study cohort.
-
Potential Cause: The co-administered drug may be inducing CYP1A2, or external factors like smoking could be influencing the results.
-
Troubleshooting Steps:
-
Assess for Induction: Determine if the co-administered drug is a known CYP1A2 inducer.
-
Consider Lifestyle Factors: In clinical studies, it is important to document the smoking status of participants, as tobacco smoke is a potent inducer of CYP1A2.[1][2]
-
In Vitro Enzyme Induction Assay: Utilize primary human hepatocytes to assess the potential of the co-administered drug to induce the expression of CYP1A2.
-
Dosage Adjustment: If induction is confirmed, an upward adjustment of the this compound dose may be required to achieve therapeutic levels.
-
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Inhibition Assay
-
Objective: To determine the inhibitory potential of a test compound on the metabolism of a CYP1A2 substrate.
-
Methodology:
-
Test System: Human liver microsomes are a standard in vitro model.
-
Probe Substrate: Phenacetin (B1679774) is a commonly used and specific probe substrate for CYP1A2.[4]
-
Procedure: Incubate human liver microsomes with phenacetin and varying concentrations of the test compound.
-
Analysis: Quantify the formation of the metabolite (acetaminophen) using a validated LC-MS/MS method.
-
Endpoint: Calculate the IC50 value, which represents the concentration of the test compound that causes a 50% inhibition of CYP1A2 activity.
-
Protocol 2: Clinical Pharmacokinetic Interaction Study
-
Objective: To assess the impact of a co-administered drug on the pharmacokinetic profile of this compound in human subjects.
-
Methodology:
-
Study Design: A randomized, crossover study design is frequently employed to minimize inter-individual variability.[5]
-
Participants: Healthy volunteers are typically recruited for these studies.
-
Phases:
-
Phase 1: Administer a single dose of this compound alone.
-
Washout Period: A sufficient time to ensure complete elimination of this compound.
-
Phase 2: Administer the co-administered drug to reach steady-state concentrations, followed by a single dose of this compound.
-
-
Sampling: Collect serial blood samples over a 24-48 hour period following each this compound administration.
-
Bioanalysis: Determine this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (Cmax), and elimination half-life (t1/2), for this compound both alone and with the co-administered drug.
-
Visualizations
Caption: this compound metabolism by CYP1A2 is influenced by inducers and inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Pharmacokinetic drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug–drug interactions: is there an optimal way to study them? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Theophylline Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the sensitive detection of theophylline (B1681296) and its major metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound, and why is their sensitive detection important?
A1: The primary metabolites of this compound include 1,3-dimethyluric acid (DMU), 1-methyluric acid (1-MU), and 3-methylxanthine (B41622) (3-MX). Sensitive and accurate detection of these metabolites is crucial for pharmacokinetic and metabolic studies, enabling a comprehensive understanding of the drug's biotransformation and clearance.
Q2: What is a recommended starting HPLC method for the analysis of this compound and its metabolites?
A2: A common starting point is a reversed-phase HPLC method. A C18 column is frequently used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1][2] Gradient elution is often preferred to achieve optimal separation of all compounds.
Q3: How can I improve the sensitivity of my HPLC method for detecting low concentrations of this compound metabolites?
A3: To enhance sensitivity, consider the following strategies:
-
Optimize Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound and its metabolites, typically around 272 nm or 280 nm.[1][2]
-
Increase Injection Volume: A larger injection volume can increase the signal response, but be cautious of potential peak broadening.[3]
-
Lower the Column's Internal Diameter: Using a column with a smaller internal diameter can lead to less sample dilution and thus higher peak heights.
-
Use Smaller Particle Size Columns: Columns with smaller particle sizes (e.g., superficially porous particles) can increase column efficiency, resulting in narrower and taller peaks.[4]
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can improve peak shape and retention, which can indirectly enhance sensitivity.[4]
-
Sample Pre-concentration: Employ solid-phase extraction (SPE) to concentrate the analytes from a larger sample volume before injection.
Q4: What are the common sample preparation techniques for analyzing this compound metabolites in biological matrices like urine and serum?
A4: For urine samples, direct injection after filtration is sometimes possible.[5] However, for more complex matrices like serum or to remove interfering substances, sample preparation is necessary. Common techniques include:
-
Protein Precipitation: This is a straightforward method for serum or plasma, where a cold organic solvent like methanol or acetonitrile is added to precipitate proteins.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analytes of interest from the sample matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts and improved sensitivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of this compound metabolites.
Issue 1: Poor Resolution Between this compound and its Metabolites
-
Q: My chromatogram shows overlapping peaks for this compound and its metabolites. How can I improve the separation?
-
A:
-
Gradient Optimization: Adjust the gradient elution profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or alter the pH of the aqueous buffer. The selectivity of the separation can be highly dependent on these factors.
-
Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity compared to a standard C18 column.[3]
-
Temperature: Optimizing the column temperature can also influence selectivity and improve resolution.
-
-
Issue 2: Baseline Instability (Drift or Noise)
-
Q: I am observing a drifting or noisy baseline in my chromatogram, which is affecting my ability to accurately integrate low-level metabolite peaks. What are the possible causes and solutions?
-
A:
-
Mobile Phase Degassing: Inadequate degassing of the mobile phase is a common cause of baseline noise due to the formation of air bubbles.[6] Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or an inline degasser.
-
Contamination: Contamination in the mobile phase, column, or detector can lead to baseline drift.[6] Use high-purity solvents and prepare fresh mobile phases daily.
-
Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift.[6] Use a column oven and ensure the detector has had sufficient time to warm up and stabilize.
-
Pump Issues: Pulsations from the pump can cause a noisy baseline.[6] Ensure the pump is properly maintained and the pulse dampener is functioning correctly.
-
Detector Lamp: An aging or unstable detector lamp can also be a source of noise.[6]
-
-
Issue 3: Peak Tailing
-
Q: The peaks for my this compound metabolites are showing significant tailing. How can I achieve more symmetrical peaks?
-
A:
-
Mobile Phase pH: Peak tailing can occur due to interactions between the analytes and residual silanol (B1196071) groups on the silica-based column packing.[7] Adjusting the mobile phase pH to suppress the ionization of either the analytes or the silanol groups can improve peak shape.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and reduce tailing.[3]
-
Column Quality: An old or poorly packed column can also lead to peak tailing. Consider replacing the column if other troubleshooting steps fail.
-
Sample Overload: Injecting too much sample can cause peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
-
Issue 4: Ghost Peaks
-
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is causing this and how do I get rid of them?
-
A:
-
Carryover: Ghost peaks are often due to carryover from a previous injection.[8] Implement a thorough needle wash step in your autosampler sequence.
-
Contamination: Contamination in the mobile phase, sample vials, or the HPLC system itself can be a source of ghost peaks.[8] Ensure all solvents and vials are clean.
-
Sample Degradation: The sample may be degrading in the autosampler. Try using cooled autosampler trays if available.
-
-
Experimental Protocols
Table 1: Example HPLC Parameters for this compound and Metabolite Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm, 250 x 4.6 mm | Discovery® RP-AmideC16 |
| Mobile Phase A | 10 mM Sodium Phosphate, pH 4.5 | 0.038 M Ammonium Acetate, pH ~7.2 |
| Mobile Phase B | Methanol | Methanol:Acetonitrile (88:12) |
| Gradient | Gradient Elution | Isocratic: 57% A, 43% B |
| Flow Rate | 2.0 mL/min[9] | Not specified |
| Detection | UV at 272 nm | UV at 272 nm[2] |
| Injection Volume | 100 µL[9] | Not specified |
| Internal Standard | 8-chlorothis compound[5] | Caffeine[2] |
Note: These are example parameters and may require optimization for your specific application and instrumentation.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound metabolites.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay for this compound and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. hplc.eu [hplc.eu]
- 8. technewslit.com [technewslit.com]
- 9. tandfonline.com [tandfonline.com]
Reducing variability in Theophylline pharmacokinetic data from animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in theophylline (B1681296) pharmacokinetic data from animal studies.
Troubleshooting Guides
| Issue | Potential Causes | Recommended Solutions |
| High Inter-Individual Variability in Cmax and AUC | - Genetic Polymorphisms: Variations in cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) involved in this compound metabolism can lead to significant differences in drug clearance among individual animals.[1][2] - Disease States: Underlying health conditions such as liver or kidney disease, heart failure, or hyperthyroidism can alter drug metabolism and elimination. - Formulation Differences: Inconsistent drug release from different batches or types of formulations (e.g., immediate vs. extended-release) can affect absorption rates. | - Genetic Screening: If feasible, screen animals for known polymorphisms in relevant metabolizing enzymes. - Health Screening: Ensure all animals are healthy and free from underlying diseases that could affect pharmacokinetics. - Standardized Formulation: Use a consistent and well-characterized drug formulation for all animals in the study. |
| Inconsistent Drug Absorption (Oral Dosing) | - Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the rate and extent of this compound absorption. The composition of the diet (e.g., high protein, high carbohydrate) can also influence metabolism.[3][4] - Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or stress-induced changes in gastrointestinal motility. | - Standardized Feeding Schedule: Fast animals overnight prior to dosing and provide a standardized meal at a specific time post-dosing. - Consistent Diet: Use a standardized diet with controlled protein and carbohydrate content for all study animals. - Proper Gavage Technique: Ensure personnel are well-trained in oral gavage to minimize stress and ensure accurate dosing. |
| Variability in Drug Elimination (Clearance and Half-Life) | - Drug Interactions: Co-administration of other drugs can induce or inhibit this compound-metabolizing enzymes, leading to altered clearance.[5][6][7][8] - Age and Sex: The age and sex of the animals can influence metabolic enzyme activity and, consequently, drug clearance. | - Avoid Co-administered Drugs: If possible, avoid the use of other medications during the study period. If unavoidable, ensure all animals receive the same co-medications. - Use Age- and Sex-Matched Animals: Select animals of a similar age and the same sex for each study group to minimize this source of variability. |
| Analytical Variability | - Assay Specificity: Lack of specificity in the analytical method can lead to interference from endogenous compounds or this compound metabolites, resulting in inaccurate quantification.[9] - Sample Handling and Storage: Improper handling or storage of plasma samples can lead to degradation of this compound. | - Use a Validated, Specific Assay: Employ a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method for this compound quantification.[10][11][12][13] - Standardized Sample Processing: Follow a strict protocol for blood collection, plasma separation, and storage at -80°C until analysis. |
Frequently Asked Questions (FAQs)
Q1: We are observing a bimodal distribution in our this compound plasma concentration data from a group of rats. What could be the cause?
A1: A bimodal distribution in pharmacokinetic data often suggests the presence of two distinct subpopulations within your study group. A likely cause is a genetic polymorphism in a key this compound-metabolizing enzyme, such as CYP1A2.[1][2] This can result in "fast" and "slow" metabolizers, leading to two different concentration-time profiles. To investigate this, you could consider genotyping a subset of your animals for known CYP1A2 polymorphisms.
Q2: Our results for this compound half-life in dogs are much shorter than what is reported in the literature. What could be the reason?
A2: Several factors could contribute to a shorter-than-expected this compound half-life. Firstly, consider potential drug interactions. If the dogs are receiving any other medications, these could be inducing the cytochrome P450 enzymes responsible for this compound metabolism, leading to faster clearance.[5][6][7][8] Secondly, review the diet of the animals. A high-protein diet has been shown to increase this compound clearance.[3][4] Finally, ensure that your analytical method is accurately measuring the terminal elimination phase and that you have collected blood samples for a long enough duration to properly characterize this phase.
Q3: We are planning a pharmacokinetic study of an oral extended-release this compound formulation in cats. What are some key considerations to minimize variability?
A3: For an oral extended-release formulation in cats, controlling for food effects is critical. It is recommended to fast the cats overnight before dosing and to provide a standardized meal at a consistent time post-dosing. Due to the known variability in gastric emptying and intestinal transit times in cats, it is also important to use a sufficient number of animals to obtain robust data. Administering a small volume of water after the oral dose can help ensure the formulation reaches the stomach.[14] Be aware that different brands of extended-release this compound can have different release profiles, so it is crucial to use the same product consistently.[14]
Q4: What is the most appropriate method for blood sampling in mice for a this compound pharmacokinetic study?
A4: For mice, serial blood sampling from a single animal is preferable to composite sampling from multiple animals as it reduces inter-animal variability and the number of animals required.[6][7][9] Techniques like saphenous vein or tail vein sampling are suitable for collecting small blood volumes (microsampling) at multiple time points.[6][7][9] This approach requires a sensitive analytical method, such as LC-MS/MS, to accurately quantify this compound in small sample volumes.
Data Presentation
This compound Pharmacokinetic Parameters in Various Animal Species
The following table summarizes key pharmacokinetic parameters of this compound in different animal species. It is important to note that these values can be influenced by factors such as breed, age, and experimental conditions.
| Species | Dose & Route | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Dog | 11 mg/kg IV | 8.75 ± 2.97 | 0.057 ± 0.018 | 0.68 ± 0.15 | [9] |
| 10 mg/kg Oral | 9.20 ± 2.87 | - | - | [9] | |
| 5 mg/kg IV | 4.0 ± 0.2 | 0.127 ± 0.003 | 0.734 ± 0.019 | ||
| 7.5-9.1 mg/kg Oral | - | 0.111 ± 0.002 | 0.765 ± 0.021 | ||
| Cat | 10 mg/kg IV | 7.8 ± 1.2 | 0.047 ± 0.008 | 0.46 ± 0.06 | [11] |
| 100 mg Tablet Oral | 20.5 ± 5.4 | - | - | [14] | |
| Rabbit | 10 mg/kg IV | 5.5 ± 1.3 | 0.069 ± 0.010 | 0.545 ± 0.160 | [12] |
| 12 mg/kg IV | 4.43 | - | - | [15] | |
| Rat | 12 mg/kg IP | 4.5 ± 0.5 | 0.45 ± 0.06 | 2.9 ± 0.3 | [16] |
| Mouse | 8 mg/kg IP | 1.8 ± 0.2 | 1.3 ± 0.2 | 3.0 ± 0.3 | [17] |
Experimental Protocols
Oral Administration of this compound in Rats
This protocol describes the oral administration of a this compound solution to rats using gavage.
Materials:
-
This compound solution of known concentration
-
Oral gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) with free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the this compound solution.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated dose of the this compound solution.
-
-
Post-Dosing Observation: Observe the animal for a few minutes after dosing to ensure there are no signs of distress or regurgitation.
Blood Sampling from the Marginal Ear Vein in Rabbits
This protocol details the procedure for collecting serial blood samples from the marginal ear vein of a rabbit.[8][18]
Materials:
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA)
-
Sterile gauze
-
Sterile lancet or 25-27G needle
-
Micro-collection tubes (e.g., EDTA-coated)
Procedure:
-
Animal Preparation: Place the rabbit in a suitable restrainer.[18]
-
Anesthesia (Optional but Recommended): Apply a small amount of topical anesthetic cream to the marginal ear vein and allow it to take effect (approximately 30 minutes).[8]
-
Site Preparation:
-
Gently warm the ear to promote vasodilation.
-
Wipe the area with 70% ethanol and allow it to dry.
-
-
Blood Collection:
-
Make a small puncture in the marginal ear vein using a sterile lancet or needle.
-
Collect the blood droplets into a micro-collection tube.
-
For serial samples, subsequent punctures can be made slightly more proximal (closer to the head) on the same vein.[8]
-
-
Post-Sampling Care: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
HPLC-UV Method for this compound Quantification in Plasma
This protocol provides a general framework for the analysis of this compound in animal plasma using HPLC with UV detection.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer component
-
This compound standard
-
Internal standard (e.g., 8-chlorothis compound)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of aqueous buffer and acetonitrile (e.g., 90:10 v/v aqueous buffer:acetonitrile). Filter and degas the mobile phase before use.
-
Standard and Quality Control Sample Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent. Spike blank animal plasma with known concentrations of this compound to prepare calibration standards and quality control samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Analysis:
-
Set the UV detector to the appropriate wavelength for this compound (typically around 272 nm).
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the HPLC system.
-
Run the analysis with a suitable flow rate (e.g., 1 mL/min).
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the this compound concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Mandatory Visualization
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of this compound in the liver, highlighting the key enzymes involved.
References
- 1. Dose-dependent elimination of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose dependent pharmacokinetics of this compound: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of this compound and dyphylline following intravenous injection in rabbits. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Comparative pharmacokinetics of this compound in hyperlipidemia in animals and humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. Comparative pharmacokinetics of this compound and dyphylline following intravenous injection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the short-term toxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 15. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fever-induced changes in this compound pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound pharmacokinetics: comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice, humanized hCYP1A1_1A2 knock-in mice lacking either the mouse Cyp1a1 or Cyp1a2 gene, and Cyp1(+/+) wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced changes in mouse electroencephalograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline Stock Solutions: A Technical Support Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals, ensuring the stability of theophylline (B1681296) stock solutions is critical for experimental accuracy and reproducibility. This compound, a methylxanthine derivative, is known for its relatively low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations. This guide provides troubleshooting strategies and frequently asked questions to help you prepare and maintain stable this compound stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound is not dissolving completely in water. What should I do?
A1: this compound has limited solubility in water at room temperature (approximately 8.3 g/L at 20°C)[1]. To improve dissolution, you can:
-
Gently heat the solution: this compound's solubility increases with temperature[2]. Warming the solution in a water bath while stirring can aid dissolution. However, be mindful that this compound may precipitate out as the solution cools to room temperature[3].
-
Use sonication: A bath sonicator can help break down particles and enhance dissolution[3].
-
Adjust the pH: this compound is a weak acid (pKa ≈ 8.6) and its solubility can be significantly increased in alkaline conditions[1][4]. Adding a small amount of a basic solution, such as 0.1 M NaOH, can help dissolve this compound[5]. It is soluble in solutions of alkali hydroxides and ammonia[4].
Q2: My this compound solution was clear, but now I see crystals. Why did it precipitate?
A2: Precipitation upon cooling is a common issue due to this compound's temperature-dependent solubility[3]. Other factors that can cause precipitation include:
-
Change in pH: If the pH of your stock solution decreases, this compound may precipitate out. A saturated aqueous solution of this compound is faintly acidic[6].
-
Solvent evaporation: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, leading to an increased concentration of this compound beyond its solubility limit.
-
Hydration state: Anhydrous this compound can convert to the less soluble this compound monohydrate in the presence of water, which can lead to precipitation[7][8].
Q3: Can I use organic solvents to prepare my this compound stock solution?
A3: Yes, organic solvents can be used to achieve higher concentrations of this compound.
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO[5]. This is a common choice for preparing concentrated stock solutions for in vitro experiments.
-
Ethanol (B145695): this compound is sparingly soluble in alcohol[1]. The solubility in ethanol is higher than in water[9].
-
Methanol: this compound is also soluble in methanol[9].
-
Co-solvents: Mixtures of organic solvents and water can be used. For example, a combination of DMSO, PEG300, Tween-80, and saline has been used to prepare this compound solutions for in vivo studies[5].
When using organic solvents, ensure they are compatible with your downstream experimental assays, as they can have their own biological effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the desired concentration and the experimental application.
-
For low concentrations for immediate use, sterile, purified water can be used, potentially with gentle heating or sonication to aid dissolution[3].
-
For higher concentrations or long-term storage, DMSO is a reliable option[5][10].
-
For applications where DMSO is not suitable, preparing a fresh solution in a slightly alkaline aqueous buffer (e.g., PBS with adjusted pH) can be an alternative. This compound is soluble in alkali hydroxides and ammonia[4].
Q2: What is a typical concentration for a this compound stock solution?
A2: Stock solution concentrations typically range from 10 mM to 50 mM when using solvents like DMSO[10]. It is advisable to prepare a concentrated stock and then dilute it to the final working concentration in the appropriate aqueous medium for your experiment.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is crucial for maintaining the stability of your this compound stock solution.
-
Temperature: For long-term stability, store stock solutions at -20°C or -80°C[10].
-
Aliquoting: To avoid repeated freeze-thaw cycles that can promote precipitation, aliquot the stock solution into single-use vials[10].
-
Light protection: Store solutions in light-protected containers, as exposure to light can potentially degrade the compound over time.
-
Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.
Q4: Does the form of this compound (anhydrous vs. monohydrate) matter?
A4: Yes, the hydration state can affect solubility. Anhydrous this compound is generally more soluble than this compound monohydrate[7][8]. Be aware that anhydrous this compound can convert to the monohydrate form in aqueous solutions, which may lead to precipitation over time[11].
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents. This data can help in selecting the appropriate solvent and concentration for your stock solution.
| Solvent | Solubility | Temperature (°C) |
| Water | 8.3 g/L[1] | 20 |
| Water | 5.5 mg/mL[9] | Not Specified |
| Water | 7.36 mg/mL[6] | 25 |
| Hot Water | More soluble than in cold water[6] | Elevated |
| Ethanol | 1 in 80 parts (12.5 g/L)[7] | Not Specified |
| Ethanol | 15.19 mg/mL[9] | Not Specified |
| Methanol | 0.699 mg/mL[9] | Not Specified |
| Chloroform | 1 in 110 parts (approx. 9.1 g/L)[7] | Not Specified |
| DMSO | 11.11 mg/mL[5] | Not Specified |
| 0.1 M NaOH | 20 mg/mL (with sonication and warming)[5] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (anhydrous powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Water bath sonicator
-
Sterile, single-use cryovials
Methodology:
-
Weigh out the required amount of this compound powder. For a 10 mM solution in 10 mL of DMSO, you will need 18.017 mg of this compound (Molecular Weight: 180.17 g/mol ).
-
Transfer the this compound powder to the 15 mL conical tube.
-
Add 10 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, single-use cryovials (e.g., 100 µL or 500 µL aliquots).
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a 1 mg/mL this compound Aqueous Solution with pH Adjustment
Materials:
-
This compound (powder)
-
Sterile, purified water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile beaker and magnetic stir bar
-
Magnetic stir plate
-
pH meter
-
Sterile filter (0.22 µm)
Methodology:
-
Add 10 mg of this compound powder to a sterile beaker containing a magnetic stir bar.
-
Add approximately 9 mL of sterile, purified water to the beaker.
-
Begin stirring the solution on a magnetic stir plate at room temperature.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH of the solution with a calibrated pH meter. Continue adding NaOH until the this compound is fully dissolved and the solution is clear. The pH will be in the alkaline range.
-
Once the this compound is dissolved, add sterile, purified water to bring the final volume to 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
This solution should be prepared fresh for each experiment as its long-term stability at room temperature may be limited.
Visualizing Factors Affecting this compound Solubility
The following diagram illustrates the key factors that influence the solubility of this compound and can lead to its precipitation from a stock solution.
Caption: Factors influencing this compound solubility and precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound [chembk.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Hydration Forms and Polymer Grades on this compound Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dissolution of this compound monohydrate and anhydrous this compound in buffer solutions [pubmed.ncbi.nlm.nih.gov]
Theophylline Calibration: A Technical Guide to Targeting Anti-inflammatory and Bronchodilator Effects
FOR IMMEDIATE RELEASE
The new support center offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to empower researchers in accurately calibrating theophylline (B1681296) concentrations to achieve their desired therapeutic outcomes.
Distinguishing this compound's Dual Actions
This compound exhibits a well-documented dual therapeutic action that is critically dependent on its concentration. At lower serum concentrations, typically around 5 mg/L, its primary effect is anti-inflammatory. This is achieved through mechanisms such as the activation of histone deacetylase-2 (HDAC2), which plays a crucial role in suppressing inflammatory gene expression.[1][2] In contrast, the bronchodilator effects, for which this compound is more traditionally known, are mediated by the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and require higher plasma concentrations, generally in the range of 10-20 mg/L (55-110 µM).[1][3]
Adverse effects are also linked to concentration, with mild to moderate side effects such as nausea and headache occurring within the therapeutic range, and more severe toxicity, including arrhythmias and seizures, at concentrations exceeding 20 mg/L.[4]
Quantitative Data Summary
To facilitate experimental design, the following tables summarize the key concentration ranges for this compound's therapeutic effects and enzyme inhibition.
Table 1: this compound Therapeutic and Toxic Concentrations
| Effect | Serum Concentration (mg/L) | Molar Concentration (µM) |
| Anti-inflammatory | 5 - 10 | ~28 - 55 |
| Bronchodilation | 10 - 20 | 55 - 110 |
| Adverse Effects | > 15 | > 83 |
| Severe Toxicity | > 20 | > 110 |
Table 2: this compound In Vitro Enzyme Activity
| Target Enzyme | Action | Effective Concentration |
| Phosphodiesterase 4A (PDE4A) | Inhibition (IC50) | 1642 µM |
| Histone Deacetylase 2 (HDAC2) | Activation | 1 - 10 µM |
Experimental Protocols and Methodologies
This section provides detailed protocols for key in vitro experiments to assess the distinct effects of this compound.
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PDE activity assay kits.
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Recombinant PDE enzyme (e.g., PDE3 or PDE4)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
This compound stock solution
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the PDE enzyme to each well, followed by the different concentrations of this compound. Include a control with no this compound.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at the recommended temperature (e.g., 30°C) for a specified time.
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase to each well. This will convert the 5'-AMP or 5'-GMP produced by the PDE to adenosine (B11128)/guanosine and phosphate.
-
Incubate to allow for the conversion.
-
Add the phosphate detection reagent to each well.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of phosphate produced.
-
Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is based on commercially available HDAC activity assay kits.
Objective: To measure the effect of this compound on HDAC activity.
Materials:
-
Nuclear extract from cells of interest (as a source of HDACs)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
This compound stock solution
-
Developer solution
-
Trichostatin A (TSA) as a positive control for HDAC inhibition
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the HDAC assay buffer.
-
In a microplate, add the nuclear extract to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-theophylline control and a TSA control.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for the recommended time to allow for deacetylation.
-
Add the developer solution to each well, which will generate a fluorescent signal from the deacetylated substrate.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the change in HDAC activity relative to the no-theophylline control.
Airway Smooth Muscle Relaxation Assay
Objective: To assess the bronchodilator effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Isolated tracheal or bronchial rings from an animal model (e.g., guinea pig)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Contractile agent (e.g., acetylcholine, histamine)
-
This compound stock solution
Procedure:
-
Mount the isolated airway rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agent.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition of this compound.
-
Generate concentration-response curves to determine the EC50 (effective concentration for 50% relaxation) and Emax (maximum relaxation).
Visualizing this compound's Mechanisms and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and a general experimental workflow.
Caption: this compound's dual mechanisms of action at different concentrations.
Caption: A general workflow for investigating this compound's effects in vitro.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
Q1: I am not observing the expected effect of this compound in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of effect:
-
This compound Concentration: Ensure that the concentration range you are using is appropriate for the effect you are studying. Anti-inflammatory effects are seen at lower concentrations (~5 mg/L or 28 µM), while bronchodilator effects (via PDE inhibition) require higher concentrations (10-20 mg/L or 55-110 µM).
-
Solubility and Stability: this compound has limited solubility in water. Ensure it is fully dissolved in your vehicle (e.g., DMSO, followed by dilution in media). Prepare fresh solutions, as the stability of this compound in aqueous solutions can vary.
-
Cell Type and Condition: The response to this compound can be cell-type specific. Ensure your chosen cell line expresses the target enzymes (PDEs, HDACs) and is healthy. Cell passage number and confluency can also impact results.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Optimize assay conditions, such as incubation times and substrate concentrations.
Q2: How can I be sure that the observed effect is specific to this compound's mechanism of action?
A2: To confirm specificity:
-
Use Controls: For PDE inhibition studies, use a known broad-spectrum PDE inhibitor (like IBMX) as a positive control. For HDAC activation, use an HDAC inhibitor (like Trichostatin A) to see if it blocks this compound's effect.[2]
-
Concentration-Response Curve: A clear concentration-dependent effect strengthens the argument for specificity.
-
Consider Off-Target Effects: this compound is also an adenosine receptor antagonist.[5] To rule out the involvement of adenosine receptors in your observed effect, you could use a specific adenosine receptor antagonist as a comparator.
Q3: I am seeing high variability in my results between experiments. What are the possible causes?
A3: High variability can be due to:
-
Inconsistent this compound Preparation: Ensure consistent preparation of your this compound stock and working solutions.
-
Cell Culture Variations: Maintain consistent cell culture conditions, including media, supplements, and passage number.
-
Assay Execution: Standardize all steps of your assay protocol, including incubation times, temperatures, and reagent additions.
-
Plate Reader Settings: Use consistent settings on your microplate reader.
Q4: What is the best way to prepare a this compound stock solution for in vitro experiments?
A4: this compound is sparingly soluble in water but more soluble in organic solvents like DMSO.[6] A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
This technical support center aims to provide a solid foundation for researchers working with this compound. By understanding its concentration-dependent mechanisms and employing robust experimental designs, the scientific community can better elucidate its therapeutic potential in both inflammatory and respiratory diseases.
References
Best practices for preparing and storing Theophylline for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Theophylline (B1681296) for research use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments due to its ability to dissolve the compound at high concentrations.[1][2] For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Water can also be used, but solubility is lower and may require sonication to dissolve.[3][4]
Q2: What is the solubility of this compound in common solvents?
A2: this compound solubility varies across different solvents. Quantitative data is summarized in the table below.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is stable and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions in an organic solvent should be stored at -80°C for up to 2 years or at -20°C for one year.[3][5] It is advisable to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][5] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound solutions from light, as exposure can lead to discoloration.[6][7] Storing solutions in amber vials or wrapping containers in foil can prevent photodegradation.
Q5: What is the mechanism of action of this compound?
A5: this compound's mechanism of action is multifaceted. It primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[8] This leads to smooth muscle relaxation, particularly in the airways. Additionally, this compound is an antagonist of adenosine receptors, which can prevent bronchoconstriction.[9] It has also been shown to have anti-inflammatory properties through the activation of histone deacetylase-2 (HDAC2).[10][11][12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| 0.1 M NaOH | 20 | 111.01 | Requires ultrasonic and warming to 60°C, with pH adjusted to 10.[3] |
| DMSO | 11.11 | 61.66 | Requires sonication.[3] |
| Water | 5 | 27.75 | Requires sonication.[3] |
| PBS (pH 7.2) | 11 | 61.05 | Requires sonication.[3] |
| Ethanol | 15.19 | ~84.3 | |
| Methanol | 0.699 | ~3.88 | |
| 10% DMSO >> 90% Corn Oil | ≥ 1.11 | ≥ 6.16 | Clear solution.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.11 | ≥ 6.16 | Clear solution.[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In Solvent | -80°C | 2 years[3][5] |
| -20°C | 1 year[3][5] |
Troubleshooting Guides
Issue 1: this compound is precipitating in my aqueous solution or cell culture medium.
-
Cause: this compound has limited aqueous solubility.[1] Adding a concentrated stock solution (especially from an organic solvent) directly into an aqueous buffer or medium can cause it to precipitate out. The anhydrous form of this compound can also convert to a less soluble monohydrate in aqueous solutions.[13][14]
-
Solution:
-
Decrease the final concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium.
-
Optimize solvent concentration: If using an organic solvent stock, keep the final concentration of the solvent in the medium as low as possible (typically <0.5% for DMSO in cell culture) to avoid both solvent toxicity and precipitation.[1]
-
Pre-warm the medium: Adding the stock solution to pre-warmed (e.g., 37°C) medium can help with solubility.[1]
-
Add stock solution slowly: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
Use sonication: For initial dissolution in aqueous buffers, sonication can be helpful.[3][4]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to degradation of the this compound stock solution, interference with your assay, or inaccurate concentration.
-
Solution:
-
Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles.[1]
-
Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (UV max at ~274 nm in 0.1N NaOH).[10]
-
Check for assay interference: Be aware that this compound can interfere with certain assays. For example, in spectrophotometric assays, other compounds that absorb UV light in a similar range may interfere.[15][16] Some drugs have been reported to interfere with HPLC-based detection of this compound.[17]
-
Run appropriate controls: Always include a vehicle control (medium with the same concentration of solvent used for the stock solution) to account for any effects of the solvent itself.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.8017 mg of anhydrous this compound powder (MW: 180.17 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.[1]
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.[1][5]
Protocol 2: Treating Cells with this compound in Culture
-
Determine Final Concentration: Decide on the desired final concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed. For a final concentration of 10 µM in 10 mL of medium: (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL.
-
Prepare Treatment Medium: Pre-warm the cell culture medium to 37°C.[1]
-
Add this compound: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling.[1]
-
Prepare Vehicle Control: In a separate tube of pre-warmed medium, add the same volume of DMSO (without this compound) as a vehicle control.[1]
-
Treat Cells: Remove the existing medium from your cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate: Incubate the cells for the desired experimental duration.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. litfl.com [litfl.com]
- 10. This compound | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospective Evaluation of Low-Dose this compound as an Add-On Therapy in Patients With Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Screening for Solubility Enhancement of this compound in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Drug interference with the Schack and Waxler plasma this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acpjournals.org [acpjournals.org]
Improving the bioavailability of Theophylline in oral formulations for animal studies
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted guidance for enhancing the oral bioavailability of theophylline (B1681296) in animal studies through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound in animal studies?
While this compound is sometimes considered a Biopharmaceutics Classification System (BCS) Class I drug, its oral bioavailability can be significantly hampered by its poor and pH-dependent aqueous solubility.[1][2][3] This low solubility can lead to a dissolution rate-limited absorption, resulting in incomplete or variable uptake from the gastrointestinal tract. Additionally, the presence of food can alter the absorption rate and extent of this compound, adding another layer of variability to in vivo studies.[4][5]
Q2: What are the most effective strategies for enhancing the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD), can significantly enhance the solubility and dissolution rate of this compound.[1][2][6][7][8]
-
Solid Dispersions: This technique involves dispersing this compound in a matrix of a hydrophilic polymer (e.g., PVP K30, HPMC, Eudragit).[1][3][9][10][11] This creates a system where the drug is present in an amorphous state, leading to improved solubility and dissolution.
-
Cocrystallization: Forming cocrystals of this compound with a pharmaceutically acceptable coformer can modify its physicochemical properties, including solubility and stability, without altering the drug's chemical structure.[12]
-
Mixed Solvency and Hydrotropy: Utilizing blends of co-solvents (e.g., PEGs) or hydrotropic agents (e.g., urea, sodium acetate) can synergistically increase the aqueous solubility of this compound.[13][14]
-
Micronization: Reducing the particle size of this compound increases the surface area available for dissolution, which can improve its absorption rate.[1]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can enhance its absorption, particularly for lipophilic derivatives.[3]
Q3: Which animal models are appropriate for this compound bioavailability studies?
The most commonly reported animal models for this compound pharmacokinetic and bioavailability studies include rats, dogs, and rabbits.[4][15][16][17][18][19][20]
-
Rats (Sprague-Dawley): Frequently used due to their small size, cost-effectiveness, and well-characterized physiology.[15][17][20][21][22]
-
Dogs (Beagle): Often used as a non-rodent species. Their gastrointestinal physiology is in some ways more comparable to humans, and they are particularly useful for studying the effect of food on drug absorption.[5][18][19][23]
-
Rabbits: Have also been used to evaluate the influence of diet on this compound bioavailability.[4]
Q4: What is a typical oral dosage of this compound for studies in rats?
A commonly cited oral dosage for this compound in rats is 10 mg/kg, administered every 12 hours (q12hr).[22] However, the exact dosage should be determined based on the specific study objectives and the formulation being tested.
Q5: How can this compound concentrations be accurately measured in animal plasma?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and reliable method for quantifying this compound in plasma samples.[15][21][24][25] Other validated methods include Thin Layer Chromatography (TLC) and fluorescence polarization immunoassay.[18][23][26] A typical HPLC method involves a protein precipitation or liquid-liquid extraction step, followed by chromatographic separation on a C18 column.[15][24]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and evaluation of this compound in animal studies.
Issue 1: Observed low and/or highly variable plasma concentrations after oral administration.
-
Potential Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. This is a primary challenge for this compound.
-
Troubleshooting Steps:
-
Confirm Dissolution Issues: Conduct in vitro dissolution studies using biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to verify if the formulation releases the drug effectively.
-
Implement a Bioavailability Enhancement Strategy: If dissolution is poor, reformulate using one of the techniques described in FAQ Q2. Solid dispersions and cyclodextrin (B1172386) complexation are highly effective and well-documented for this compound.[2][10]
-
Issue 2: Drug recrystallizes from an amorphous solid dispersion over time, leading to inconsistent performance.
-
Potential Cause: The drug-to-polymer ratio may be too high (i.e., drug loading is above the saturation point in the polymer), or the chosen polymer does not have strong enough intermolecular interactions with this compound to maintain its amorphous state.
-
Troubleshooting Steps:
-
Optimize Drug Loading: Prepare solid dispersions with lower drug-to-polymer ratios (e.g., 1:2, 1:4) and assess their physical stability.[3]
-
Screen Different Polymers: Select a polymer known to form strong hydrogen bonds with the drug.[3]
-
Incorporate a Stabilizer: Consider adding a secondary polymer or a surfactant to the formulation to inhibit recrystallization.[3]
-
Issue 3: Low complexation efficiency when preparing a this compound-cyclodextrin formulation.
-
Potential Cause: The type of cyclodextrin may not be optimal for the this compound molecule, or the stoichiometric ratio may be incorrect.
-
Troubleshooting Steps:
-
Screen Various Cyclodextrins: Test different types of cyclodextrins, such as β-cyclodextrin and its more soluble derivatives like HP-β-cyclodextrin, to find the one with the best binding affinity.[3]
-
Optimize Stoichiometry: Determine the optimal drug-to-cyclodextrin molar ratio (e.g., 1:1, 1:2) through phase solubility studies. Studies have shown that a 2:1 this compound-to-β-CD complex can form.[6]
-
Evaluate Preparation Method: Compare different preparation methods such as co-precipitation, freeze-drying, and microwave irradiation, as their efficiency can vary.[2]
-
Issue 4: Significant differences in bioavailability are observed between fasted and fed animals.
-
Potential Cause: The formulation's performance is susceptible to food effects. Food can alter gastric pH, gastrointestinal transit time, and interact with the formulation components, thereby affecting drug release and absorption.
-
Troubleshooting Steps:
-
Characterize the Food Effect: This is an inherent property of many oral drugs. It is crucial to systematically study the formulation in both fed and fasted states to understand the magnitude and direction of the food effect.[5]
-
Consider Formulation Modification: If the food effect is undesirable (e.g., significant dose dumping or reduced absorption), consider developing a more robust formulation. For instance, a controlled-release matrix system might mitigate the impact of food on absorption.[9]
-
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for this compound
| Strategy | Method | Key Excipients | Observed Outcome | Reference(s) |
| Complexation | Inclusion Complex | β-cyclodextrin (β-CD) | Enhanced dissolution properties and improved bioavailability. | [2][6] |
| Solid Dispersion | Solvent Evaporation | Eudragit RS 100/RSPO | Prolonged drug release over 24 hours. | [10] |
| Solid Dispersion | Heat Fusion | Poloxamer 407, HPMC, Stearyl Alcohol | Development of a controlled-release matrix system. | [9] |
| Hydrotropy | Mixed Hydrotropy | Urea, Sodium Benzoate | A combination of hydrotropes showed a synergistic 8.78-fold increase in solubility. | [14] |
| Mixed Solvency | Co-solvent Blends | PEG 200, PEG 400, PEG 4000 | Blends of solubilizers significantly enhanced aqueous solubility. | [13] |
Table 2: Selected Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route | Mean Plasma Half-Life (t½) | Volume of Distribution (Vd) | Systemic Clearance (CL) | Reference(s) |
| Dog (Beagle) | IV | 8.4 hours | 0.546 L/kg | 0.780 mL/kg/min | [18][23] |
| Dog (Beagle) | IV | - | 0.8 L/kg | 0.128 L/hr/kg | [5] |
| Rat | IV | - | - | - | [16][17] |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, dose, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Microwave Irradiation Method)
This protocol provides a rapid and efficient method for preparing an inclusion complex to enhance this compound's solubility.[2]
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Slurry Formation: Accurately weigh the calculated amounts and place them in a suitable glass vessel. Add a minimal amount of a water/ethanol mixture to form a thick, uniform paste.
-
Microwave Irradiation: Place the vessel in a microwave oven. Irradiate at a low to medium power setting for a short duration (e.g., 1-2 minutes). Monitor carefully to avoid overheating or charring.
-
Drying: After irradiation, remove the product and dry it in a hot air oven at approximately 60°C until a constant weight is achieved.
-
Pulverization and Storage: Gently pulverize the dried complex into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size and store it in a desiccator until further use.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like DSC, FTIR, or XRD.
Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
This protocol outlines the key steps for assessing the bioavailability of a novel this compound formulation in Sprague-Dawley rats.
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose) at the desired concentration for a target dose of 10 mg/kg.[22]
-
Dosing: Weigh each rat and administer the formulation accurately via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled microcentrifuge tubes and store them at -80°C until bioanalysis.
-
Bioanalysis (HPLC-UV Method):
-
Sample Preparation: Perform a liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., β-hydroxyethyl this compound) and 0.3 mL of saturated ammonium (B1175870) sulfate (B86663) solution.[15][21][24] Vortex, then add 2.0 mL of a chloroform-isopropanol (20:1, v/v) mixture.[24] Vortex again and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma. Calculate the concentration of this compound in the study samples by comparing their peak height or area ratios to the calibration curve.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic and computational insights into this compound/β-cyclodextrin complexation: inclusion accomplished by diverse methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpp.com [ijpp.com]
- 5. The beagle dog as an animal model for a bioavailability study of controlled-release this compound under the influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Preparation and Characterization of this compound Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nijophasr.net [nijophasr.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in pharmaceutical cocrystals of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemical.journalspub.info [chemical.journalspub.info]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics of this compound in relation to increased pain sensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distribution studies of this compound: microdialysis in rat and horse and whole body autoradiography in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound bioavailability in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety Pharmacological Assessment of Oral this compound Administration on Respiratory Function in Sprague–Dawley Rats [kci.go.kr]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound – Rat Guide [ratguide.com]
- 23. researchgate.net [researchgate.net]
- 24. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods of this compound assay and therapeutic monitoring of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sites.ualberta.ca [sites.ualberta.ca]
Adjusting Theophylline dosage in the presence of CYP1A2 inhibitors or inducers
This guide provides technical support for researchers, scientists, and drug development professionals on the adjustment of Theophylline (B1681296) dosage when co-administered with Cytochrome P450 1A2 (CYP1A2) inhibitors or inducers.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it significant?
A1: this compound is predominantly metabolized in the liver, with approximately 90% of its clearance attributed to hepatic metabolism.[1][2] The primary enzyme responsible for this process is Cytochrome P450 1A2 (CYP1A2), which handles the N-demethylation of this compound.[1][3] A minor role is played by CYP2E1.[1] This heavy reliance on a single enzyme makes this compound's pharmacokinetics highly susceptible to drug-drug interactions involving CYP1A2.[4]
Q2: How do CYP1A2 inhibitors affect this compound levels?
A2: CYP1A2 inhibitors block the metabolic activity of the CYP1A2 enzyme. When co-administered with this compound, these inhibitors decrease its metabolism and clearance, leading to a significant increase in serum this compound concentrations.[3][5] This elevated concentration can push the drug level beyond its narrow therapeutic window, increasing the risk of toxicity, which can manifest as nausea, vomiting, cardiac arrhythmias, and seizures.[3][4]
Q3: What is the impact of CYP1A2 inducers on this compound therapy?
A3: CYP1A2 inducers increase the expression and activity of the CYP1A2 enzyme. This enhanced enzyme activity leads to a more rapid metabolism and clearance of this compound from the body.[3] Consequently, serum this compound concentrations can fall to sub-therapeutic levels, diminishing its efficacy in treating conditions like asthma or COPD.[3][6]
Q4: When is Therapeutic Drug Monitoring (TDM) for this compound necessary?
A4: Due to its narrow therapeutic index (typically 10-20 mcg/mL), TDM is crucial for safe and effective this compound use.[4][7] Monitoring is strongly recommended in the following situations:
-
Upon initiation of therapy to guide dose titration.[4]
-
Before any dose increase.[8]
-
When signs or symptoms of toxicity are observed.[8]
-
Following the addition or discontinuation of any medication that may interact with this compound, especially known CYP1A2 inhibitors or inducers.[4][8]
-
In case of a new illness or worsening of an existing one (e.g., fever, liver disease), which can alter clearance.[4][9]
For oral therapy, serum concentrations should be checked five days after initiation and at least three days after any dose adjustment.[3]
Q5: What are the initial steps if a patient on this compound stops smoking?
A5: Tobacco smoke contains polycyclic aromatic hydrocarbons that are potent inducers of CYP1A2, often requiring smokers to take higher doses of this compound.[2][3] Upon smoking cessation, the induction effect diminishes, leading to a rapid increase in this compound serum concentrations. This necessitates close monitoring and a potential dose reduction of up to one-third within the first week to avoid toxicity.[3]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpectedly high serum this compound levels or signs of toxicity (nausea, tachycardia, headache).[3] | Co-administration of a new medication that is a CYP1A2 inhibitor (e.g., ciprofloxacin, fluvoxamine (B1237835), erythromycin).[3][10] | 1. Immediately review all concomitant medications for potential CYP1A2 inhibition. 2. Withhold this compound dose if toxicity is severe and consult guidelines. 3. Perform therapeutic drug monitoring to confirm elevated levels. 4. Reduce the this compound dose based on the strength of the inhibitor and serum levels. An empiric dose reduction may be necessary while awaiting levels.[5][8] |
| Loss of therapeutic effect or sub-therapeutic serum this compound levels. | Co-administration of a new medication or substance that is a CYP1A2 inducer (e.g., rifampin, carbamazepine, omeprazole, tobacco smoke).[6] | 1. Review patient's medication list and lifestyle factors (e.g., smoking) for new CYP1A2 inducers. 2. Measure serum this compound concentration to confirm it is below the therapeutic range. 3. Gradually increase the this compound dose by approximately 25% and re-check levels after 3-5 days.[5][8] For strong inducers, a 30-50% dose increase over 2-4 weeks may be needed.[6] |
| Variable this compound levels despite stable dosing. | 1. Inter-individual genetic variability (polymorphism) in the CYP1A2 gene.[1][2] 2. Intermittent use of inducers (e.g., charbroiled meats) or inhibitors (e.g., caffeine).[11][12] 3. Concurrent illness (e.g., fever, heart failure) affecting clearance.[9] | 1. Counsel the patient on maintaining a consistent diet and avoiding intermittent consumption of known interacting substances. 2. Evaluate for underlying illnesses that could affect drug metabolism. 3. Consider pharmacogenetic testing for CYP1A2 polymorphisms to personalize dosing strategy.[1] |
Data Presentation: Dosage Adjustments
Table 1: this compound Dosage Adjustment with CYP1A2 Inhibitors
| Inhibitor | Strength | Recommended this compound Dose Adjustment | Reference |
| Ciprofloxacin | Strong | Can increase this compound concentrations by >100%. Significant dose reduction required. | [10] |
| Fluvoxamine | Strong | Causes a significant reduction in this compound clearance (e.g., 62% in healthy subjects). Requires substantial dose reduction. | [13][14] |
| Erythromycin | Moderate | May require a dose reduction of approximately 25%. Onset of interaction may be delayed. | [10][15] |
| Cimetidine | Moderate | Can decrease this compound clearance by ~30-40%. Dose reduction is necessary. Ranitidine is a safer alternative. | [15] |
| Allopurinol | Weak/Moderate | High doses can retard elimination. A dose reduction of ~20% may be advisable. | [16] |
| Oral Contraceptives | Moderate | May decrease clearance by ~30%. Dose reduction may be needed. | [16] |
Table 2: this compound Dosage Adjustment with CYP1A2 Inducers
| Inducer | Strength | Recommended this compound Dose Adjustment | Reference |
| Tobacco Smoke | Strong | Smokers metabolize this compound about twice as fast as non-smokers. Higher doses are required. Upon cessation, dose may need to be reduced by up to a third. | [3][9] |
| Rifampin | Strong | Dose increase of ~20-25% may be needed. | [6][16] |
| Phenytoin | Strong | Can increase clearance by ~60%. Dose increase of 40-50% or more may be required. | [15][16] |
| Carbamazepine | Strong | Dose increase of ~40-50% may be required. | [6][16] |
| Phenobarbital | Strong | May require a dose increase of about 30%. | [16] |
| St. John's Wort | Moderate | Induces CYP enzymes; monitor for loss of this compound efficacy. | [6][11] |
Experimental Protocols
Protocol: In Vivo Assessment of a Drug's Effect on this compound Pharmacokinetics
This protocol outlines a typical experimental design to determine if a test compound acts as a CYP1A2 inhibitor or inducer by observing its effect on this compound pharmacokinetics in human subjects.
-
Subject Recruitment:
-
Enroll a cohort of healthy, non-smoking adult volunteers.
-
Screen subjects for normal liver and kidney function.
-
Obtain informed consent.
-
Subjects should abstain from caffeine (B1668208) and other methylxanthines for at least 48 hours before and during each study period.[12]
-
-
Study Design:
-
Employ a randomized, crossover study design.
-
Phase 1 (Baseline): Administer a single oral or IV dose of this compound (e.g., 4-5 mg/kg).[17][18] Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-dose.
-
Washout Period: A washout period of sufficient duration (e.g., 1-2 weeks) to ensure complete elimination of this compound.
-
Phase 2 (Interaction): Administer the investigational drug for a specified duration to achieve steady-state (for inhibitors) or maximal induction (for inducers). On the final day of treatment with the investigational drug, co-administer the same single dose of this compound as in Phase 1. Collect serial blood samples at the same time points.
-
-
Sample Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for this compound for each phase, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Elimination half-life (t½)
-
Maximum Concentration (Cmax)
-
-
Use non-compartmental analysis to derive these parameters.
-
-
Interpretation:
-
Inhibition: A statistically significant increase in this compound AUC and t½, and a decrease in CL in Phase 2 compared to Phase 1, indicates that the investigational drug is an inhibitor of this compound metabolism.
-
Induction: A statistically significant decrease in this compound AUC and t½, and an increase in CL in Phase 2 compared to Phase 1, indicates that the investigational drug is an inducer of this compound metabolism.
-
Visualizations
Caption: this compound metabolic pathway via CYP1A2 and CYP2E1.
Caption: Mechanism of CYP1A2 inhibition on this compound metabolism.
Caption: Mechanism of CYP1A2 induction on this compound metabolism.
Caption: Workflow for this compound dosage adjustment with interacting drugs.
References
- 1. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 8. medicine.com [medicine.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 11. This compound (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 12. drugs.com [drugs.com]
- 13. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, this compound, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver dysfunction markedly decreases the inhibition of cytochrome P450 1A2-mediated this compound metabolism by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Effects of CYP inducers and inhibitors on the pharmacokinetics of intravenous this compound in rats: involvement of CYP1A1/2 in the formation of 1,3-DMU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Prediction of serum this compound concentrations and cytochrome P450 1A2 activity by analyzing urinary metabolites in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Theophylline and caffeine as adenosine receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
Theophylline (B1681296) and caffeine (B1668208), both members of the methylxanthine class of compounds, are widely recognized for their physiological effects, which are primarily mediated through the antagonism of adenosine (B11128) receptors. As non-selective antagonists, they interact with all four subtypes of the adenosine receptor: A1, A2A, A2B, and A3. These G protein-coupled receptors are integral to a vast array of physiological processes, making them critical targets in drug discovery for conditions ranging from respiratory diseases to neurodegenerative disorders. This guide provides a detailed comparative analysis of this compound and caffeine, focusing on their performance as adenosine receptor antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The antagonistic properties of this compound and caffeine are quantitatively defined by their binding affinities (Ki) and functional potencies (IC50) at the various adenosine receptor subtypes. The following tables summarize experimental data from multiple studies. It is important to note that these values can vary depending on the experimental conditions, such as the specific radioligand used, and the cell or tissue type a.
| Compound | Receptor Subtype | Binding Affinity (Ki) in µM |
| This compound | A1 | 6.77 - 14 |
| A2A | 6.7 - 14 | |
| A2B | 9.07 | |
| A3 | 22.3 | |
| Caffeine | A1 | 12 - 50 |
| A2A | 2.4 - 40 | |
| A2B | 13 - 100 | |
| A3 | > 100 |
Table 1: Comparative Binding Affinities (Ki) of this compound and Caffeine at Human Adenosine Receptor Subtypes. Data compiled from multiple sources.[1][2]
| Compound | Assay Type | Receptor Subtype | Functional Potency (IC50/EC50) in µM |
| This compound | Adenylate Cyclase Inhibition | A1 (rat brain) | 20 - 30 |
| Adenylate Cyclase Activation | A2 (rat striatal membranes) | 20 | |
| cAMP Accumulation | A2 (rat striatal slices) | 60 | |
| Caffeine | Adenylate Cyclase Inhibition | A1 (rat brain) | 90 - 110 |
| Adenylate Cyclase Activation | A2 (rat striatal membranes) | 80 | |
| cAMP Accumulation | A2 (rat striatal slices) | 120 | |
| cAMP Inhibition | - | 21 (in rat cerebral cortex slices)[3] |
Table 2: Functional Potencies (IC50/EC50) of this compound and Caffeine in Assays Measuring Adenosine Receptor Function. Data compiled from multiple sources.[2][3]
Adenosine Receptor Signaling Pathways
The antagonism of adenosine receptors by this compound and caffeine directly interferes with intracellular signaling cascades. Adenosine receptors are coupled to different G proteins, which dictates their downstream effects. A1 and A3 receptors typically couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, activating adenylyl cyclase and thereby increasing intracellular cAMP production.
References
Cross-reactivity of Theophylline and its metabolites in immunoassays
A Comparative Guide to Theophylline (B1681296) Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of this compound, a methylxanthine drug used in the treatment of respiratory diseases, is crucial for therapeutic drug monitoring due to its narrow therapeutic window. Immunoassays are commonly employed for this purpose; however, their specificity can be compromised by the cross-reactivity of this compound's metabolites. This guide provides a comparative analysis of the cross-reactivity of major this compound metabolites in various immunoassays, supported by available experimental data.
Cross-Reactivity of this compound Metabolites in Various Immunoassays
The following table summarizes the reported cross-reactivity of the primary metabolites of this compound: 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine, as well as other structurally related compounds like caffeine (B1668208) and theobromine, in different immunoassay systems. It is important to note that cross-reactivity can vary between different manufacturers and assay lots.
| Immunoassay Platform | Compound | Concentration Tested (µg/mL) | Cross-Reactivity (%) |
| Chemiluminescent Immunoassay (CLIA) - ACS:180 | 1,3-Dimethyluric Acid | Not Specified | 3.4 |
| 3-Methylxanthine | Not Specified | 2.5 | |
| Chemiluminescent Immunoassay (CLIA) [1] | 1,3-Dimethyluric Acid | Therapeutic Level | < 1 |
| Caffeine | Therapeutic Level | < 1 | |
| Theobromine | Therapeutic Level | < 1 | |
| CEDIA™ this compound II Assay [2] | 3-Methylxanthine | 1430 | 1.4 |
| 8-Chlorothis compound | 360 | 5.6 | |
| Note: This assay is noted to have cross-reactivity with 1,3-Dimethyluric Acid, and its use in uremic patients is not recommended. | |||
| Latex Particle Counting Immunoassay [3] | 3-Methylxanthine | Not Specified | 0.7 |
| Caffeine | Not Specified | 0.3 | |
| Theobromine | Not Specified | 0.2 | |
| Fluorescence Polarization Immunoassay (FPIA) [4] | Caffeine | 10-40 | Positive Bias up to 13% |
| Abbott ARCHITECT cSystems this compound Assay [1] | Various Structurally Related Compounds | At or above max. therapeutic concentrations | ≤ 10% change in this compound concentration |
| Enzyme Immunoassay (EIA) - General | 1-Methyluric Acid | Data Not Available | Data Not Available |
| Enzyme Multiplied Immunoassay Technique (EMIT) | 1,3-Dimethyluric Acid | Data Not Available | Data Not Available |
| 1-Methyluric Acid | Data Not Available | Data Not Available | |
| 3-Methylxanthine | Data Not Available | Data Not Available |
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical component of assay validation. The general principle involves assessing the interference of structurally similar compounds with the accurate measurement of the target analyte (this compound).
General Protocol for Cross-Reactivity Testing:
-
Preparation of Stock Solutions: Standard stock solutions of this compound and the potential cross-reacting metabolites (1,3-dimethyluric acid, 1-methyluric acid, 3-methylxanthine, etc.) are prepared in an appropriate solvent.
-
Sample Preparation: A series of samples are prepared by spiking a drug-free serum or plasma matrix with a known concentration of this compound (typically within the therapeutic range). To these samples, increasing concentrations of a single metabolite are added. A control sample containing only this compound is also prepared.
-
Immunoassay Analysis: The prepared samples are then analyzed using the specific immunoassay platform according to the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The cross-reactivity is typically calculated as a percentage using the following formula:
% Cross-Reactivity = (Apparent this compound Concentration - Actual this compound Concentration) / Concentration of Added Metabolite * 100%
Alternatively, it can be expressed as the concentration of the cross-reactant that produces a signal equivalent to a specific concentration of this compound.
Specific Immunoassay Principles:
-
Chemiluminescent Immunoassay (CLIA): This is a competitive binding immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-theophylline antibody sites. The resulting signal, often generated by a chemiluminescent reaction, is inversely proportional to the concentration of this compound in the sample.[5]
-
Cloned Enzyme Donor Immunoassay (CEDIA™): This homogeneous enzyme immunoassay utilizes two genetically engineered, inactive fragments of β-galactosidase. In the assay, this compound in the sample competes with this compound conjugated to one of the enzyme fragments for binding to a specific antibody. When unbound, the enzyme fragments can reassociate to form an active enzyme, which then acts on a substrate to produce a color change.
-
Enzyme Multiplied Immunoassay Technique (EMIT®): This is another type of homogeneous enzyme immunoassay where this compound in the sample competes with a this compound-enzyme conjugate for antibody binding sites. The binding of the antibody to the enzyme conjugate inhibits its activity. The enzyme activity is therefore proportional to the this compound concentration in the sample.
-
Fluorescence Polarization Immunoassay (FPIA): In this competitive immunoassay, this compound from the sample competes with a fluorescein-labeled this compound for binding sites on a specific antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of this compound in the sample.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the major metabolic pathways of this compound in humans.
Caption: Major metabolic pathways of this compound.
General Immunoassay Workflow
This diagram outlines the basic principle of a competitive immunoassay used for this compound detection.
Caption: Principle of a competitive immunoassay.
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Adaptation of the EMIT this compound assay to kinetic analyzers: the relationship of reaction kinetics to calculation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of this compound concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Theophylline vs. Novel Bronchodilators: A Comparative Review of Preclinical Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Bronchodilator Performance Supported by Experimental Data.
Theophylline (B1681296), a long-standing cornerstone in the management of obstructive airway diseases, is increasingly being compared with a new generation of bronchodilators. This guide provides an objective, data-driven comparison of the preclinical efficacy of this compound against several novel classes of bronchodilators in various animal models. The following sections present quantitative data from key animal studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their relative performance.
Key Findings at a Glance
Emerging evidence from preclinical animal studies suggests that while this compound remains an effective bronchodilator, several novel compounds demonstrate greater potency and, in some cases, different mechanisms of action that may offer therapeutic advantages. Notably, dual phosphodiesterase (PDE) inhibitors have shown significantly higher potency in reversing bronchoconstriction compared to this compound. Other innovative approaches, such as targeting peroxisome proliferator-activated receptor-gamma (PPARγ) and bitter taste receptors (TAS2Rs), have also revealed potent bronchodilatory effects in animal models.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative efficacy of this compound and novel bronchodilators in animal models of airway obstruction.
Table 1: this compound vs. Zardaverine (B1683624) (Dual PDE3/4 Inhibitor) in a Rat Model of Acetylcholine-Induced Bronchoconstriction
| Compound | Dose (oral) | Change in Lung Resistance | Change in Dynamic Compliance | Animal Model | Bronchoconstrictor |
| This compound | 300 µmol/kg | ↓ 28% | ↑ 43% | Anesthetized Wistar Rats | Acetylcholine |
| Zardaverine | 10 µmol/kg | ↓ 37% | ↑ 85% | Anesthetized Wistar Rats | Acetylcholine |
| Data sourced from a comparative study in anesthetized female Wistar rats.[1] |
Table 2: Comparative Efficacy of this compound and Ensifentrine (B1671350) (Dual PDE3/4 Inhibitor) in Guinea Pig Models
| Compound | Efficacy Measure | Animal Model | Bronchoconstrictor |
| This compound | Inhibition of histamine-induced bronchospasm (ID30: 258 +/- 30 µg, intratracheal) | Anesthetized Guinea Pigs | Histamine |
| Ensifentrine | Dose-dependent relaxation of airways (7-65% reduction in airway obstruction) | Guinea Pigs | Spasmogen- and antigen-induced |
| Note: Data for this compound and ensifentrine are from separate studies in similar animal models. |
Table 3: Efficacy of Novel Bronchodilators in Mouse Models of Bronchoconstriction
| Compound | Mechanism of Action | Efficacy Measure | Animal Model | Bronchoconstrictor |
| Rosiglitazone (B1679542) | PPARγ Agonist | Reversed submaximal and maximal contraction | Mouse Lung Slices | Methacholine (B1211447), Serotonin, Endothelin-1 |
| Bitter Taste Receptor Agonists (e.g., Chloroquine) | TAS2R Agonist | Dilation of airways threefold greater than β-agonists | Mouse Model of Asthma | Methacholine |
| Note: Direct comparative data with this compound in these specific mouse models was not identified in the primary literature reviewed. |
Signaling Pathways and Mechanisms of Action
The bronchodilatory effects of this compound and the novel compounds discussed are mediated by distinct signaling pathways.
Caption: Signaling pathways of this compound and novel bronchodilators.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key comparative studies.
This compound vs. Zardaverine in Anesthetized Rats
-
Animal Model: Anesthetized female Wistar rats.
-
Induction of Bronchoconstriction: Intravenous administration of acetylcholine.
-
Drug Administration: this compound (30, 100, 300 µmol/kg) and zardaverine (3, 10, 30 µmol/kg) were administered orally in a 4% Methocel/0.9% saline solution 20 minutes before measurements. Control measurements were performed one week prior with the vehicle.
-
Measurement of Bronchoconstriction: Spontaneous and forced respiratory function parameters were measured using whole-body plethysmography. Key parameters included lung resistance and dynamic compliance.[1]
Caption: Workflow for the rat pulmonary function study.
Rosiglitazone in Mouse Lung Slices
-
Animal Model: Precision-cut lung slices from mice.
-
Induction of Bronchoconstriction: Airways were pre-contracted with methacholine (MCh), serotonin, or endothelin-1.
-
Drug Administration: Increasing concentrations of rosiglitazone were perfused over the lung slices.
-
Measurement of Bronchodilation: Changes in the lumen area of small airways were measured using microscopy and image analysis.[2]
Bitter Taste Receptor Agonists in a Mouse Model of Asthma
-
Animal Model: Mouse model of asthma.
-
Induction of Bronchoconstriction: Methacholine-induced airway obstruction.
-
Drug Administration: Inhaled administration of bitter tastants.
-
Measurement of Bronchodilation: Reversal of airway obstruction was assessed.[3]
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of several novel bronchodilators to offer improved efficacy over this compound. Dual PDE3/4 inhibitors, such as zardaverine and ensifentrine, have demonstrated superior potency in animal models, likely due to their targeted inhibition of key enzymes in the bronchodilatory and anti-inflammatory pathways. The unique mechanisms of action of PPARγ agonists and TAS2R agonists, which appear to be effective even when β-adrenoceptor pathways are compromised, suggest they could be valuable for treating severe or refractory asthma.
While these preclinical findings are promising, further research is necessary to fully elucidate the therapeutic potential and safety profiles of these novel compounds in humans. Head-to-head clinical trials directly comparing these novel agents with this compound will be essential to translate these preclinical observations into clinical practice. The development of inhaled formulations of these novel drugs will also be a critical step in optimizing their delivery to the airways and minimizing potential systemic side effects.
References
- 1. Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound administered intratracheally as a dry powder formulation on bronchospasm and airway microvascular leakage in the anesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
A Comparative Validation: HPLC-UV versus LC-MS/MS for Theophylline Quantification
A comprehensive analysis of two leading analytical techniques for the quantification of theophylline (B1681296), this guide provides researchers, scientists, and drug development professionals with a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This report outlines their respective performance, supported by experimental data, to inform method selection for therapeutic drug monitoring, pharmacokinetic studies, and quality control.
This compound, a methylxanthine derivative, is a widely used bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Due to its narrow therapeutic index, accurate and reliable quantification in biological matrices and pharmaceutical formulations is crucial.[1][2] While HPLC-UV has traditionally been a common method for this compound analysis, LC-MS/MS has emerged as a powerful alternative, offering distinct advantages in sensitivity and selectivity.[3]
This guide delves into a side-by-side validation of these two methods, presenting key performance parameters and detailed experimental protocols to assist in making an informed decision based on specific analytical needs.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on the specific requirements of the assay, such as the need for high sensitivity, the complexity of the sample matrix, and throughput demands. LC-MS/MS is often considered the "gold standard" due to its superior sensitivity and selectivity.[3] However, HPLC-UV remains a robust and cost-effective technique suitable for many applications.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 25 µg/mL[4][5] | 0.05 - 30 µg/mL[6] |
| Limit of Quantification (LOQ) | 1.1 - 3.1 µg/mL (in biological fluids)[1] | 0.05 - 0.1 µg/mL[6] |
| Accuracy (% Recovery) | 94.85% - 101.39%[1] | Relative Error (RE) values of -8.8% to 9.7%[6] |
| Precision (%RSD) | Intra-day: 0.22 - 2.33% Inter-day: 3.17 - 13.12%[1] | Intra- and Inter-day RSD < 13%[6] |
| Selectivity | Susceptible to interference from endogenous co-eluting compounds in biological samples.[3] | High, due to mass-based detection, minimizing matrix interference.[3][7] |
| Sensitivity | Lower, may not be suitable for trace-level detection.[3] | Exceptional, allowing for the detection of very low concentrations.[3][7] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation. The following sections provide representative experimental protocols based on published literature.
HPLC-UV Method Protocol
This method is suitable for the quantification of this compound in biological fluids and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: C18 column (e.g., 5 µm, 150 x 4.6 mm)[1]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 60:40 v/v)[1]
-
Flow Rate: 0.75 mL/min[1]
-
Injection Volume: 20 µL
Sample Preparation (for plasma):
-
To 1 mL of plasma, add a suitable internal standard (e.g., 8-chlorothis compound).[9]
-
Perform liquid-liquid extraction with a mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 20:1, v/v).[1]
-
Vortex the mixture and centrifuge.
-
Aspirate the aqueous layer and filter the organic layer.
-
Inject the filtered organic layer into the HPLC system.[1]
LC-MS/MS Method Protocol
This highly sensitive and selective method is ideal for bioanalytical studies requiring low detection limits.
Chromatographic Conditions:
-
Column: C18 column (e.g., Gemini C18, 50 mm x 4.60 mm, 5 µm)[6]
-
Mobile Phase: A gradient of 2 mM ammonium (B1175870) acetate (B1210297) buffer and methanol.[10]
-
Flow Rate: 0.2 mL/min[10]
-
Injection Volume: 5 - 10 µL
-
Autosampler Temperature: 10°C[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.[6][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Sample Preparation (for plasma):
-
To 0.2 mL of plasma, add an internal standard.[6]
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of either an HPLC-UV or LC-MS/MS method for this compound.
Caption: Workflow for analytical method validation.
Comparative Logic of Method Selection
The decision to use HPLC-UV or LC-MS/MS for this compound analysis is a balance of performance requirements and practical considerations. The following diagram outlines the logical relationship in this comparison.
References
- 1. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of this compound and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Determination of this compound in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theophylline and its 8-Substituted Derivatives: Affinity for Adenosine Receptors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the adenosine (B11128) receptor affinity of theophylline (B1681296) and its various 8-substituted derivatives. The following sections detail quantitative binding data, experimental methodologies, and key signaling pathways to inform future research and drug design.
This compound, a methylxanthine found in tea and used clinically for respiratory diseases, is a well-known non-selective antagonist of adenosine receptors.[1][2] Its affinity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is in the micromolar range.[1] To enhance potency and selectivity, extensive research has focused on modifying the this compound scaffold, with the 8-position emerging as a critical site for substitution. This guide explores how these structural modifications impact the affinity and selectivity for adenosine receptors, supported by experimental data.
Quantitative Comparison of Binding Affinities
The introduction of substituents at the 8-position of the this compound molecule has been a successful strategy to increase affinity and modulate selectivity for the various adenosine receptor subtypes. Generally, incorporating an aryl group, such as a phenyl ring, at the 8-position can increase affinity for the A1 receptor by at least an order of magnitude.[1] Further modifications to this 8-phenyl ring, as well as the introduction of other chemical moieties, have yielded compounds with high affinity and selectivity for A2A and A2B receptors. The following table summarizes the binding affinities (Ki values) of this compound and a selection of its 8-substituted derivatives for human adenosine receptors.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| This compound | 14,000 | 14,000 | ~41,000 (rat) | High µM | Non-selective |
| 8-Phenylthis compound | ~560 | ~560 | - | - | Increased potency, still non-selective for A1/A2A |
| 1,3-Dipropyl-8-phenylxanthine | - | - | - | - | Potent and somewhat A1-selective |
| 8-(p-Sulfophenyl)this compound | - | - | - | - | Water-soluble, A1-selective |
| 8-(2-Amino-4-chlorophenyl)-1,3-dipropylxanthine | - | - | - | - | Very potent and highly A1-selective |
| Oligo(ethylene glycol)-alkene substituted this compound (Compound 2) | - | 100.2 | 4.16 | - | Highly selective for A2B |
Data compiled from multiple sources.[1][3][4][5] Note that receptor species (human, rat, bovine) can influence binding affinities.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for these compounds is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
A generalized protocol for a radioligand binding assay is as follows:
-
Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) are harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or its derivatives) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the adenosine receptor signaling pathways and a typical experimental workflow for determining receptor affinity.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound derivatives and study of their activity as antagonists at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Adenosine Cross-Binding to Theophylline Aptamers
For Researchers, Scientists, and Drug Development Professionals
The specificity of aptamers is a cornerstone of their utility in diagnostics, therapeutics, and biosensing. While many aptamers exhibit high selectivity for their targets, instances of cross-reactivity with structurally similar molecules can occur. This guide provides an objective comparison of the cross-binding phenomenon between adenosine (B11128) and theophylline (B1681296), two purine (B94841) alkaloids, with their respective aptamers. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in evaluating and understanding this interaction.
Quantitative Data on Binding Affinities
The binding affinity, typically represented by the dissociation constant (Kd), is a critical parameter for evaluating aptamer performance. A lower Kd value signifies a stronger binding interaction. The following table summarizes the Kd values for various aptamers with their primary targets and cross-reactive ligands.
| Aptamer Type | Target Ligand | Kd (μM) | Cross-Binding Ligand | Kd (μM) | Fold Difference in Affinity | Reference |
| DNA this compound Aptamer | This compound | ~0.5 | Adenosine | 9 - 19 | 18 - 38 | [1][2][3] |
| RNA this compound Aptamer | This compound | ~0.4 | Adenosine | No Binding Observed | >10,000 | [1][2][4] |
| Classical DNA Adenosine Aptamer | Adenosine | 9.5 | This compound | 101 | ~10.6 | [5][6][7] |
| Ade1304 DNA Adenosine Aptamer | Adenosine | N/A | This compound | No Binding Observed | N/A | [5] |
| RNA Adenosine/ATP Aptamer | Adenosine | 2.8 | This compound | No Binding Observed | N/A | [5] |
Key Observations:
-
The DNA version of the this compound aptamer demonstrates notable cross-binding with adenosine, although its affinity for adenosine is 18 to 38 times lower than for its primary target, this compound.[1][2][7]
-
In stark contrast, the RNA this compound aptamer is highly specific and shows no discernible binding to adenosine.[1][2] This makes it a superior candidate for applications requiring stringent differentiation between the two molecules.
-
Conversely, the classical DNA adenosine aptamer can bind to this compound, but with an approximately 10-fold weaker affinity.[5][6]
-
Newer adenosine aptamers, such as Ade1304, and the RNA adenosine aptamer have been developed with improved selectivity, showing no binding to methylxanthines like this compound.[5]
Experimental Protocols
The data presented above were generated using several biophysical techniques. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative, label-free technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat change that occurs when one molecule binds to another.
-
Principle: A solution of the ligand (e.g., adenosine) is titrated into a solution containing the macromolecule (the aptamer) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell.
-
Methodology:
-
Prepare precise concentrations of the aptamer solution in the sample cell and the ligand solution in the injection syringe, both in the same buffer.
-
Perform a series of small, sequential injections of the ligand into the aptamer solution.
-
Measure the heat change after each injection until the aptamer is saturated.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to aptamer.
-
This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][9]
-
Thioflavin T (ThT) Fluorescence Spectroscopy
This method utilizes the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to certain DNA structures, such as the G-quadruplexes often found in aptamers. Ligand binding can alter the aptamer's conformation, leading to a change in ThT fluorescence.
-
Principle: The fluorescence of a solution containing the aptamer and ThT is monitored as the ligand is titrated in. The change in fluorescence intensity is proportional to the fraction of aptamer bound to the ligand.
-
Methodology:
-
A solution containing the aptamer and ThT in a suitable buffer is prepared.
-
The baseline fluorescence emission (typically around 490 nm) is measured.
-
Aliquots of the ligand (adenosine or this compound) are incrementally added to the solution.
-
The fluorescence intensity is recorded after each addition, allowing the system to reach equilibrium.
-
The change in fluorescence is plotted against the ligand concentration, and the resulting curve is fitted to determine the Kd.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution, making it a powerful tool for characterizing aptamer-ligand complexes.
-
Principle: NMR detects the magnetic properties of atomic nuclei. Chemical shifts of atoms in the aptamer can change upon ligand binding, providing insight into the binding site and conformational changes.
-
Methodology:
-
An isotopically labeled (e.g., 15N, 13C) sample of the aptamer is prepared.
-
A 1D or 2D NMR spectrum of the free aptamer is recorded.
-
The ligand is added to the aptamer sample, and another spectrum is recorded.
-
By comparing the spectra of the free and bound states, researchers can identify which specific nucleotides are involved in the interaction and characterize the overall structure of the complex.[1][2] Studies have shown that both adenosine and this compound bind to the DNA this compound aptamer in an overall similar structure, despite small differences.[1][2][7]
-
Visualizations
Experimental Workflow for Cross-Binding Analysis
The following diagram illustrates a typical workflow for evaluating the cross-binding of a ligand to a specific aptamer.
Caption: Workflow for evaluating aptamer cross-binding.
This diagram outlines the key stages from initial preparation of materials to the final analysis of binding specificity. Researchers typically employ multiple biophysical methods to obtain a comprehensive understanding of the binding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Binding of Adenosine by Aptamers Selected Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Ligand Binding to this compound RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
In Vitro Comparison of Theophylline and Ipriflavone on Metabolic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Theophylline (B1681296) and Ipriflavone, focusing on their impact on key metabolic pathways. The following sections detail their mechanisms of action, comparative effects on metabolic processes, and relevant experimental protocols, supported by available quantitative data.
Introduction and Primary Mechanisms of Action
This compound, a methylxanthine, and Ipriflavone, a synthetic isoflavone, are two compounds known to modulate intracellular signaling pathways. While both have been investigated for their therapeutic potential, their effects on metabolic pathways differ significantly in scope and research focus.
This compound is well-established as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous metabolic processes. By inhibiting PDEs, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades.[1][2][3] This mechanism is central to its effects on various metabolic functions, including glucose and lipid metabolism.[4][5] Additionally, this compound can act as a non-selective adenosine receptor antagonist.[3][6]
Ipriflavone is primarily recognized for its effects on bone metabolism, where it is used to inhibit bone resorption and prevent osteoporosis.[7][8][9] Its mechanism in bone cells involves modulating the activity of osteoclasts (bone-resorbing cells) and promoting the function of osteoblasts (bone-forming cells).[7][8] While some studies suggest Ipriflavone can potentiate cAMP accumulation in osteoblastic cells in response to stimuli, its direct and independent effects on cAMP and other general metabolic pathways in cell types like adipocytes or hepatocytes are not well-documented in vitro.[10] Some of its metabolites have been shown to inhibit parathyroid hormone-stimulated bone resorption.
Comparative Analysis of In Vitro Metabolic Effects
The following tables summarize the available quantitative data on the in vitro effects of this compound and Ipriflavone on key metabolic parameters. A significant disparity in the available research exists, with this compound being more broadly characterized across various metabolic assays.
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | Target/Assay System | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| This compound | Phosphodiesterase (total) from human pregnant myometrium | 665 µM | [2] |
Table 2: Effects on Lipid Metabolism
| Compound | Cell Type | Assay | Observed Effect | Effective Concentration | Reference |
| This compound | Rat Primary Hepatocytes | Triglyceride (TG) Secretion | ↓ 6% reduction | 100 µM | [5] |
| Rat Primary Hepatocytes | Total Cholesterol (TC) Secretion | ↓ 24% reduction | 100 µM | [5] | |
| Rat Primary Hepatocytes | MTP Activity | ↓ 6.9% reduction | 100 µM | [5] | |
| Rat Fat Cells | Lipolysis | Stimulation of lipolysis | Not specified | [4] |
Note: In vitro data on the direct effects of Ipriflavone on lipolysis or lipid secretion in adipocytes or hepatocytes is not available in the reviewed literature.
Table 3: Effects on Glucose Metabolism
| Compound | Cell Type | Assay | Observed Effect | Effective Concentration | Reference |
| This compound | Rat Adipocytes | Glucose Transport (Basal & Insulin-Stimulated) | Inhibition | 0.15 - 0.6 mM | [3] |
Note: In vitro data on the direct effects of Ipriflavone on glucose transport in adipocytes or hepatocytes is not available in the reviewed literature. Most available studies on Ipriflavone and glucose metabolism are from in vivo diabetic animal models.[11]
Signaling Pathways and Mechanisms
The primary signaling pathway modulated by this compound is the cAMP pathway, which has widespread effects on cellular metabolism. Ipriflavone's influence on signaling is predominantly characterized in the context of bone cell function.
cAMP Signaling Pathway
This compound's non-selective inhibition of phosphodiesterases (PDEs) leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins, thereby regulating processes such as glycogenolysis, gluconeogenesis, and lipolysis.
References
- 1. This compound stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The mechanism of the lipolytic action of this compound in fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates the Release of Cardiovascular Disease-Related Triglyceride and Cholesterol by Inhibiting the Activity of Microsomal Triglyceride Transfer Protein in Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ipriflavone? [synapse.patsnap.com]
- 8. What is Ipriflavone used for? [synapse.patsnap.com]
- 9. Ipriflavone - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Ipriflavone ameliorates intervertebral disc degeneration by inhibiting osteoporosis of vertebral body and pyroptosis of the nucleus pulposus in instability of lumbar spine and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Theophylline's Anti-Inflammatory Profile: A Comparative Benchmark Against Modern COPD Therapies
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of the anti-inflammatory properties of theophylline (B1681296) in comparison to current mainline treatments for Chronic Obstructive Pulmonary Disease (COPD), including phosphodiesterase-4 (PDE4) inhibitors, inhaled corticosteroids (ICS), and long-acting beta-agonist (LABA)/long-acting muscarinic antagonist (LAMA) combinations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, comparative efficacy based on experimental data, and relevant experimental protocols.
Executive Summary
COPD is a chronic inflammatory lung disease characterized by progressive airflow limitation. While bronchodilators form the cornerstone of symptomatic management, anti-inflammatory agents are crucial for reducing exacerbations and potentially slowing disease progression. This compound, a long-established methylxanthine, is gaining renewed interest for its anti-inflammatory effects, which are distinct from its bronchodilator properties. This guide benchmarks this compound against newer therapeutic classes to elucidate its position in the current COPD treatment landscape.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of COPD therapies are mediated through distinct molecular pathways. This compound primarily acts by inhibiting phosphodiesterases (PDEs) non-selectively and, importantly, by activating histone deacetylase-2 (HDAC2), an enzyme that is crucial for suppressing inflammatory gene expression and is found to be deficient in COPD patients. This compound also inhibits phosphoinositide-3-kinase-delta (PI3K-δ), a pathway involved in inflammation and corticosteroid resistance.
Current COPD treatments leverage different mechanisms. Roflumilast (B1684550), a selective PDE4 inhibitor, increases intracellular cyclic AMP (cAMP) in inflammatory cells, leading to a reduction in the release of inflammatory mediators. Inhaled corticosteroids (ICS) bind to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes. Long-acting bronchodilators, including LABAs and LAMAs, primarily exert their effects by relaxing airway smooth muscle, but emerging evidence suggests they also possess modest anti-inflammatory properties.
Comparative Efficacy: A Quantitative Analysis
The following tables summarize key quantitative data from clinical studies, comparing the effects of this compound and other COPD treatments on various inflammatory markers. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons are limited.
| Treatment Class | Drug(s) | Key Inflammatory Marker | Percentage Reduction (%) | Study Population | Citation(s) |
| Methylxanthine | This compound | Sputum Inflammatory Cells | ~22% | COPD Patients | [1][2] |
| Sputum Neutrophils | ~22% | COPD Patients | [1][2] | ||
| Sputum Interleukin-8 (IL-8) | ~24% | COPD Patients | [1] | ||
| Sputum Myeloperoxidase | ~31% | COPD Patients | [1] | ||
| Sputum Lactoferrin | ~10% | COPD Patients | [1] | ||
| PDE4 Inhibitor | Roflumilast | Sputum Neutrophils | -35.5% | Moderate-to-severe COPD | [3] |
| Sputum Eosinophils | -50% | Moderate-to-severe COPD | [4] | ||
| Sputum Lymphocytes | -34.8% | Moderate-to-severe COPD | [3] | ||
| Inhaled Corticosteroid | Beclomethasone Dipropionate | Sputum Neutrophils | -27% | Stable, smoking-related COPD | [5] |
| Fluticasone Propionate | Sputum Neutrophils | -55.6% (from 77.9% in placebo) | Clinically stable COPD | [6] |
Note: The data presented are from various studies and should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.
Key Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of these anti-inflammatory agents.
Sputum Induction and Processing
Objective: To obtain a representative sample of airway inflammatory cells and mediators.
Methodology:
-
Pre-treatment: Patients are typically pre-treated with a short-acting beta-agonist (e.g., salbutamol) to minimize bronchoconstriction.
-
Induction: Subjects inhale nebulized sterile hypertonic saline (e.g., 3%, 4.5%, or 7%) for a set period (e.g., 5-20 minutes).
-
Collection: Patients are encouraged to cough deeply and expectorate sputum into a sterile container.
-
Processing:
-
Sputum plugs are selected and treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to break down the mucus.
-
The sample is then filtered to remove debris and centrifuged to separate the cell pellet from the supernatant.
-
The cell pellet is resuspended for total and differential cell counts (e.g., neutrophils, eosinophils, macrophages).
-
The supernatant is stored for analysis of soluble inflammatory mediators (e.g., cytokines, chemokines).[7][8][9]
-
Measurement of Inflammatory Cytokines in Sputum
Objective: To quantify the levels of specific pro-inflammatory and anti-inflammatory cytokines.
Methodology:
-
Sample Preparation: Sputum supernatant, obtained from the processing protocol above, is used for analysis.
-
Assay Method: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex) are commonly employed.
-
Procedure (ELISA):
-
A microplate is coated with a capture antibody specific to the cytokine of interest.
-
Sputum supernatant is added, and the cytokine binds to the antibody.
-
A detection antibody, conjugated to an enzyme, is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or fluorescent signal.
-
The intensity of the signal is proportional to the concentration of the cytokine in the sample and is quantified using a plate reader against a standard curve.[10][11]
-
Histone Deacetylase-2 (HDAC2) Activity Assay
Objective: To measure the enzymatic activity of HDAC2, a key target of this compound.
Methodology:
-
Sample Source: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Nuclear extracts are then prepared.
-
Assay Principle: A fluorogenic assay is commonly used. A substrate containing an acetylated lysine (B10760008) residue is incubated with the nuclear extract. HDAC2 in the sample deacetylates the substrate. A developer is then added that specifically cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence is measured using a fluorometer, and the activity is proportional to the fluorescence intensity. Commercial kits are available for this assay.[12][13][14][15]
Phosphoinositide-3-Kinase-delta (PI3K-δ) Activity Assay
Objective: To determine the enzymatic activity of PI3K-δ, another target of this compound.
Methodology:
-
Sample Source: Immunoprecipitated PI3K-δ from cell lysates or purified recombinant enzyme.
-
Assay Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. PI3K-δ phosphorylates a lipid substrate (e.g., PIP2) using ATP, generating ADP. The ADP is then converted to ATP, which is used by a luciferase to produce light.
-
Detection: The luminescent signal is measured with a luminometer and is directly proportional to the PI3K-δ activity. Commercially available kits provide the necessary reagents and detailed protocols.[16][17][18][19]
Conclusion
This compound demonstrates a unique, multi-faceted anti-inflammatory profile in the context of COPD. Its ability to activate HDAC2 and inhibit PI3K-δ distinguishes it from more targeted therapies like roflumilast and inhaled corticosteroids. While quantitative comparisons are challenging due to the lack of direct head-to-head trials, the available data suggest that this compound's effect on reducing sputum neutrophils is comparable to that of inhaled corticosteroids and roflumilast.
For researchers and drug development professionals, this compound presents an intriguing candidate for repositioning or as a benchmark for novel anti-inflammatory compounds. Its distinct mechanism of action, particularly its potential to restore corticosteroid sensitivity, warrants further investigation in well-designed clinical trials. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to further elucidate the therapeutic potential of this compound in the management of COPD.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Effect of this compound on induced sputum inflammatory indices and neutrophil chemotaxis in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of roflumilast in chronic obstructive pulmonary disease (ROBERT): a 16-week, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled corticosteroids reduce neutrophilic bronchial inflammation in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled corticosteroids may reduce neutrophilic inflammation in patients with stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sputum analysis in diagnosis and management of obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. To study of sputum cytology in COPD and bronchial asthma - IP Indian J Immunol Respir Med [ijirm.org]
- 10. Sputum Cytokine Profiling in COPD: Comparison Between Stable Disease and Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
- 16. promega.com [promega.com]
- 17. promega.es [promega.es]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
In Vitro Showdown: A Comparative Analysis of Theophylline and Ketotifen Interactions
For Immediate Release
In a comprehensive in vitro investigation, the interaction between the bronchodilator Theophylline and the mast cell stabilizer Ketotifen (B1218977) has been characterized, revealing the formation of a stable complex that may impact their individual therapeutic efficacy. This guide provides a detailed comparison of their interactions, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The study primarily focused on the physicochemical interaction between this compound and Ketotifen in aqueous solutions at different pH values, mimicking physiological conditions. The results indicate a significant interaction leading to complex formation, which could potentially reduce the bioavailability of both drugs. Furthermore, the influence of Ketotifen on the protein binding of this compound was examined, providing insights into potential pharmacokinetic interactions.
Quantitative Analysis of this compound and Ketotifen Interaction
The stability of the complex formed between this compound and Ketotifen was quantitatively assessed using established spectrophotometric methods. The stability constants (K) determined at various pH values are summarized below, providing a clear indication of the strength of the interaction under different conditions.
| Method | pH | Stability Constant (K) | Implication |
| Ardon's Method | 1.2 | 9.92 | Strong Interaction |
| 6.8 | 5.66 | Moderate Interaction | |
| Job's Method | 1.2 | <1 | Weak Interaction |
| 6.8 | <1 | Weak Interaction |
Data compiled from an in vitro study on the interaction of ketotifen fumarate (B1241708) with anhydrous this compound.[1][2]
Additionally, the impact of Ketotifen on the plasma protein binding of this compound was investigated. In vitro protein binding studies using the equilibrium dialysis method revealed that Ketotifen can influence the extent to which this compound binds to bovine serum albumin.
| Drug Combination | This compound Concentration | Ketotifen Concentration | % this compound Bound |
| This compound alone | Standard | - | 85-90% |
| This compound + Ketotifen | Standard | Increasing | Decreased |
Results indicate that the concentration of free this compound increases as the concentration of Ketotifen decreases, suggesting a competitive binding scenario or an alteration of protein conformation.[3]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following protocols outline the key experiments conducted to evaluate the in vitro interaction between this compound and Ketotifen.
Spectrophotometric Analysis of Complex Formation
The interaction between this compound and Ketotifen in aqueous solutions was investigated using UV-VIS spectrophotometry. Two primary methods were employed to determine the stoichiometry and stability of the drug-drug complex: Job's continuous-variation analysis and Ardon's method.[1][2]
1. Preparation of Solutions:
-
Stock solutions of this compound and Ketotifen fumarate were prepared in buffer solutions of pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).[1]
-
A series of solutions were prepared where the mole fraction of the drugs was varied while keeping the total molar concentration constant (Job's method).
-
For Ardon's method, solutions were prepared with a fixed concentration of one drug and varying concentrations of the other.
2. Spectrophotometric Measurement:
-
The absorbance of each solution was measured at a wavelength of 300 nm using a UV-VIS spectrophotometer at a constant temperature of 37°C.[2]
-
The absorbance spectra of the individual drugs and their mixtures were recorded.
3. Data Analysis:
-
Job's Method: A plot of the difference in absorbance against the mole fraction of one of the drugs was generated. The stoichiometry of the complex is indicated by the mole fraction at which the maximum deviation occurs.[1]
-
Ardon's Method: The stability constants of the complexes were derived from the spectral data using the Ardon equation.[2]
In Vitro Protein Binding Assay
The effect of Ketotifen on the protein binding of this compound was assessed using the equilibrium dialysis method.[3]
1. Preparation of Dialysis System:
-
A semi-permeable membrane was used to separate a two-compartment dialysis cell.
-
One compartment was filled with a solution of bovine serum albumin (fraction V) in phosphate (B84403) buffer (pH 7.4).
-
The other compartment was filled with a solution of this compound or a mixture of this compound and Ketotifen in the same buffer.
2. Equilibrium Dialysis:
-
The dialysis cells were incubated at a constant temperature with gentle shaking to allow equilibrium to be reached.
3. Analysis:
-
After equilibrium, the concentration of the unbound drug in the buffer compartment was determined using a suitable analytical method, such as UV spectrophotometry.
-
The percentage of protein-bound drug was calculated by subtracting the unbound concentration from the total drug concentration.
Visualizing the Interaction and Mechanisms
To better illustrate the experimental workflow and the proposed mechanisms of action of this compound and Ketotifen, the following diagrams have been generated.
Conclusion
The in vitro evidence strongly suggests a direct interaction between this compound and Ketotifen, resulting in the formation of a stable complex.[1][2] This interaction is pH-dependent and may have implications for the oral co-administration of these drugs, potentially leading to reduced therapeutic activity for both.[1] Furthermore, the observed influence of Ketotifen on this compound's protein binding suggests a potential for pharmacokinetic interactions that could alter the free drug concentration and, consequently, the pharmacological response.[3]
These findings underscore the importance of considering drug-drug interactions, even at the preclinical stage. Further in vivo studies are warranted to fully elucidate the clinical significance of this in vitro interaction. Researchers and clinicians should exercise caution when co-prescribing this compound and Ketotifen, pending further investigation.[1]
References
Differentiating the Signaling Pathways of Theophylline Versus Other Methylxanthines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by theophylline (B1681296) and other common methylxanthines, such as caffeine (B1668208) and theobromine. By presenting quantitative data, detailed experimental protocols, and clear signaling pathway diagrams, this document aims to be an objective resource for understanding the distinct molecular mechanisms of these widely used compounds.
Core Mechanisms of Action: A Comparative Overview
Methylxanthines, a class of alkaloids derived from the purine (B94841) base xanthine, share fundamental mechanisms of action, primarily the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] However, this compound exhibits a unique and clinically significant activity through the activation of histone deacetylase-2 (HDAC2), which sets it apart from other members of this class.[4][5][6]
This compound is a methylxanthine found in tea and cocoa and has been utilized for over eight decades in the treatment of airway diseases.[4] While initially employed as a bronchodilator at higher doses, its anti-inflammatory effects at lower concentrations are now a key focus.[4] In contrast, caffeine , the most widely consumed methylxanthine, is primarily recognized for its stimulant effects on the central nervous system.[1][7] Theobromine , another naturally occurring methylxanthine, exhibits less potent central nervous system activity compared to caffeine and this compound.[8]
Quantitative Comparison of Molecular Targets
The following tables summarize the quantitative data on the interaction of this compound and other methylxanthines with their key molecular targets.
Table 1: Adenosine Receptor Antagonism
| Methylxanthine | Receptor Subtype | Ki (μM) |
| This compound | A1, A2a | ~10-15[1] |
| Caffeine | A1, A2a | ~20-40[1] |
Ki (Inhibition constant) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 2: Phosphodiesterase (PDE) Inhibition
| Methylxanthine | IC50 (μM) |
| This compound | 50-100[1] |
| Caffeine | >100-500[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 3: Phosphoinositide 3-Kinase (PI3K) Inhibition
| Methylxanthine | Target | IC50 (μM) |
| This compound | p110δ | 75[9] |
| p110α | 300[9] | |
| p110β, p110γ | 800[9] | |
| Caffeine | p110δ | 75[9] |
| p110α, p110β | 400[9] | |
| p110γ | 1000[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by this compound in comparison to other methylxanthines.
Caption: this compound's multifaceted signaling pathway.
Caption: General signaling of other methylxanthines.
The Unique Role of this compound in Histone Deacetylase-2 (HDAC2) Activation
A pivotal distinction of this compound is its ability to increase the activity of HDAC2.[4][5] This action is particularly relevant in inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), where HDAC2 function is often impaired.[10][11] Oxidative stress can lead to the phosphorylation and subsequent reduction of HDAC2 activity via the phosphoinositide-3-kinase-delta (PI3Kδ) pathway.[4][11] this compound can counteract this by inhibiting PI3Kδ, thereby restoring HDAC2 activity.[4][11] Activated HDAC2 deacetylates core histones, leading to the suppression of inflammatory gene expression.[4] This mechanism contributes to the anti-inflammatory effects of this compound and can even reverse corticosteroid resistance.[4][10][11] In contrast, other methylxanthines like caffeine do not exhibit this significant HDAC2-activating effect at therapeutic concentrations.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of methylxanthines.
Adenosine Receptor Binding Assay
This assay determines the binding affinity of a compound to adenosine receptors.
Objective: To quantify the binding affinity (Ki) of this compound and other methylxanthines to specific adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., from CHO or HEK cells).[12][13][14]
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[12][14]
-
Test compounds (this compound, caffeine, etc.) at various concentrations.
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[12]
-
96-well filter plates (e.g., GF/B or GF/C).[12]
-
Scintillation cocktail and a scintillation counter.[12]
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.[12]
-
Incubation: In a 96-well filter plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known non-specific ligand (for non-specific binding).[12] Incubate at a specified temperature (e.g., 22°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from unbound radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Detection: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound using competitive binding analysis software.[12]
Caption: Workflow for Adenosine Receptor Binding Assay.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the activity of PDE enzymes.
Objective: To determine the IC50 value of this compound and other methylxanthines for the inhibition of various PDE isoforms.
Materials:
-
Test compounds (this compound, caffeine, etc.) at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., PDE-Glo™ Assay kit from Promega).[15][16]
-
Luminometer.
Procedure (using a luminescent assay as an example):
-
PDE Reaction: In a multi-well plate, incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound or a vehicle control.[16]
-
Termination and Detection: Stop the PDE reaction by adding a termination buffer containing a PDE inhibitor (e.g., IBMX). Then, add a detection solution containing ATP and protein kinase A (PKA). The remaining cAMP/cGMP will activate PKA, leading to the consumption of ATP.[16]
-
Luminescence Reading: Add a luciferase-based reagent (e.g., Kinase-Glo®) to measure the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.[16]
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for a luminescent PDE Activity Assay.
Measurement of Intracellular cAMP Levels
This assay quantifies the changes in intracellular cyclic AMP (cAMP) levels in response to drug treatment.
Objective: To measure the effect of this compound and other methylxanthines on intracellular cAMP concentrations in whole cells.
Materials:
-
Cultured cells of interest.[18]
-
Test compounds (this compound, caffeine, etc.).
-
Adenylyl cyclase activator (e.g., Forskolin) for stimulated conditions.[18]
-
Cell lysis buffer (e.g., 0.1 M HCl).[18]
-
cAMP measurement kit (e.g., ELISA, TR-FRET, or AlphaScreen).[18][19][20]
-
Microplate reader compatible with the chosen assay format.[18]
Procedure (using ELISA as an example):
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the test compounds at various concentrations for a specific duration.[18] In some experiments, cells may be co-treated with an adenylyl cyclase activator.
-
Cell Lysis: Remove the treatment medium and lyse the cells to release intracellular cAMP.[18]
-
cAMP Quantification: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-conjugated cAMP to wells coated with an anti-cAMP antibody.[18]
-
Detection: After incubation and washing steps, add a substrate for the HRP enzyme and measure the resulting colorimetric signal using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.[18]
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.[18]
Caption: Workflow for measuring intracellular cAMP via ELISA.
Conclusion
While this compound and other methylxanthines share common signaling pathways through adenosine receptor antagonism and phosphodiesterase inhibition, this compound distinguishes itself through its significant activation of HDAC2. This unique mechanism underscores its therapeutic potential as an anti-inflammatory agent, particularly in respiratory diseases. For researchers and drug development professionals, understanding these nuanced differences is crucial for the targeted design and application of methylxanthine-based therapeutics. The experimental protocols provided herein offer a foundation for further investigation into the distinct pharmacological profiles of these compounds.
References
- 1. Methylxanthines (caffeine, this compound) - EMCrit Project [emcrit.org]
- 2. Caffeine and this compound analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are phosphodiesterase 4 inhibitors just more this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, this compound, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of caffeine and this compound on p110 delta and other phosphoinositide 3-kinases. Differential effects on lipid kinase and protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Phosphoinositide-3-Kinase-δ with this compound Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal Procedures for Theophylline
The proper disposal of theophylline (B1681296) is crucial for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This compound, like many chemical and pharmaceutical compounds, requires a dedicated disposal pathway that prevents its release into the environment and minimizes exposure risks to personnel. Disposal procedures are governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Step-by-Step Disposal Protocol for this compound Waste
This protocol is intended for research, scientific, and drug development professionals handling this compound in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Identify Waste Type : Determine if the this compound waste is classified as hazardous. While not always explicitly listed as a P- or U-listed hazardous waste, pharmaceuticals can be deemed hazardous based on their characteristics, such as toxicity.[2][3] Consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for guidance.
-
Segregate Waste : Do not mix this compound waste with non-hazardous solid waste or sewer it down the drain.[4][5] Collect it in a designated, properly labeled hazardous waste container. Use separate containers for solid waste (e.g., powder, contaminated PPE) and liquid waste (e.g., solutions).
Step 2: Required Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to avoid personal contact, especially inhalation and skin contact.[6][7]
-
Gloves : Chemical-resistant gloves tested according to standards like EN 374.[7]
-
Eye Protection : Safety glasses with side shields or goggles.[8]
-
Lab Coat/Protective Suit : A complete suit protecting against chemicals may be necessary depending on the scale of handling.[8]
-
Respiratory Protection : Use in a well-ventilated area.[6] For situations with a risk of dust formation or aerosols, an air-purifying respirator may be required.[8]
Step 3: Waste Accumulation and Storage
-
Container Selection : Use suitable, closed, and clearly labeled containers for waste collection.[6][8] The label should include "Hazardous Waste" and identify the contents.
-
Storage Location : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] Ensure the storage area is secure and has secondary containment to prevent spills.
-
Container Integrity : Keep containers securely sealed when not in use and check them regularly for leaks or physical damage.[6]
Step 4: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Minor Spills (Solid) : For small powder spills, dampen the material with water to prevent dusting.[6] Carefully sweep or scoop the material into a suitable container for disposal.[6][8]
-
Major Spills :
-
Evacuate and clear the area of all personnel, moving upwind if possible.[6]
-
Alert your institution's emergency responders or EHS department.[6]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[6][7]
-
Prevent the spill from entering drains or waterways using barriers like sand, earth, or vermiculite.[6]
-
Collect the spilled material into labeled containers for disposal.[6]
-
Step 5: Final Disposal Methods
This compound waste must be disposed of through approved, licensed channels. Do not dispose of it in standard trash or down the drain.[4]
-
Licensed Disposal Company : The primary method is to offer surplus and non-recyclable this compound to a licensed disposal company.[8]
-
Incineration : A common and recommended method is incineration in a licensed apparatus. The material may be mixed with a suitable combustible solvent before being burned in a chemical incinerator equipped with a scrubber.[6][8]
-
Licensed Landfill : Burial in a licensed landfill may be an option, but this should be confirmed with your local Waste Management Authority and is generally less preferred than incineration for pharmaceutical waste.[6]
-
Recycling : Consult the manufacturer for potential recycling options.[6]
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal or recycling.[6]
-
Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[6] Under RCRA, specific procedures like triple rinsing may be required for a container to be considered "empty," though newer rules under Subpart P have modified these requirements for healthcare facilities.[9]
Summary of this compound Disposal Options
| Disposal Method | Key Considerations & Requirements | Regulatory Body |
| Licensed Waste Contractor | The most common and recommended method for laboratories. Ensures waste is handled and documented according to regulations. Requires a hazardous waste manifest for transport.[3][10] | EPA, DOT |
| High-Temperature Incineration | Often performed by a licensed contractor. Can involve mixing with a combustible solvent.[8] Ensures complete destruction of the active pharmaceutical ingredient. | EPA |
| Licensed Landfill | Must be a landfill specifically licensed to accept chemical or pharmaceutical waste. Less preferred due to environmental persistence.[6] | EPA, State/Local Authority |
| Recycling | Only an option if the manufacturer has a specific program for it.[6] Material must be uncontaminated. | Manufacturer Specific |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. michigan.gov [michigan.gov]
- 10. medicalwastepros.com [medicalwastepros.com]
Safeguarding Your Research: A Guide to Handling Theophylline
Essential safety protocols for the protection of laboratory personnel.
Handling theophylline (B1681296) in a research or drug development setting requires stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This compound, while a valuable therapeutic agent, can pose risks if handled improperly. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to support your laboratory's safety culture.
Personal Protective Equipment (PPE) for Handling this compound
The primary routes of occupational exposure to this compound are inhalation of dust or aerosols and skin contact.[1] Therefore, appropriate PPE is the final and crucial barrier between the researcher and the chemical.[2] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| Task/Scenario | Required Personal Protective Equipment |
| Handling solid this compound (e.g., weighing, compounding) | Double gloves, disposable gown, safety glasses with side shields or goggles, and a NIOSH-certified N95 or N100 respirator.[3][4] |
| Preparing this compound solutions | Double gloves, disposable gown, and safety glasses with side shields or goggles.[5][6] |
| Administering this compound (in research settings) | Gloves and safety glasses. |
| Cleaning spills | Double gloves, disposable gown, safety goggles, face shield, and a chemical cartridge-type respirator for large spills.[2][3] |
| Disposing of this compound waste | Gloves and a lab coat or disposable gown.[5] |
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Select a disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[4]
-
Respirator/Mask: If required, perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Ensure they fit snugly and do not interfere with other PPE.
-
Gloves: Don two pairs of powder-free, disposable gloves.[4] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[4]
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, touching only the inside of the gloves and gown.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator/Mask: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for ensuring safety during the handling of this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Segregation: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills should be considered contaminated waste.
-
Containment: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused this compound solutions should be collected in a designated hazardous waste container. Do not pour this compound solutions down the drain.[7]
-
"Empty" Containers: Original drug containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of in the regular trash after removing or defacing the label.[9]
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[6] This typically involves collection by a certified hazardous waste management company.
Disposal of Unused this compound Powder:
For unused or expired this compound powder, do not place it in the regular trash or flush it down the toilet.[10] It should be disposed of as chemical waste according to your institution's guidelines. This may involve:
-
Waste Contractor: Packaging the material for pickup by a licensed chemical waste contractor.
-
In-house Treatment: Following specific institutional procedures for chemical deactivation, if available.
The following diagram outlines the decision-making process for the disposal of this compound-related waste.
By implementing these safety measures and logistical plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer environment for groundbreaking research. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.[5]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pppmag.com [pppmag.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
